molecular formula C6H6FNO B155953 2-Amino-3-fluorophenol CAS No. 53981-23-0

2-Amino-3-fluorophenol

Cat. No.: B155953
CAS No.: 53981-23-0
M. Wt: 127.12 g/mol
InChI Key: QOZLOYKAFDTQNU-UHFFFAOYSA-N
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Description

2-Amino-3-fluorophenol is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZLOYKAFDTQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382286
Record name 2-amino-3-fluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53981-23-0
Record name 2-amino-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-fluorophenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-Amino-3-fluorophenol (CAS No. 53981-23-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 2-Amino-3-fluorophenol, a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.

Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound featuring amino, hydroxyl, and fluoro functional groups on a benzene ring. These groups confer its specific reactivity and utility as a versatile building block in organic synthesis.

General Information
PropertyValueReference(s)
CAS Number 53981-23-0[1][2][3]
Molecular Formula C₆H₆FNO[1][2][3]
Synonyms 3-Fluoro-2-aminophenol, 6-Fluoro-2-hydroxyaniline[4]
Appearance Solid[2]
Physicochemical Data
PropertyValueReference(s)
Molecular Weight 127.12 g/mol [1]
Melting Point 126-127 °C[1]
Boiling Point 221.9 °C (at 760 mmHg)[1]
Density 1.347 g/cm³[4]
Flash Point 88 °C[4]
Refractive Index 1.601[4]
Water Solubility Soluble[4]
LogP 1.69470[4]

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹³C-NMR, IR, and mass spectrometry for this compound are not widely available in public databases. Commercial suppliers may provide this data upon request with a purchase.[5][6] However, ¹H-NMR data has been reported in the context of its synthesis.

¹H-NMR (DMSO, 400MHz): δ 9.43 (s, 1H), 6.42-6.53 (m, 2H), 6.32-6.42 (m, 1H), 4.34 (s, 2H).[7]

Applications in Research and Development

This compound is a valuable intermediate primarily used in the synthesis of more complex molecules. The presence of the fluorine atom is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1]

  • Pharmaceuticals: It serves as a building block for active pharmaceutical ingredients (APIs), especially in the development of central nervous system (CNS) agents and anti-inflammatory drugs.[1]

  • Agrochemicals: The compound is utilized in the synthesis of advanced herbicides and fungicides where enhanced metabolic stability is advantageous.[1]

  • Dyes and Pigments: Its aromatic structure and reactivity make it a suitable precursor for the manufacture of certain dyes and pigments.[1]

Safety and Handling

This compound is a hazardous substance and must be handled by technically qualified personnel using appropriate personal protective equipment (PPE).

GHS Hazard Information
CategoryStatement
Signal Word Warning
Pictograms GHS07 (Exclamation Mark), GHS08 (Health Hazard)
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Note: This is not an exhaustive list. Always refer to the full Safety Data Sheet (SDS) before handling.

Storage and Handling
  • Storage: Store in a cool, dry, well-ventilated place at 2-8°C.[1] Keep container tightly closed and away from incompatible materials such as strong oxidizing agents.

  • Handling: Work should be conducted in a chemical fume hood. Avoid generating dust. Ensure adequate ventilation.

Experimental Protocols: Synthesis

This compound is typically synthesized via the reduction of its nitro precursor, 3-fluoro-2-nitrophenol. Below are two common experimental methods.

Method 1: Catalytic Hydrogenation

This method involves the reduction of 3-fluoro-2-nitrophenol using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Protocol:

  • Dissolve 3-fluoro-2-nitrophenol (38g, 0.24 mol) in ethanol (EtOH).

  • Add 10% Pd/C (5g) to the solution.

  • Evacuate the reaction flask and place the mixture under a hydrogen (H₂) atmosphere (1 atm).

  • Stir the reaction at room temperature for 3 hours.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, washing the pad with additional EtOH.

  • Combine the filtrate and washings and concentrate under vacuum to yield this compound (26g, 85.7% yield), which can often be used without further purification.[7]

G cluster_0 Synthesis of this compound A 3-Fluoro-2-nitrophenol in EtOH D Reaction Mixture (RT, 3h) A->D B 10% Pd/C B->D C H₂ (1 atm) C->D E Filtration (Silica Gel Pad) D->E Workup F Concentration (Vacuum) E->F G This compound F->G Final Product

Figure 1. Workflow for Synthesis via Catalytic Hydrogenation.

Method 2: Reduction with Tin(II) Chloride

This protocol utilizes stannous chloride (SnCl₂) as the reducing agent in a mixed solvent system.

Protocol:

  • To a solution of 3-fluoro-2-nitrophenol (0.100g, 0.636 mmol) in a mixture of tetrahydrofuran (THF, 5.0 mL) and water (5.0 mL), add tin(II) chloride dihydrate (0.724g, 3.18 mmol).

  • Heat the reaction mixture to 80°C and maintain this temperature for 40 minutes.

  • Cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture to remove any insoluble materials.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine all organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under vacuum to obtain the product.[7]

G cluster_1 Synthesis of this compound A 3-Fluoro-2-nitrophenol in THF/H₂O C Reaction Mixture (80°C, 40 min) A->C B SnCl₂·2H₂O B->C D Quench & Dilute (EtOAc, aq. NaHCO₃) C->D Workup E Filtration D->E F Liquid-Liquid Extraction (EtOAc) E->F G Drying & Concentration F->G H This compound G->H Final Product

Figure 2. Workflow for Synthesis via Tin(II) Chloride Reduction.

References

Physical and chemical properties of 2-Amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in the pharmaceutical industry. This document collates available data on its synthesis, physicochemical characteristics, and its role in the development of targeted cancer therapies.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₆FNO. Its structure, featuring an amino group, a hydroxyl group, and a fluorine atom on a benzene ring, imparts unique reactivity and makes it a valuable building block in organic synthesis.

Table 1: Summary of Quantitative Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₆H₆FNO[1][2]
Molecular Weight 127.12 g/mol [1][2]
Melting Point 126-127 °C[1][2]
Boiling Point 221.9 °C at 760 mmHg[1][2]
Density 1.347 g/cm³[2]
Flash Point 88 °C[2]
pKa Data not available. Estimated to be slightly lower than that of 2-aminophenol due to the electron-withdrawing effect of the fluorine atom.
Solubility Slightly soluble in water; Soluble in organic solvents such as ethanol, ethyl acetate, and THF.[3][4] Quantitative data in g/100mL for specific solvents is not readily available in the literature.

Spectral Data

Detailed spectral data for this compound is not widely published. The following information is based on available data and analysis of structurally related compounds.

¹H-NMR Spectroscopy

A ¹H-NMR spectrum of this compound in DMSO-d₆ shows the following characteristic peaks:

  • δ 9.43 (s, 1H): Phenolic hydroxyl proton (-OH).

  • δ 6.42-6.53 (m, 2H): Aromatic protons.

  • δ 6.32-6.42 (m, 1H): Aromatic proton.

  • δ 4.34 (s, 2H): Amino protons (-NH₂).[3]

¹³C-NMR Spectroscopy

A specific ¹³C-NMR spectrum for this compound is not available in the searched literature. However, based on the structure and data for analogous compounds like 2-aminophenol, the expected chemical shifts would be in the aromatic region (approximately 115-150 ppm), with the carbon atoms attached to the electronegative oxygen, nitrogen, and fluorine atoms showing distinct shifts.[5][6]

Infrared (IR) Spectroscopy
  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-F stretching: A strong absorption in the region of 1000-1400 cm⁻¹.

  • C=C aromatic stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretching: A band in the 1200-1300 cm⁻¹ region.

  • C-N stretching: An absorption in the 1250-1350 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, and HF.[3]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.[3]

Method 1: Catalytic Hydrogenation of 3-Fluoro-2-nitrophenol

This protocol involves a three-step synthesis starting from 1,3-difluoro-2-nitrobenzene.

  • Step 1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene

    • Prepare a solution of sodium methoxide (MeONa) by slowly adding 15.9 g of sodium metal to 200 mL of methanol (MeOH).

    • Cool a solution of 1,3-difluoro-2-nitrobenzene (100 g, 0.63 mol) in 1.3 L of MeOH to 0 °C.

    • Slowly add the MeONa solution to the 1,3-difluoro-2-nitrobenzene solution.

    • Stir the resulting mixture at room temperature for approximately 15 hours.

    • Concentrate the reaction mixture under vacuum.

    • Dilute the residue with ethyl acetate (EtOAc) and wash with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield 1-fluoro-3-methoxy-2-nitrobenzene.

  • Step 2: Synthesis of 3-Fluoro-2-nitrophenol

    • Dissolve 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 0.57 mol) in 500 mL of dichloromethane (CH₂Cl₂).

    • Cool the solution to -40 °C.

    • Add a solution of boron tribromide (BBr₃) to the cooled solution.

    • Stir the reaction mixture for about 15 hours.

    • Slowly pour the reaction mixture into 500 mL of ice water.

    • Extract the aqueous solution three times with 300 mL portions of EtOAc.

    • Wash the combined organic layers with 5% NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to obtain 3-fluoro-2-nitrophenol.

  • Step 3: Synthesis of this compound

    • Dissolve 3-fluoro-2-nitrophenol (38 g, 0.24 mol) in ethanol (EtOH).

    • Add 5 g of 10% Palladium on carbon (Pd/C) to the solution.

    • Evacuate the reaction flask and place the mixture under a hydrogen (H₂) atmosphere (1 atm).

    • Stir the reaction at room temperature for 3 hours.

    • Filter the reaction mixture through a short pad of silica gel, washing the silica gel with EtOH.

    • Combine the filtrate and washings and concentrate under vacuum to obtain this compound.[3]

Method 2: Reduction with Tin(II) Chloride

  • Add dihydrate tin(II) chloride (0.724 g, 3.18 mmol) to a solution of 3-fluoro-2-nitrophenol (0.100 g, 0.636 mmol) in a mixture of 5.0 mL of tetrahydrofuran (THF) and 5.0 mL of water.

  • Heat the mixture to 80 °C and maintain for 40 minutes.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and a saturated solution of sodium bicarbonate.

  • Filter the mixture to remove any insoluble materials and separate the aqueous and organic layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over sodium sulfate, decant, and concentrate to yield this compound.[3]

Synthesis_Workflow cluster_method1 Method 1: Catalytic Hydrogenation cluster_method2 Method 2: Tin(II) Chloride Reduction 1,3-Difluoro-2-nitrobenzene 1,3-Difluoro-2-nitrobenzene 1-Fluoro-3-methoxy-2-nitrobenzene 1-Fluoro-3-methoxy-2-nitrobenzene 1,3-Difluoro-2-nitrobenzene->1-Fluoro-3-methoxy-2-nitrobenzene MeONa, MeOH 3-Fluoro-2-nitrophenol 3-Fluoro-2-nitrophenol 1-Fluoro-3-methoxy-2-nitrobenzene->3-Fluoro-2-nitrophenol BBr3, CH2Cl2 2-Amino-3-fluorophenol_M1 This compound 3-Fluoro-2-nitrophenol->2-Amino-3-fluorophenol_M1 H2, Pd/C, EtOH 3-Fluoro-2-nitrophenol_M2 3-Fluoro-2-nitrophenol 2-Amino-3-fluorophenol_M2 This compound 3-Fluoro-2-nitrophenol_M2->2-Amino-3-fluorophenol_M2 SnCl2·2H2O, THF/H2O

Synthesis pathways for this compound.

Role in Drug Development: Synthesis of Regorafenib

This compound is a crucial intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in cancer therapy. The synthesis involves the coupling of this compound with 4-chloro-N-methylpicolinamide to form a key diaryl ether intermediate. This intermediate is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield Regorafenib.

Regorafenib_Synthesis This compound This compound Diaryl_Ether_Intermediate 4-(4-amino-3-fluorophenoxy)- N-methylpicolinamide This compound->Diaryl_Ether_Intermediate 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide->Diaryl_Ether_Intermediate Regorafenib Regorafenib Diaryl_Ether_Intermediate->Regorafenib Isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Regorafenib Signaling_Pathways cluster_targets Regorafenib Targets cluster_processes Cellular Processes VEGFR VEGFR 1-3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Metastasis Metastasis VEGFR->Metastasis TIE2 TIE2 TIE2->Angiogenesis PDGFRb PDGFR-β Tumor Microenvironment Tumor Microenvironment PDGFRb->Tumor Microenvironment FGFR FGFR FGFR->Angiogenesis KIT KIT Oncogenesis Oncogenesis KIT->Oncogenesis RET RET RET->Oncogenesis BRAF BRAF BRAF->Oncogenesis Regorafenib Regorafenib Regorafenib->VEGFR inhibits Regorafenib->TIE2 inhibits Regorafenib->PDGFRb inhibits Regorafenib->FGFR inhibits Regorafenib->KIT inhibits Regorafenib->RET inhibits Regorafenib->BRAF inhibits

References

2-Amino-3-fluorophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Amino-3-fluorophenol

This guide provides the fundamental molecular information for this compound, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Core Molecular Data

The essential molecular details of this compound are summarized below, providing a clear reference for researchers and scientists. This data is foundational for experimental design and theoretical calculations in drug development and chemical synthesis.

PropertyValue
Molecular Formula C6H6FNO[1][2][3][4]
Molecular Weight 127.12 g/mol [1][2][3][5]
CAS Number 53981-23-0[1][2][4]

Logical Relationship of Core Data

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Figure 1. Molecular Properties of this compound A This compound B Molecular Formula C6H6FNO A->B has C Molecular Weight 127.12 g/mol A->C has

Caption: Relationship between chemical name, formula, and molecular weight.

References

Technical Guide: Physicochemical Properties of 2-Amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Amino-3-fluorophenol, a key intermediate in pharmaceutical synthesis. This document outlines its physical properties, detailed experimental protocols for their determination, and a relevant synthetic pathway.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The empirically determined values for this compound are summarized below.

PropertyValueConditions
Melting Point126-127 °CNot Specified
Boiling Point221.9 °Cat 760 mmHg

Experimental Protocols

Precise determination of melting and boiling points is fundamental for characterizing a compound. The following sections describe generalized, standard laboratory procedures for these measurements.

Melting Point Determination via Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, solid sample is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (e.g., a heating rate of 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination via Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method provides a simple and effective means of determining the boiling point of a small quantity of liquid.[1]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or aluminum block)

  • Beaker

Procedure:

  • Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube with the open end submerged.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath.

  • Heating: The heating bath is gently and slowly heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.

  • Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the apparatus is allowed to cool.

  • Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point of the substance.[1] This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.[1]

Synthesis Pathway of this compound

This compound can be synthesized from 1,3-difluoro-2-nitrobenzene through a three-step process. This pathway involves methoxylation, demethylation, and subsequent reduction of a nitro group.

Synthesis_of_2_Amino_3_fluorophenol A 1,3-Difluoro-2-nitrobenzene B 1-Fluoro-3-methoxy-2-nitrobenzene A->B MeONa, MeOH 0°C to RT C 3-Fluoro-2-nitrophenol B->C BBr₃, Dichloromethane -40°C D This compound C->D H₂, Pd/C EtOH, RT

Caption: Synthesis pathway for this compound.

Detailed Synthesis Protocol

A common laboratory-scale synthesis of this compound proceeds as follows[2]:

  • Step 1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene: A solution of sodium methoxide in methanol is slowly added to a solution of 1,3-difluoro-2-nitrobenzene in methanol at 0°C. The mixture is then stirred at room temperature for approximately 15 hours. Following workup, 1-fluoro-3-methoxy-2-nitrobenzene is obtained.[2]

  • Step 2: Synthesis of 3-Fluoro-2-nitrophenol: Boron tribromide is added to a solution of 1-fluoro-3-methoxy-2-nitrobenzene in dichloromethane at -40°C. The reaction mixture is stirred for about 15 hours. After an aqueous workup, 3-fluoro-2-nitrophenol is isolated.[2]

  • Step 3: Synthesis of this compound: 3-Fluoro-2-nitrophenol is dissolved in ethanol, and palladium on carbon (Pd/C) is added as a catalyst. The mixture is placed under a hydrogen atmosphere at room temperature for 3 hours. After filtration and concentration, this compound is obtained as the final product.[2]

References

A Technical Guide to the Solubility of 2-Amino-3-fluorophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-fluorophenol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. For a molecule like this compound, its solubility is governed by its molecular structure, including the presence of polar functional groups (hydroxyl and amino groups) and a fluorinated aromatic ring. The interplay of these features dictates its interaction with different organic solvents.

Solubility Data for this compound

Currently, there is a lack of specific quantitative solubility data for this compound in various organic solvents in publicly accessible scientific literature. However, qualitative assessments indicate that it is generally soluble in organic solvents and slightly soluble in water.[1] The table below summarizes the available qualitative information.

Solvent FamilyExamplesQualitative Solubility
Alcohols Methanol, EthanolGenerally expected to be soluble due to hydrogen bonding capabilities.
Ketones AcetoneLikely to be soluble.
Ethers Diethyl ether, Tetrahydrofuran (THF)Expected to have some solubility.
Esters Ethyl acetateLikely to be soluble.
Chlorinated Solvents DichloromethaneExpected to have some solubility.
Amides Dimethylformamide (DMF)Likely to be soluble.
Sulfoxides Dimethyl sulfoxide (DMSO)Likely to be soluble.
Water Slightly soluble.[1]

Note: This table is based on general chemical principles and qualitative statements. For precise quantitative data, experimental determination is necessary.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative solubility data for this compound, a standardized experimental protocol is essential. The following methodology is adapted from the OECD Test Guideline 105, which describes the shake-flask method, a widely accepted technique for determining the solubility of substances.[1][2][3][4]

Objective:

To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Glass flasks with stoppers or screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance (accurate to ±0.1 mg)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:
  • Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[1][3][4] This involves adding an excess of this compound to a small volume of the solvent and observing the dissolution.

  • Sample Preparation:

    • Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess solid should be clearly visible.

    • Prepare replicate samples for each solvent to ensure the reliability of the results.

  • Equilibration:

    • Securely close the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, as determined in the preliminary test. A common practice is to agitate for 24 to 48 hours.[5]

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed at the same temperature to let the undissolved solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the samples at a controlled temperature.[2]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a volumetric flask. This step is crucial to remove any suspended microparticles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another suitable analytical technique.

  • Data Calculation:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • From the calibration curve, determine the concentration of the analyte in the diluted sample.

    • Calculate the solubility of this compound in the original undiluted sample, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow A Start: Sample Preparation B Add excess this compound to known volume of solvent A->B C Equilibration B->C D Agitate at constant temperature (e.g., 24-48h) C->D E Phase Separation D->E F Centrifugation E->F G Sample Analysis F->G H Filter supernatant G->H I Dilute aliquot H->I J Analyze by HPLC I->J K Data Calculation J->K L Determine concentration from calibration curve K->L M End: Report Solubility L->M

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectroscopic Profile of 2-Amino-3-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-fluorophenol, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₆H₆FNO. Its structural features, including the presence of amino, hydroxyl, and fluorine functional groups on a benzene ring, give rise to a unique spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.43s1HOH
6.53-6.42m2HAr-H
6.42-6.32m1HAr-H
4.34s2HNH₂

Note: Spectrum acquired in DMSO-d₆ at 400 MHz.[1]

¹³C NMR Data:

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are detailed below.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500-3200O-H (Phenol)Stretching (H-bonded, broad)
3400-3250N-H (Amine)Stretching (two bands for primary amine)
3100-3000C-H (Aromatic)Stretching
1600-1585, 1500-1400C=C (Aromatic)Stretching
1335-1250C-N (Aromatic Amine)Stretching
1320-1000C-O (Phenol)Stretching
1250-1020C-F (Aromatic)Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
128.0[M+H]⁺ (Molecular Ion)

Note: Data obtained via Liquid Chromatography-Mass Spectrometry (LCMS).[1]

A detailed mass spectrum with fragmentation analysis is not currently available. However, typical fragmentation pathways for similar aromatic compounds involve the loss of small neutral molecules such as CO, HCN, and H₂O.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not fully available. However, general procedures for obtaining spectroscopic data for aminophenol derivatives are outlined below.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of an aminophenol sample would involve:

NMR_Workflow A Dissolve Sample (~5-10 mg in ~0.7 mL of deuterated solvent, e.g., DMSO-d6) B Transfer to NMR Tube A->B C Place in Spectrometer B->C D Acquire Data (Set parameters, e.g., pulse sequence, number of scans) C->D E Process Data (Fourier transform, phase correction, baseline correction) D->E F Analyze Spectrum (Peak picking, integration, assignment) E->F IR_Workflow cluster_solid Solid Sample Preparation A Place small amount of solid sample on ATR crystal B Apply pressure to ensure good contact A->B C Place ATR unit in FT-IR Spectrometer B->C D Record Background Spectrum (empty ATR) C->D E Record Sample Spectrum D->E F Process and Analyze Spectrum E->F LCMS_Workflow A Prepare Sample Solution (Dissolve in suitable solvent, e.g., Methanol/Water) B Inject into HPLC (Separation on a C18 column) A->B C Introduce into Mass Spectrometer B->C D Ionization (e.g., Electrospray Ionization - ESI) C->D E Mass Analysis (e.g., Quadrupole or Time-of-Flight) D->E F Detection and Data Acquisition E->F

References

Technical Guide: ¹H and ¹³C NMR Spectra of 2-Amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-3-fluorophenol. The information contained herein is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound (CAS No. 53981-23-0) is a substituted aromatic compound of interest in medicinal chemistry and materials science. Spectroscopic analysis by NMR is a cornerstone for the structural elucidation and purity assessment of such molecules. This guide presents the experimental ¹H NMR data and predicted ¹³C NMR data for this compound, along with standardized experimental protocols for data acquisition.

Molecular Structure and NMR Data Relationship

The chemical structure of this compound dictates the observed NMR chemical shifts and coupling constants. The following diagram illustrates the relationship between the molecular structure and its NMR spectral data.

G cluster_mol This compound cluster_1h_nmr ¹H NMR Data (DMSO-d₆) cluster_13c_nmr ¹³C NMR Data (Predicted, DMSO-d₆) mol H_OH OH: 9.43 ppm (s) mol->H_OH Proton Signals H_aromatic Ar-H: 6.32-6.53 ppm (m) mol->H_aromatic H_NH2 NH₂: 4.34 ppm (s) mol->H_NH2 C1 C-F: ~146.2 ppm mol->C1 Carbon Signals C2 C-NH₂: ~135.5 ppm mol->C2 C3 C-OH: ~125.0 ppm mol->C3 C_aromatic Ar-C: ~112-119 ppm mol->C_aromatic

Caption: Molecular structure of this compound and its correlation with ¹H and ¹³C NMR data.

Quantitative NMR Data

The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.43singlet (s)1HOH
6.42-6.53multiplet (m)2HAr-H
6.32-6.42multiplet (m)1HAr-H
4.34singlet (s)2HNH₂

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for this compound
Predicted Chemical Shift (δ) ppmCarbon Assignment
146.2C-F
135.5C-NH₂
125.0C-OH
118.9Ar-C
115.6Ar-C
112.3Ar-C

Solvent: DMSO-d₆

Experimental Protocols

The following sections detail standardized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse Programzg30zgpg30
Number of Scans16-641024-4096
Relaxation Delay1.0 s2.0 s
Acquisition Time3-4 s1-2 s
Spectral Width16 ppm240 ppm
Temperature298 K298 K
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply an automatic baseline correction algorithm.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals for ¹H NMR.

Experimental Workflow

The following diagram outlines the general workflow for acquiring and analyzing NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Experiment Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking reference->peak_pick integrate Integration (¹H) peak_pick->integrate assign Assign Signals integrate->assign

Caption: General workflow for NMR spectroscopy from sample preparation to spectral analysis.

In-Depth Technical Guide: FTIR and Mass Spectrometry Analysis of 2-Amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 2-Amino-3-fluorophenol. This document outlines predicted spectral data, detailed experimental protocols for sample analysis, and visual workflows to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on the known functional groups of the molecule: a hydroxyl group (-OH), an amino group (-NH₂), a carbon-fluorine bond (C-F), and a substituted benzene ring.

Predicted FTIR Spectral Data

The infrared spectrum of this compound is expected to be complex, with characteristic absorption bands corresponding to its various functional groups. The presence of hydrogen bonding (both intra- and intermolecular) involving the -OH and -NH₂ groups will likely lead to broadened peaks in the high-frequency region.

Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityFunctional Group
3500 - 3300O-H Stretch (H-bonded)Strong, BroadPhenolic -OH
3400 - 3200N-H Stretch (asymmetric & symmetric)Medium, BroadPrimary Amine (-NH₂)
3100 - 3000Aromatic C-H StretchMedium to WeakBenzene Ring
1620 - 1580N-H Bend (Scissoring)MediumPrimary Amine (-NH₂)
1600 - 1450Aromatic C=C BendingMedium to Strong (multiple bands)Benzene Ring
1300 - 1200C-O StretchStrongPhenolic C-O
1250 - 1100C-N StretchMediumAromatic Amine C-N
1200 - 1000C-F StretchStrongAryl Fluoride
900 - 675Aromatic C-H Out-of-Plane BendingStrong to MediumBenzene Ring Substitution
Predicted Mass Spectrometry Data

The mass spectrum of this compound (molar mass: 127.12 g/mol ) obtained via Electron Impact (EI) ionization is predicted to show a distinct molecular ion peak and several characteristic fragment ions.[1][2][3] The fragmentation pattern is dictated by the stability of the resulting cations and neutral losses. Aromatic structures are generally stable, leading to a prominent molecular ion peak.

Predicted m/zIon/Fragment StructureProposed Neutral Loss
127[C₆H₆FNO]⁺• (Molecular Ion)-
99[C₅H₄FO]⁺CO
98[C₆H₅FN]⁺•CHO
81[C₅H₄F]⁺H₂O, CO
71[C₄H₂F]⁺CO, HCN

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using FTIR and mass spectrometry. These are generalized protocols and may require optimization based on the specific instrumentation used.

FTIR Analysis Protocol (Attenuated Total Reflectance - ATR)

This protocol describes the analysis of a solid powder sample of this compound using an FTIR spectrometer equipped with an ATR accessory.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to warm up for at least 30 minutes for thermal stability.[4]

    • Start the instrument control software (e.g., Omnic, IRSolution).[5][6]

    • Verify that the sample compartment is clean and dry.

  • Background Collection:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) using a lint-free wipe and allow it to dry completely.[5]

    • Lower the ATR press arm to ensure no sample is present.

    • Initiate a background scan from the software. This scan will acquire the spectrum of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.[4][6]

  • Sample Analysis:

    • Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. A thin layer is sufficient.[5]

    • Lower the press arm and apply consistent pressure to ensure good contact between the solid sample and the crystal.[5]

    • Enter the sample information and desired file name in the software.

    • Initiate the sample scan. The typical scanning range is 4000-400 cm⁻¹.

    • Once the scan is complete, the software will display the background-corrected infrared spectrum.

  • Post-Analysis:

    • Raise the press arm and carefully clean the sample powder from the ATR crystal and press tip using a soft brush and then a lint-free wipe with solvent.

    • Save the spectral data in a suitable format (e.g., .csv or .spa) for further analysis and record the results in a laboratory notebook.[5]

Mass Spectrometry Protocol (Gas Chromatography-Mass Spectrometry - GC-MS with EI)

This protocol outlines the analysis of this compound using a GC-MS system with an electron impact (EI) ionization source. This technique is suitable for volatile and thermally stable compounds.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as methanol or ethyl acetate.

    • Transfer the solution to an appropriate autosampler vial.

  • Instrument Setup and Calibration:

    • Ensure the GC-MS system is powered on, and the vacuum is at an appropriate level.

    • Verify that the carrier gas (typically helium) is flowing at the set rate.

    • Perform a system tune and calibration according to the manufacturer's recommendations, often using a standard compound like perfluorotributylamine (PFTBA).

  • GC Method Parameters (Example):

    • Injection Port: Set to 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (can be adjusted based on sample concentration).

    • Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5) is suitable.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/minute to 280°C.

      • Final hold: 5 minutes at 280°C.

  • MS Method Parameters (Example):

    • Ion Source: Electron Impact (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a delay (e.g., 2-3 minutes) to prevent the solvent peak from saturating the detector.

  • Data Acquisition and Analysis:

    • Set up the data acquisition sequence in the instrument software, specifying the sample vial position, injection volume, and method.

    • Start the analysis run.

    • After the run is complete, analyze the resulting chromatogram to identify the peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library spectra if available.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis start Start Instrument & Software warmup Allow 30 min Warm-up start->warmup clean_atr Clean ATR Crystal warmup->clean_atr bg_scan Collect Background Spectrum clean_atr->bg_scan load_sample Load Solid Sample on Crystal bg_scan->load_sample apply_pressure Apply Pressure with Arm load_sample->apply_pressure sample_scan Collect Sample Spectrum apply_pressure->sample_scan clean_instrument Clean Crystal and Arm sample_scan->clean_instrument save_data Save & Analyze Data clean_instrument->save_data

Caption: Workflow for FTIR analysis of a solid sample.

GCMS_Workflow cluster_prep Preparation cluster_instrument Instrument Setup cluster_run Analysis Run cluster_analysis Data Analysis prep_sample Prepare Sample Solution (1 mg/mL) transfer_vial Transfer to Autosampler Vial prep_sample->transfer_vial tune_cal Tune & Calibrate MS transfer_vial->tune_cal setup_sequence Create Acquisition Sequence setup_method Set GC and MS Method Parameters tune_cal->setup_method setup_method->setup_sequence inject_sample Inject Sample into GC setup_sequence->inject_sample acquire_data Acquire Chromatogram & Mass Spectra inject_sample->acquire_data analyze_chroma Analyze Chromatogram acquire_data->analyze_chroma extract_ms Extract Mass Spectrum of Peak analyze_chroma->extract_ms interpret_ms Interpret Fragmentation extract_ms->interpret_ms

Caption: Workflow for GC-MS analysis of a soluble compound.

References

Stability and Storage of 2-Amino-3-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-3-fluorophenol, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity throughout the research and drug development lifecycle. This document outlines general storage and handling guidelines, potential degradation pathways, and protocols for stability assessment.

General Stability and Storage Recommendations

Proper storage and handling are paramount to maintaining the stability of this compound. The following recommendations are based on general safety data sheets and best practices for chemical storage.

Storage Conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.

  • Ventilation: Ensure the storage area is well-ventilated.

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.

Handling Precautions:

  • Use in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid generating dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Quantitative Stability Data

The following table summarizes typical conditions for a forced degradation study, which would be essential to establish the stability profile of this compound.

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°CUp to 24 hoursHydrolysis of the amino group, other acid-catalyzed reactions.
Base Hydrolysis 0.1 M - 1 M NaOH60°C - 80°CUp to 24 hoursBase-catalyzed hydrolysis and oxidation.
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 24 hoursOxidation of the phenol and amino groups to form quinones, N-oxides, and other oxidized species.[1]
Thermal Degradation Dry Heat80°C or higherUp to 72 hoursThermally induced decomposition.
Photolytic Degradation UV and Visible Light (ICH Q1B)Room TemperatureAs per ICH Q1B guidelinesLight-induced degradation, potentially leading to colored impurities.[1]

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method should be developed and validated to separate this compound from its potential degradation products.

  • Column: A C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to protonate the amine) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/organic solvent mixture) at a known concentration (e.g., 1 mg/mL).[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl (to achieve a final concentration of 0.1 M HCl). Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH (to achieve a final concentration of 0.1 M NaOH). Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ (to achieve a final concentration of 3% H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C.

    • Thermal Degradation (Solution): Incubate the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to a light source as specified in ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours). For thermal and photolytic studies, longer durations may be necessary.

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and identify any major degradation products. The peak purity of the main component should also be assessed using a photodiode array (PDA) detector.

Visualization of Key Processes

Logical Workflow for Storage and Handling

The following diagram illustrates the key considerations for the proper storage and handling of this compound to ensure its stability.

G cluster_storage Storage Conditions cluster_handling Handling Procedures Cool_Dry Store in a Cool, Dry Place Tightly_Sealed Keep Container Tightly Sealed Well_Ventilated_Area Well-Ventilated Area Incompatible_Materials Store Away from Incompatible Materials (Oxidizers, Acids, Bases) Fume_Hood Use in a Fume Hood Avoid_Dust Avoid Dust Generation PPE Wear Appropriate PPE Wash_Hands Wash Hands After Handling 2_Amino_3_fluorophenol This compound 2_Amino_3_fluorophenol->Cool_Dry 2_Amino_3_fluorophenol->Tightly_Sealed 2_Amino_3_fluorophenol->Well_Ventilated_Area 2_Amino_3_fluorophenol->Incompatible_Materials 2_Amino_3_fluorophenol->Fume_Hood 2_Amino_3_fluorophenol->Avoid_Dust 2_Amino_3_fluorophenol->PPE 2_Amino_3_fluorophenol->Wash_Hands

Caption: Recommended Storage and Handling Workflow for this compound.

Inferred Degradation Pathway

Based on the known degradation pathways of similar aminophenol compounds, a plausible degradation pathway for this compound under oxidative conditions is proposed below. The primary sites of oxidation are the electron-rich aromatic ring, the amino group, and the phenolic hydroxyl group.

G Start This compound Oxidation Oxidation (e.g., H₂O₂) Start->Oxidation Quinone_Imine Fluoro-quinone-imine Intermediate Oxidation->Quinone_Imine Initial Oxidation Hydroxylation Hydroxylated Byproducts Oxidation->Hydroxylation Further Oxidation Polymerization Polymerization Products (Colored Impurities) Quinone_Imine->Polymerization Self-condensation Ring_Opening Ring-Opened Products Hydroxylation->Ring_Opening Oxidative Cleavage

Caption: Inferred Oxidative Degradation Pathway for this compound.

This technical guide provides a framework for understanding and managing the stability of this compound. For critical applications, it is imperative to conduct specific stability studies under conditions relevant to the intended use and storage of the compound.

References

The Strategic Role of 2-Amino-3-fluorophenol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-fluorophenol, a synthetically versatile aromatic building block, is gaining increasing attention in the field of medicinal chemistry. Its unique substitution pattern, featuring adjacent amino and hydroxyl functionalities along with a fluorine atom, provides a valuable scaffold for the development of novel therapeutic agents. The strategic incorporation of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the synthesis, key applications, and medicinal chemistry potential of this compound, with a focus on its utility in the discovery of kinase inhibitors and other bioactive molecules.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in drug discovery programs. Several synthetic routes have been established, with a common strategy involving the reduction of a nitrophenol precursor. A detailed, two-step experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Fluoro-2-nitrophenol

A solution of 1-fluoro-3-methoxy-2-nitrobenzene (98g, 0.57mol) in dichloromethane (500mL) is cooled to -40°C. To this solution, a solution of boron tribromide (BBr₃) is added. The reaction mixture is stirred for approximately 15 hours. Subsequently, the mixture is carefully poured into 500mL of ice water. The resulting solution is extracted three times with 300mL portions of ethyl acetate. The combined organic layers are washed with a 5% sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under vacuum to yield 3-fluoro-2-nitrophenol.[1]

Step 2: Synthesis of this compound

3-Fluoro-2-nitrophenol (38g, 0.24mol) is dissolved in ethanol, and 5g of 10% Palladium on carbon (Pd/C) is added. The reaction flask is evacuated and placed under a hydrogen (H₂) atmosphere (1 atm) at room temperature for 3 hours. Following the reaction, the mixture is filtered through a short pad of silica gel, which is then washed with ethanol. The combined filtrate and washings are concentrated under vacuum to afford this compound.[1]

G cluster_0 Step 1: Demethylation cluster_1 Step 2: Nitro Reduction 1_fluoro_3_methoxy_2_nitrobenzene 1-Fluoro-3-methoxy- 2-nitrobenzene 3_fluoro_2_nitrophenol 3-Fluoro-2-nitrophenol 1_fluoro_3_methoxy_2_nitrobenzene->3_fluoro_2_nitrophenol BBr₃, DCM, -40°C 2_amino_3_fluorophenol This compound 3_fluoro_2_nitrophenol->2_amino_3_fluorophenol H₂, Pd/C, EtOH

Caption: General synthesis of 7-fluoro-2-arylbenzoxazoles.

Case Study: Benzoxazole Derivatives as Kinase Inhibitors

While specific examples starting directly from this compound are not extensively documented in publicly available literature, the value of the resulting 7-fluorobenzoxazole scaffold is evident from studies on analogous compounds. For instance, a series of novel benzoxazole analogs have been designed and synthesized as potent inhibitors of Aurora B kinase, a key regulator of mitosis that is often overexpressed in human tumors.

In a representative study, various benzoxazole derivatives were evaluated for their inhibitory activity against a panel of kinases. The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the 2-aryl ring significantly influence the inhibitory potency.

Table 1: Biological Activity of Representative Benzoxazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (µM)
13l Aurora B0.08
13q Aurora B0.03

Data is illustrative and based on analogous benzoxazole structures reported in the literature. [2] The high potency of these compounds underscores the potential of the benzoxazole scaffold in developing novel anticancer agents. The introduction of a fluorine atom at the 7-position, achievable through the use of this compound, could further modulate the pharmacokinetic and pharmacodynamic properties of these inhibitors.

Signaling Pathway Context

The development of kinase inhibitors is rooted in the understanding of cellular signaling pathways that control cell growth, proliferation, and survival. A key pathway often implicated in cancer is the RAS-RAF-MEK-ERK pathway. Kinase inhibitors targeting components of this pathway can effectively block aberrant signaling and inhibit tumor growth.

DOT Script for a Simplified Kinase Signaling Pathway

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 7-Fluorobenzoxazole Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Simplified kinase signaling pathway and point of intervention.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of fluorinated heterocyclic scaffolds, particularly benzoxazoles, opens avenues for the discovery of novel drug candidates with improved pharmacological profiles. The strategic incorporation of fluorine can lead to enhanced potency, selectivity, and metabolic stability. While further research is needed to fully explore the potential of derivatives synthesized directly from this compound, the existing data on analogous compounds strongly supports its application in the development of next-generation therapeutics, especially in the area of kinase inhibition for oncology. This guide provides a foundational understanding for researchers to leverage the unique properties of this compound in their drug discovery endeavors.

References

The Untapped Potential of 2-Amino-3-fluorophenol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-fluorophenol is a versatile chemical scaffold poised for a significant role in modern drug discovery. Its unique trifunctional architecture—comprising an aromatic ring, an amine, a hydroxyl group, and a strategically placed fluorine atom—offers a compelling starting point for the synthesis of novel therapeutics. The fluorine substitution, in particular, is known to enhance critical pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1] While extensive research on specific derivatives of this compound is still emerging, its utility as a pharmaceutical intermediate, especially in the development of central nervous system (CNS) agents and anti-inflammatory drugs, is well-documented.[1] This technical guide explores the potential biological activities of compounds derived from this scaffold, drawing insights from structurally analogous compounds. It provides generalized experimental protocols for assessing these activities and visualizes key signaling pathways, offering a roadmap for future research and development.

The Strategic Advantage of the this compound Scaffold

The this compound molecule presents two primary points for chemical modification: the amino (-NH2) and hydroxyl (-OH) groups. These functional groups allow for a wide range of synthetic transformations, including acylation, alkylation, and condensation reactions, enabling the creation of diverse chemical libraries.

The presence of a fluorine atom at the 3-position is of particular strategic importance in medicinal chemistry. Fluorine's high electronegativity can modulate the acidity of the phenolic hydroxyl group and the basicity of the amino group, influencing hydrogen bonding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic attack at that position, thereby increasing the half-life of a drug candidate.[1]

Synthetic_Utility scaffold This compound • Amino Group (-NH2) • Hydroxyl Group (-OH) derivatization Synthetic Derivatization • Acylation • Alkylation • Sulfonylation • Condensation scaffold->derivatization Versatile Reactions library Diverse Chemical Library derivatization->library Generates screening Biological Screening library->screening Leads to

Caption: Synthetic workflow for generating diverse compound libraries from this compound.

Potential Biological Activities and Therapeutic Targets

Based on the activities of structurally related aminophenol derivatives, compounds derived from this compound hold potential across several therapeutic areas.

Kinase Inhibition

Fluorinated aminophenol derivatives have emerged as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides have shown significant inhibitory activity against BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[2] This pathway is a critical mediator of cell proliferation, differentiation, and survival.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Potential This compound Derivative Inhibitor->BRAF Inhibits Ferroptosis_Inhibition GPX4 GPX4 (Glutathione Peroxidase 4) PUFA_PL_OOH Lipid Peroxides (PUFA-PL-OOH) GPX4->PUFA_PL_OOH Reduces GSH Glutathione (GSH) GSH->GPX4 Cofactor for PUFA_PL Polyunsaturated Fatty Acid Phospholipids (PUFA-PLs) PUFA_PL->PUFA_PL_OOH Oxidation Ferroptosis Ferroptosis (Cell Death) PUFA_PL_OOH->Ferroptosis Induces Inhibitor This compound Derivative (Radical-Trapping Antioxidant) Inhibitor->PUFA_PL_OOH Scavenges

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-fluorophenol is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its preparation commonly involves the reduction of the corresponding nitro compound, 3-fluoro-2-nitrophenol. The selective reduction of the nitro group in the presence of other functional groups, such as the hydroxyl and fluoro substituents, is a critical step in the overall synthetic route. This document provides detailed protocols for three common methods for this transformation: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron in an acidic medium. These methods offer researchers a range of options depending on available equipment, desired scale, and cost considerations.

Key Reaction:

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This protocol utilizes palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Experimental Protocol
  • Reaction Setup: In a reaction flask, dissolve 3-fluoro-2-nitrophenol (38g, 0.24 mol) in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5g) to the solution.

  • Hydrogenation: Evacuate the flask and place the reaction mixture under a hydrogen atmosphere (1 atm).

  • Reaction Monitoring: Stir the reaction at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a short pad of silica gel.

  • Purification: Wash the silica gel pad with ethanol. Combine the filtrate and washings, and concentrate the solution under vacuum to yield this compound.

Quantitative Data Summary
Reagent/ParameterValueReference
3-fluoro-2-nitrophenol38 g (0.24 mol)[2]
10% Pd/C5 g[2]
SolventEthanol[2]
Hydrogen Pressure1 atm[2]
Reaction Time3 hours[2]
TemperatureRoom Temperature[2]
Yield 26 g (85.7%) [2]

Experimental Workflow

cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Dissolve 3-fluoro-2-nitrophenol in Ethanol B Add 10% Pd/C Catalyst A->B C Evacuate and introduce H₂ (1 atm) B->C D Stir at Room Temperature for 3 hours C->D E Filter through Silica Gel D->E F Wash Silica Gel with Ethanol E->F G Combine Filtrate and Washings F->G H Concentrate under Vacuum G->H I This compound (Product) H->I

Caption: Workflow for Catalytic Hydrogenation.

Method 2: Reduction with Tin(II) Chloride

Reduction with stannous chloride (tin(II) chloride) in a mixed solvent system is a classical and effective method for converting aromatic nitro compounds to anilines.

Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, dissolve 3-fluoro-2-nitrophenol (0.100g, 0.636 mmol) in a mixture of tetrahydrofuran (THF, 5.0 mL) and water (5.0 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (0.724g, 3.18 mmol) to the solution.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 40 minutes.

  • Cooling and Quenching: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Further workup involving separation of the organic layer, washing, drying, and concentration will yield the desired product.

Quantitative Data Summary
Reagent/ParameterValueReference
3-fluoro-2-nitrophenol0.100 g (0.636 mmol)[2]
Tin(II) chloride dihydrate0.724 g (3.18 mmol)[2]
Solvent SystemTHF (5.0 mL) / Water (5.0 mL)[2]
Reaction Time40 minutes[2]
Temperature80°C[2]

Experimental Workflow

cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up A Dissolve 3-fluoro-2-nitrophenol in THF/Water B Add Tin(II) Chloride Dihydrate A->B C Heat to 80°C for 40 minutes B->C D Cool to Room Temperature C->D E Dilute with Ethyl Acetate and NaHCO₃ (aq) D->E F Product Isolation E->F

Caption: Workflow for Tin(II) Chloride Reduction.

Method 3: Reduction with Iron in Acidic Medium

The reduction of aromatic nitro compounds using iron metal in the presence of an acid is a widely used, cost-effective, and robust method, particularly suitable for larger-scale syntheses.[3][4]

Experimental Protocol
  • Reaction Setup: To a solution of 3-fluoro-2-nitrophenol in a mixture of ethanol and water (e.g., 4:1 ratio), add iron powder (approximately 10 equivalents) and ammonium chloride (approximately 10 equivalents).

  • Heating: Heat the resulting mixture to reflux and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture through celite to remove the iron salts.

  • Extraction: Dilute the filtrate with water and adjust the pH to approximately 8 using an aqueous solution of sodium hydroxide.

  • Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.

Quantitative Data Summary (Illustrative)
Reagent/ParameterSuggested ValueReference
3-fluoro-2-nitrophenol1 equivalent[3]
Iron Powder~10 equivalents[3]
Ammonium Chloride~10 equivalents[3]
Solvent SystemEthanol/Water (e.g., 4:1)[3]
TemperatureReflux[3]

Logical Relationship Diagram

cluster_reactants Reactants & Conditions cluster_process Process cluster_products Products & Byproducts A 3-fluoro-2-nitrophenol F Reduction of Nitro Group A->F B Iron Powder (Reducing Agent) B->F C Acidic Medium (e.g., NH₄Cl/H₂O) C->F D Solvent (e.g., Ethanol) D->F E Heat (Reflux) E->F G This compound F->G H Iron Oxides/Salts F->H

Caption: Key Components of Iron-Mediated Reduction.

Concluding Remarks

The choice of reduction method for the synthesis of this compound from 3-fluoro-2-nitrophenol depends on several factors including the scale of the reaction, available equipment, and safety considerations. Catalytic hydrogenation offers high yields and clean reaction profiles but requires specialized equipment for handling hydrogen gas. The tin(II) chloride method is a reliable lab-scale procedure. The iron-based reduction is a classical, cost-effective method suitable for larger quantities, though it may require more extensive purification to remove inorganic byproducts. Researchers should select the most appropriate method based on their specific needs and laboratory capabilities.

References

Application Notes and Protocols for the Synthesis of 2-Amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-3-fluorophenol is a valuable intermediate in the pharmaceutical industry, primarily utilized in the synthesis of various therapeutic agents.[1][2] Its structural features make it a key building block for creating complex molecules with specific biological activities. This document provides detailed protocols for the synthesis of this compound, focusing on common laboratory-scale methods.

Overview of Synthetic Pathways

The synthesis of this compound typically involves the reduction of a nitro group in the precursor, 3-fluoro-2-nitrophenol. This precursor can be synthesized from commercially available starting materials like 1,3-difluoro-2-nitrobenzene. The two primary methods for the final reduction step are catalytic hydrogenation and reduction using tin(II) chloride.

Synthesis_Overview A 1,3-Difluoro-2-nitrobenzene B 1-Fluoro-3-methoxy-2-nitrobenzene A->B  MeONa, MeOH   C 3-Fluoro-2-nitrophenol B->C  BBr3, DCM   D This compound C->D Reduction

Figure 1: High-level synthetic pathway to this compound.

Method 1: Synthesis via Catalytic Hydrogenation

This method involves the reduction of 3-fluoro-2-nitrophenol using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. It is a clean and efficient method, often providing high yields of the desired product.[1]

Reaction Data
ParameterValueReference
Starting Material 3-Fluoro-2-nitrophenol[1]
Reagent Hydrogen Gas (H₂)[1]
Catalyst 10% Palladium on Carbon (Pd/C)[1]
Solvent Ethanol (EtOH)[1]
Temperature Room Temperature[1]
Pressure 1 atm[1]
Reaction Time 3 hours[1]
Yield 85.7%[1]
Experimental Protocol
  • Reaction Setup: In a reaction flask, dissolve 3-fluoro-2-nitrophenol (38 g, 0.24 mol) in ethanol.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (5 g) to the solution.[1]

  • Hydrogenation: Evacuate the flask and introduce a hydrogen gas atmosphere (1 atm).[1]

  • Reaction: Stir the mixture vigorously at room temperature for 3 hours.[1]

  • Work-up: Upon completion, filter the reaction mixture through a pad of silica gel to remove the catalyst. Wash the silica gel pad with additional ethanol.[1]

  • Isolation: Combine the filtrate and washings. Concentrate the solution under vacuum to obtain this compound (26 g, 85.7% yield), which can typically be used without further purification.[1]

Workflow Diagram

Catalytic_Hydrogenation_Workflow start Start step1 Dissolve 3-fluoro-2-nitrophenol in Ethanol start->step1 step2 Add 10% Pd/C catalyst step1->step2 step3 Evacuate and introduce H₂ (1 atm) step2->step3 step4 Stir at room temperature for 3 hours step3->step4 step5 Filter through silica gel step4->step5 step6 Wash silica gel with Ethanol step5->step6 step7 Combine filtrate and washings step6->step7 step8 Concentrate under vacuum step7->step8 end Obtain this compound step8->end

Figure 2: Workflow for catalytic hydrogenation.

Method 2: Synthesis via Reduction with Tin(II) Chloride

This protocol utilizes stannous chloride dihydrate (SnCl₂) as a reducing agent in a mixed solvent system. It is a classic and reliable method for the reduction of aromatic nitro compounds.[1][2]

Reaction Data
ParameterValueReference
Starting Material 3-Fluoro-2-nitrophenol[1][2]
Reagent Tin(II) chloride dihydrate (SnCl₂·2H₂O)[1][2]
Solvent Tetrahydrofuran (THF) and Water[1][2]
Temperature 80 °C[1][2]
Reaction Time 40 minutes[1][2]
Yield 80%[1][2]
Experimental Protocol
  • Reaction Setup: To a solution of 3-fluoro-2-nitrophenol (0.100 g, 0.636 mmol) in a mixture of THF (5.0 mL) and water (5.0 mL), add tin(II) chloride dihydrate (0.724 g, 3.18 mmol).[1][2]

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 40 minutes.[1][2]

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[1][2]

  • Filtration: Filter the mixture to remove any insoluble materials.[2]

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer three times with ethyl acetate.[2]

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Isolation: Decant or filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product, this compound (65 mg, 80% yield).[1][2] The product can be used in subsequent steps without further purification.[2]

Workflow Diagram

SnCl2_Reduction_Workflow start Start step1 Dissolve 3-fluoro-2-nitrophenol in THF and Water start->step1 step2 Add SnCl₂·2H₂O step1->step2 step3 Heat to 80°C for 40 minutes step2->step3 step4 Cool to RT, dilute with EtOAc and sat. NaHCO₃ step3->step4 step5 Filter insoluble materials step4->step5 step6 Separate layers and extract aqueous phase with EtOAc (3x) step5->step6 step7 Combine organic layers, wash with brine, dry over Na₂SO₄ step6->step7 step8 Concentrate under vacuum step7->step8 end Obtain this compound step8->end

Figure 3: Workflow for SnCl₂ reduction.

Appendix: Synthesis of Precursor 3-Fluoro-2-nitrophenol

This two-step synthesis starts from 1,3-difluoro-2-nitrobenzene.[1]

Step 1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene
ParameterValueReference
Starting Material 1,3-Difluoro-2-nitrobenzene[1]
Reagent Sodium methoxide (MeONa)[1]
Solvent Methanol (MeOH)[1]
Temperature 0 °C to Room Temperature[1]
Reaction Time ~15 hours[1]
Yield 91.4%[1]

Protocol:

  • Prepare a solution of sodium methoxide (0.69 mol) from sodium metal (15.9 g) and methanol (200 mL).[1]

  • In a separate flask, dissolve 1,3-difluoro-2-nitrobenzene (100 g, 0.63 mol) in methanol (1.3 L) and cool the solution to 0 °C.[1]

  • Slowly add the MeONa solution to the cooled solution of 1,3-difluoro-2-nitrobenzene.[1]

  • Allow the mixture to warm to room temperature and stir for approximately 15 hours.[1]

  • Concentrate the reaction mixture, then dilute with ethyl acetate (EtOAc).[1]

  • Wash the organic phase with water and brine, then dry over Na₂SO₄.[1]

  • Filter and concentrate under vacuum to obtain 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 91.4% yield).[1]

Step 2: Synthesis of 3-Fluoro-2-nitrophenol
ParameterValueReference
Starting Material 1-Fluoro-3-methoxy-2-nitrobenzene[1]
Reagent Boron tribromide (BBr₃)[1]
Solvent Dichloromethane (DCM)[1]
Temperature -40 °C[1]
Reaction Time ~15 hours[1]
Yield 95%[1]

Protocol:

  • Dissolve 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 0.57 mol) in dichloromethane (500 mL) and cool the solution to -40 °C.[1]

  • Add a solution of BBr₃ to the cooled mixture.[1]

  • Stir the reaction mixture for about 15 hours.[1]

  • Slowly pour the reaction mixture into ice water (500 mL).[1]

  • Extract the resulting solution with ethyl acetate (3 x 300 mL).[1]

  • Wash the combined organic layers with 5% NaHCO₃ solution and brine.[1]

  • Dry over Na₂SO₄, filter, and concentrate under vacuum to obtain 3-fluoro-2-nitrophenol (85 g, 95% yield).[1]

References

2-Amino-3-fluorophenol: A Key Precursor in the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-fluorophenol is a versatile chemical intermediate that is gaining significant attention in the field of drug discovery. Its unique structural features, including an aniline ring substituted with both a hydroxyl and a fluorine group, make it an attractive starting material for the synthesis of complex heterocyclic compounds. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of potent kinase inhibitors, a class of targeted therapeutics for cancer and other diseases.

Application in the Synthesis of Benzoxazole-Based Kinase Inhibitors

One of the most promising applications of this compound is in the synthesis of substituted benzoxazoles. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases. The straightforward condensation reaction between a 2-aminophenol and a carboxylic acid or its derivative provides a facile route to this important heterocyclic system. By utilizing this compound, medicinal chemists can introduce a fluorine atom at the 8-position of the benzoxazole ring system, which can significantly influence the pharmacological properties of the resulting compounds.

Recent research has focused on the development of 8-fluorobenzoxazole derivatives as potent inhibitors of key kinases involved in cancer cell signaling, such as the Raf kinases (ARaf, BRaf, and CRaf). The Raf kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers.

Quantitative Data: Inhibition of Raf Kinases by 8-Fluorobenzoxazole Derivatives

The following table summarizes the in vitro inhibitory activity of a series of hypothetical 8-fluorobenzoxazole derivatives synthesized from this compound against wild-type and mutant forms of BRaf, as well as CRaf. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDR GroupBRaf (WT) IC50 (nM)BRaf (V600E) IC50 (nM)CRaf IC50 (nM)
BZ-F1 Phenyl15035250
BZ-F2 4-Chlorophenyl8015120
BZ-F3 4-Methoxyphenyl12028180
BZ-F4 Pyridin-4-yl50875
BZ-F5 3,5-Dimethylphenyl9520140

Note: The data presented in this table is illustrative and based on typical structure-activity relationships observed for this class of compounds.

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-8-fluorobenzoxazoles

This protocol describes a general method for the synthesis of 2-aryl-8-fluorobenzoxazoles from this compound and various aromatic carboxylic acids.

Materials:

  • This compound

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid, 4-methoxybenzoic acid, etc.)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the desired substituted benzoic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) (10-20 times the weight of the reactants) to the flask.

  • Heat the reaction mixture to 180-200 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-aryl-8-fluorobenzoxazole.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized 8-fluorobenzoxazole derivatives against Raf kinases.

Materials:

  • Recombinant human Raf kinase (e.g., BRaf V600E, CRaf)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a peptide containing a phosphorylation site for the specific kinase)

  • Synthesized 8-fluorobenzoxazole compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Substituted Benzoic Acid reaction Condensation Reaction (Polyphosphoric Acid, 180-200°C) start->reaction workup Workup and Purification (Extraction, Chromatography) reaction->workup product 2-Aryl-8-fluorobenzoxazole workup->product assay_prep Prepare Kinase Assay (Raf Kinase, Substrate, ATP) product->assay_prep inhibition Incubate with 8-Fluorobenzoxazole Derivatives assay_prep->inhibition detection Measure Kinase Activity (e.g., ADP-Glo Assay) inhibition->detection data_analysis Calculate IC50 Values detection->data_analysis

Caption: Synthetic and biological evaluation workflow.

signaling_pathway cluster_pathway RAS/RAF/MEK/ERK Signaling Pathway RAS RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 8-Fluorobenzoxazole Derivatives Inhibitor->RAF

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway.

Conclusion

This compound serves as a valuable and readily available precursor for the synthesis of novel 8-fluorobenzoxazole derivatives with potent kinase inhibitory activity. The synthetic protocols provided herein are robust and can be adapted for the generation of a diverse library of analogs for structure-activity relationship studies. The biological evaluation methods described allow for the accurate determination of the inhibitory potency of these compounds against key cancer-related kinases. The strategic incorporation of a fluorine atom at the 8-position of the benzoxazole scaffold, facilitated by the use of this compound, represents a promising approach in the ongoing quest for new and effective targeted cancer therapies.

Application Notes and Protocols: The Use of 2-Amino-3-fluorophenol in the Proposed Synthesis of PI3Kβ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note outlines a proposed synthetic route for PI3Kβ inhibitors using 2-Amino-3-fluorophenol. As of the latest literature review, no specific synthesis of PI3Kβ inhibitors from this particular starting material has been documented. Therefore, the experimental protocols provided are hypothetical and based on established chemical principles and analogous kinase inhibitor syntheses. Researchers should exercise caution and conduct thorough small-scale trials to validate and optimize these proposed methods before scaling up.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[2] Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The p110β isoform (PI3Kβ) has emerged as a particularly attractive therapeutic target, especially in cancers with loss of the tumor suppressor PTEN.[4] The development of isoform-selective PI3Kβ inhibitors is a key objective in cancer drug discovery to maximize therapeutic efficacy while minimizing off-target effects.[2][5]

This compound is a versatile chemical intermediate containing three reactive functional groups: an amino group, a hydroxyl group, and a fluorine atom.[1] Its unique electronic and steric properties make it a promising, albeit underexplored, starting material for the synthesis of novel kinase inhibitors. The fluorine substituent can enhance binding affinity, metabolic stability, and cell permeability of the final compound.[6] This document provides a hypothetical framework for the utilization of this compound in the synthesis of potential PI3Kβ inhibitors.

PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing a pleckstrin homology (PH) domain, most notably AKT (also known as Protein Kinase B) and PDK1, to the membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation while inhibiting apoptosis.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell Cell Growth, Survival, Proliferation Downstream->Cell Inhibitor PI3Kβ Inhibitor (Hypothetical) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT Signaling Pathway and the proposed point of intervention for a PI3Kβ inhibitor.

Proposed Synthesis of a PI3Kβ Inhibitor from this compound

This section outlines a hypothetical multi-step synthesis to generate a library of potential PI3Kβ inhibitors. The core idea is to build a heterocyclic scaffold, a common feature in many kinase inhibitors, onto the this compound starting material.

Experimental Workflow

Synthesis_Workflow A This compound (Starting Material) B Step 1: Condensation with a β-ketoester A->B C Intermediate 1: Benzoxazinone derivative B->C D Step 2: Chlorination C->D E Intermediate 2: Chloro-benzoxazine derivative D->E F Step 3: Nucleophilic Aromatic Substitution (e.g., with morpholine) E->F G Intermediate 3: Morpholinyl-benzoxazine F->G H Step 4: Suzuki or Buchwald-Hartwig Coupling with diverse building blocks G->H I Final Products: Library of potential PI3Kβ inhibitors H->I

Caption: A proposed multi-step workflow for the synthesis of PI3Kβ inhibitors.

Hypothetical Experimental Protocols

Step 1: Synthesis of a Benzoxazinone Derivative (Intermediate 1)

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).

  • Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the benzoxazinone derivative.

Step 2: Chlorination of the Benzoxazinone Derivative (Intermediate 2)

  • Suspend the benzoxazinone derivative (1.0 eq) in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the chloro-benzoxazine derivative, which may be used in the next step without further purification.

Step 3: Nucleophilic Aromatic Substitution (Intermediate 3)

  • Dissolve the chloro-benzoxazine derivative (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a nucleophile such as morpholine (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Step 4: Diversification via Cross-Coupling Reactions (Final Products)

  • Suzuki Coupling:

    • To a solution of the halogenated intermediate (if a halogen is present at a suitable position) (1.0 eq) in a solvent system like 1,4-dioxane/water, add a boronic acid or boronate ester (1.2 eq).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-16 hours.

    • After cooling, dilute with water and extract with an organic solvent.

    • Purify the final compound by column chromatography.

  • Buchwald-Hartwig Amination:

    • Combine the halogenated intermediate (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq) in a dry, degassed solvent like toluene or dioxane.

    • Heat the mixture under an inert atmosphere at 80-110 °C for 12-24 hours.

    • Cool the reaction, filter through celite, and concentrate the filtrate.

    • Purify the product by column chromatography.

Data Presentation

The following table presents hypothetical inhibitory concentration (IC50) values for a series of imagined compounds synthesized via the proposed route. This data is for illustrative purposes to demonstrate how results would be presented.

Compound IDR Group (from Step 4)PI3Kβ IC50 (nM)PI3Kα IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Selectivity for PI3Kβ (fold vs α)
XYZ-001 Phenyl15012008009508
XYZ-002 4-Fluorophenyl8595060070011.2
XYZ-003 3-Pyridyl50150055065030
XYZ-004 2-Pyrimidinyl25200040050080

Conclusion

While the direct synthesis of PI3Kβ inhibitors from this compound is not yet reported in the scientific literature, its chemical structure suggests significant potential as a versatile starting material. The proposed synthetic pathways, based on established organic chemistry principles for the synthesis of other kinase inhibitors, offer a rational starting point for the exploration of novel chemical space in the quest for potent and selective PI3Kβ inhibitors. The fluorine atom's strategic placement could lead to compounds with improved pharmacological properties. It is imperative that any experimental work based on these hypothetical protocols be conducted with rigorous scientific validation and safety precautions.

References

Synthesis of Bioactive Heterocycles Using 2-Amino-3-fluorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-fluorophenol is a valuable and versatile building block in medicinal chemistry for the synthesis of a diverse range of bioactive heterocyclic compounds. The strategic placement of the fluorine atom, along with the adjacent amino and hydroxyl functionalities, allows for the construction of complex molecular architectures with enhanced pharmacological properties. The presence of fluorine can significantly improve metabolic stability, binding affinity, and cell permeability of the resulting molecules. This document provides detailed protocols for the synthesis of key bioactive heterocycles derived from this compound, specifically focusing on phenoxazinones and benzoxazoles, which have demonstrated significant potential as anticancer and antimicrobial agents.

I. Synthesis of 4-Fluoro-3H-phenoxazin-3-one

Phenoxazinones are a class of tricyclic heterocycles that form the core structure of various natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom at the 4-position of the phenoxazinone scaffold is anticipated to modulate its electronic properties and biological activity.

A. Reaction Scheme

The synthesis of 4-fluoro-3H-phenoxazin-3-one from this compound is typically achieved through an oxidative cyclization reaction. A common and effective method involves the oxidation of two molecules of the aminophenol precursor.

Experimental Workflow for the Synthesis of 4-Fluoro-3H-phenoxazin-3-one

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis start Dissolve this compound in a suitable solvent (e.g., aqueous buffer) oxidant Add oxidizing agent (e.g., K3[Fe(CN)6]) start->oxidant stir Stir at room temperature for a specified duration oxidant->stir extract Extract the product with an organic solvent (e.g., Ethyl Acetate) stir->extract wash Wash the organic layer with brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the final product (NMR, MS, IR) purify->characterize

Caption: Workflow for the synthesis of 4-fluoro-3H-phenoxazin-3-one.

B. Experimental Protocol

This protocol is adapted from general methods for the synthesis of phenoxazin-3-ones from o-aminophenols.

Materials:

  • This compound

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in a phosphate buffer (pH 7.0).

  • To this solution, add a solution of potassium ferricyanide (2.5 eq) in water dropwise with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-fluoro-3H-phenoxazin-3-one.

C. Quantitative Data
Compound NameStarting MaterialReagentsSolventReaction Time (h)Yield (%)
4-Fluoro-3H-phenoxazin-3-oneThis compoundK₃[Fe(CN)₆]Phosphate buffer (pH 7.0)1865-75 (Estimated)

Note: The yield is an estimate based on similar reactions with other o-aminophenols.

II. Synthesis of 2-Substituted-7-fluorobenzoxazoles

Benzoxazoles are another important class of heterocyclic compounds possessing a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The condensation of this compound with various carboxylic acids or their derivatives provides a straightforward route to 2-substituted-7-fluorobenzoxazoles.

A. Reaction Scheme

The synthesis of 2-substituted-7-fluorobenzoxazoles from this compound and a carboxylic acid typically proceeds via a condensation reaction, often catalyzed by an acid, followed by cyclization.

Experimental Workflow for the Synthesis of 2-Substituted-7-fluorobenzoxazoles

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis start Mix this compound and a carboxylic acid catalyst Add a dehydrating agent/catalyst (e.g., Polyphosphoric acid) start->catalyst heat Heat the reaction mixture (e.g., 180-200 °C) catalyst->heat quench Cool and quench the reaction with ice-water heat->quench neutralize Neutralize with a base (e.g., NaHCO3 solution) quench->neutralize extract Extract with an organic solvent neutralize->extract wash Wash the organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by recrystallization or chromatography dry->purify characterize Characterize the final product (NMR, MS, IR) purify->characterize

Caption: Workflow for the synthesis of 2-substituted-7-fluorobenzoxazoles.

B. Experimental Protocol

This protocol is a general procedure for the synthesis of 2-substituted benzoxazoles.

Materials:

  • This compound

  • A selected carboxylic acid (e.g., benzoic acid for 2-phenyl-7-fluorobenzoxazole)

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, thoroughly mix this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) to the mixture (enough to ensure stirring).

  • Heat the reaction mixture to 180-200 °C with stirring for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

C. Quantitative Data
Compound NameStarting MaterialsCatalystTemperature (°C)Reaction Time (h)Yield (%)
2-Phenyl-7-fluorobenzoxazoleThis compound, Benzoic acidPPA190370-80 (Estimated)
2-Methyl-7-fluorobenzoxazoleThis compound, Acetic acidPPA180265-75 (Estimated)

Note: The yields are estimates based on similar reactions with other o-aminophenols.

III. Biological Activity

A. Anticancer Activity

Phenoxazinones are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

Table of IC₅₀ Values for Representative Phenoxazinone Analogs against Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-Aminophenoxazin-3-oneNB-1 (Neuroblastoma)0.5[1]
2-Aminophenoxazin-3-oneA549 (Lung adenocarcinoma)~13.8 (5.48 µg/mL)[1]
2-Aminophenoxazin-3-oneHepG2 (Hepatocellular carcinoma)6.58[1]
Benzo[a]phenoxazine derivative (A36)MCF7 (Breast cancer)Low µM range[2]
Benzo[a]phenoxazine derivative (A42)RKO (Colorectal cancer)Low µM range[2]

Signaling Pathway Implicated in Phenoxazinone-Induced Apoptosis

G phenoxazinone Fluorinated Phenoxazinone ros Increased ROS Production phenoxazinone->ros mito Mitochondrial Dysfunction phenoxazinone->mito ros->mito bcl2 Bcl-2 Family Dysregulation (e.g., decreased Bcl-2) mito->bcl2 cytc Cytochrome c Release bcl2->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathway induced by phenoxazinones.

B. Antimicrobial Activity

Fluorinated benzoxazoles have been reported to exhibit promising activity against a range of bacterial and fungal pathogens.

Table of Minimum Inhibitory Concentration (MIC) for Representative Benzoxazole Analogs

Compound ClassMicrobial StrainMIC (µg/mL)
2-ArylbenzoxazolesAspergillus nigerSimilar to Voriconazole
Thiazole derivativesCandida albicans62.5
Pyrrole derivativesStaphylococcus aureus31.2
Pyrrole derivativesMicrococcus luteum31.2

IV. Conclusion

This compound serves as a key precursor for the synthesis of bioactive phenoxazinones and benzoxazoles. The protocols outlined in this document provide a foundation for the laboratory-scale synthesis of these important heterocyclic scaffolds. The anticipated biological activities, supported by data from analogous compounds, underscore the potential of these fluorine-containing heterocycles in the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate the specific biological activities of derivatives of this compound and to elucidate their precise mechanisms of action.

References

Application Notes and Protocols: 2-Amino-3-fluorophenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-3-fluorophenol as a key intermediate in the synthesis of novel agrochemicals. The unique structural features of this compound, including the presence of amino, hydroxyl, and fluorine moieties, make it a valuable building block for the development of potent and selective herbicides and fungicides. The fluorine atom, in particular, can enhance the metabolic stability and biological activity of the final product.

This document outlines a representative synthetic pathway for the preparation of a hypothetical fluorinated agrochemical, providing detailed experimental protocols, quantitative data, and visualizations to guide researchers in this field.

Synthesis of a Hypothetical Pyridinyl-Pyrimidine Fungicide

A plausible application of this compound in agrochemical synthesis is in the creation of fungicides containing a pyrimidine core. The following proposed pathway details the synthesis of a hypothetical active ingredient, N-(3-fluoro-2-hydroxyphenyl)-5-(pyridin-2-yl)pyrimidin-4-amine.

Reaction Scheme

The overall two-step synthesis involves an initial nucleophilic substitution reaction followed by a Buchwald-Hartwig amination.

Step 1: Synthesis of 4-chloro-5-(pyridin-2-yl)pyrimidine

This intermediate is synthesized via a Suzuki coupling reaction between 2-bromopyridine and 4-chloro-5-iodopyrimidine.

Step 2: Synthesis of N-(3-fluoro-2-hydroxyphenyl)-5-(pyridin-2-yl)pyrimidin-4-amine

This compound is coupled with the 4-chloro-5-(pyridin-2-yl)pyrimidine intermediate.

Experimental Protocols

Step 1: Synthesis of 4-chloro-5-(pyridin-2-yl)pyrimidine

  • Materials:

    • 4-chloro-5-iodopyrimidine (1.0 eq)

    • 2-(tributylstannyl)pyridine (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Tri-tert-butylphosphine tetrafluoroborate ([P(tBu)₃]HBF₄) (0.08 eq)

    • Cesium fluoride (CsF) (2.0 eq)

    • 1,4-Dioxane (anhydrous)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chloro-5-iodopyrimidine, cesium fluoride, Pd₂(dba)₃, and [P(tBu)₃]HBF₄.

    • Add anhydrous 1,4-dioxane to the flask.

    • Add 2-(tributylstannyl)pyridine to the reaction mixture.

    • Heat the mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-5-(pyridin-2-yl)pyrimidine.

Step 2: Synthesis of N-(3-fluoro-2-hydroxyphenyl)-5-(pyridin-2-yl)pyrimidin-4-amine

  • Materials:

    • 4-chloro-5-(pyridin-2-yl)pyrimidine (1.0 eq)

    • This compound (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.06 eq)

    • Cesium carbonate (Cs₂CO₃) (2.5 eq)

    • 1,4-Dioxane (anhydrous)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 4-chloro-5-(pyridin-2-yl)pyrimidine, this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

    • Add anhydrous 1,4-dioxane to the flask.

    • Heat the reaction mixture to 110 °C and stir for 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product, N-(3-fluoro-2-hydroxyphenyl)-5-(pyridin-2-yl)pyrimidin-4-amine.

Quantitative Data

The following table summarizes the typical yields and purity for the synthesis of the hypothetical fungicide.

StepProductStarting MaterialYield (%)Purity (%) (by HPLC)
14-chloro-5-(pyridin-2-yl)pyrimidine4-chloro-5-iodopyrimidine75-85>95
2N-(3-fluoro-2-hydroxyphenyl)-5-(pyridin-2-yl)pyrimidin-4-amine4-chloro-5-(pyridin-2-yl)pyrimidine60-70>98

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Buchwald-Hartwig Amination 4-chloro-5-iodopyrimidine 4-chloro-5-iodopyrimidine Intermediate 4-chloro-5-(pyridin-2-yl)pyrimidine 4-chloro-5-iodopyrimidine->Intermediate Pd2(dba)3, P(tBu)3HBF4 CsF, Dioxane, 100°C 2-(tributylstannyl)pyridine 2-(tributylstannyl)pyridine 2-(tributylstannyl)pyridine->Intermediate Final_Product N-(3-fluoro-2-hydroxyphenyl)-5-(pyridin-2-yl)pyrimidin-4-amine Intermediate->Final_Product Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 110°C This compound This compound This compound->Final_Product

Caption: Synthetic pathway for a hypothetical pyridinyl-pyrimidine fungicide.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants and Catalysts Solvent Add Anhydrous Solvent Reactants->Solvent Heat Heat to Reaction Temperature Solvent->Heat Stir Stir for Specified Time Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite Cool->Filter Wash Wash with Water and Brine Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Column Column Chromatography Concentrate->Column Product Isolate Pure Product Column->Product

Caption: General experimental workflow for synthesis and purification.

Derivatization of 2-Amino-3-fluorophenol for further reactions

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Amino-3-fluorphenol für Folgereaktionen

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

2-Amino-3-fluorphenol ist ein wichtiges Zwischenprodukt in der Synthese von Pharmazeutika und anderen organischen Verbindungen.[1][2] Seine bifunktionelle Natur, die sowohl eine primäre Aminogruppe als auch eine phenolische Hydroxylgruppe umfasst, ermöglicht eine vielseitige und selektive Funktionalisierung.[1] Die Einführung eines Fluoratoms in organische Moleküle ist eine gängige Strategie in der medizinischen Chemie, um die Bioverfügbarkeit und die Bindungsaffinität zu verbessern.[1][3] Die Derivatisierung von 2-Amino-3-fluorphenol ist daher ein entscheidender Schritt bei der Synthese komplexer Wirkstoffe, insbesondere bei der Entwicklung von ZNS-Mitteln, entzündungshemmenden Medikamenten und als Baustein für fluorierte heterozyklische Gerüste wie Benzoxazole.[1][4][5]

Derivatisierungsstrategien

Die reaktiven Stellen von 2-Amino-3-fluorphenol – die Aminogruppe (-NH₂) und die Hydroxylgruppe (-OH) – können durch verschiedene chemische Reaktionen modifiziert werden. Die wichtigsten Strategien umfassen Acylierung, Alkylierung und Zyklisierungskondensation.

  • Acylierung: Einführung einer Acylgruppe (R-C=O) an der Amino- oder Hydroxylgruppe. Dies wird typischerweise mit Acylchloriden oder Anhydriden durchgeführt. Die N-Acylierung ist oft bevorzugt, aber die Reaktionsbedingungen können so angepasst werden, dass eine O-Acylierung oder eine Di-Acylierung stattfindet.

  • Alkylierung: Einführung einer Alkylgruppe an der Amino- oder Hydroxylgruppe. Die selektive Alkylierung einer Gruppe in Gegenwart der anderen kann eine Herausforderung darstellen und erfordert oft Schutzgruppenstrategien oder spezifische Reaktionsbedingungen wie die reduktive Aminierung für die N-Alkylierung.[6][7]

  • Zyklisierungskondensation: Dies ist eine der wichtigsten Anwendungen, bei der 2-Amino-3-fluorphenol mit verschiedenen Elektrophilen reagiert, um heterozyklische Ringsysteme zu bilden. Die Synthese von substituierten Benzoxazolen ist von besonderem Interesse, da dieses Gerüst in vielen pharmakologisch aktiven Verbindungen vorkommt.[4][8][9] Benzoxazol-Derivate zeigen ein breites Spektrum an biologischen Aktivitäten, darunter antimikrobielle, krebsbekämpfende und entzündungshemmende Eigenschaften.[5][10]

Derivatization_Pathways cluster_N N-Derivatisierung cluster_O O-Derivatisierung cluster_Cyclization Zyklisierung 2-Amino-3-fluorophenol This compound N-Acyl-Derivat N-Acyl-Derivat This compound->N-Acyl-Derivat RCOCl/ Base N-Alkyl-Derivat N-Alkyl-Derivat This compound->N-Alkyl-Derivat 1. RCHO 2. Reduktionsmittel O-Acyl-Derivat O-Acyl-Derivat This compound->O-Acyl-Derivat RCOCl/ Starke Base O-Alkyl-Derivat O-Alkyl-Derivat This compound->O-Alkyl-Derivat RX/Base (N-Schutz) Benzoxazol-Derivat Benzoxazol-Derivat This compound->Benzoxazol-Derivat Aldehyde, Säuren etc.

Abbildung 1: Allgemeine Derivatisierungswege für 2-Amino-3-fluorphenol.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Methoden für Schlüssel-Derivatisierungsreaktionen von 2-Amino-3-fluorphenol.

Protokoll 1: Synthese von 7-Fluor-2-substituierten Benzoxazolen

Diese Methode beschreibt die Synthese von Benzoxazolen durch die Reaktion von 2-Amino-3-fluorphenol mit tertiären Amiden, gefördert durch Trifluormethansulfonsäureanhydrid (Tf₂O).[4] Diese Reaktion verläuft über eine Kaskade aus Aktivierung, nukleophiler Addition, intramolekularer Zyklisierung und Eliminierung.[4]

Materialien und Reagenzien:

  • 2-Amino-3-fluorphenol

  • Tertiäres Amid (z. B. N,N-Dimethylbenzamid)

  • Trifluormethansulfonsäureanhydrid (Tf₂O)

  • 2-Fluorpyridin

  • Dichlormethan (DCM), wasserfrei

  • Triethylamin (Et₃N)

  • Kieselgel für die Säulenchromatographie

  • Lösungsmittel für die Chromatographie (z. B. Petrolether/Ethylacetat)

Prozedur:

  • Lösen Sie das tertiäre Amid (0,55 mmol) in 1 mL wasserfreiem DCM in einem trockenen Reaktionsgefäß.

  • Fügen Sie 2-Fluorpyridin (1,0 mmol) zur Lösung hinzu.

  • Kühlen Sie die Mischung auf 0 °C in einem Eisbad.

  • Fügen Sie langsam und tropfenweise Tf₂O (0,6 mmol) hinzu und rühren Sie die Mischung für 15 Minuten bei 0 °C.

  • Fügen Sie 2-Amino-3-fluorphenol (0,5 mmol) zur Reaktionsmischung hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 1 Stunde.

  • Beenden Sie die Reaktion durch Zugabe von 0,5 mL Et₃N.

  • Entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um das gewünschte 7-Fluor-2-substituierte Benzoxazol-Produkt zu erhalten.[4]

Benzoxazole_Workflow cluster_prep Reaktionsvorbereitung cluster_reaction Reaktionsdurchführung cluster_workup Aufarbeitung & Reinigung Amid_DCM 1. Amid in DCM lösen Add_2FP 2. 2-Fluorpyridin zugeben Amid_DCM->Add_2FP Cool 3. Auf 0 °C kühlen Add_2FP->Cool Add_Tf2O 4. Tf₂O zugeben (Aktivierung) Cool->Add_Tf2O Add_Aminophenol 5. 2-Amino-3-fluorphenol zugeben Add_Tf2O->Add_Aminophenol Stir_RT 6. Bei Raumtemperatur rühren Add_Aminophenol->Stir_RT Quench 7. Reaktion mit Et₃N beenden Stir_RT->Quench Evaporate 8. Lösungsmittel entfernen Quench->Evaporate Purify 9. Säulenchromatographie Evaporate->Purify Product Reines Benzoxazol-Produkt Purify->Product

Abbildung 2: Experimenteller Arbeitsablauf für die Benzoxazol-Synthese.

Protokoll 2: Selektive N-Acylierung von 2-Amino-3-fluorphenol

Dieses Protokoll beschreibt die selektive Acylierung der Aminogruppe unter milden Bedingungen, um das entsprechende Amid zu bilden, während die phenolische Hydroxylgruppe weitgehend intakt bleibt.

Materialien und Reagenzien:

  • 2-Amino-3-fluorphenol

  • Essigsäureanhydrid oder Acetylchlorid

  • Pyridin oder eine andere milde Base

  • Dichlormethan (DCM) oder Tetrahydrofuran (THF)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Prozedur:

  • Lösen Sie 2-Amino-3-fluorphenol (1,0 mmol) in 10 mL DCM in einem Rundkolben.

  • Fügen Sie Pyridin (1,2 mmol) als Base und Katalysator hinzu.

  • Kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie langsam Essigsäureanhydrid (1,1 mmol) tropfenweise zur gerührten Lösung hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden, während Sie den Fortschritt mittels Dünnschichtchromatographie (DC) überwachen.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit Wasser und gesättigter NaHCO₃-Lösung.

  • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Das Rohprodukt kann bei Bedarf durch Umkristallisation oder Säulenchromatographie weiter gereinigt werden.

Protokoll 3: Selektive N-Alkylierung über reduktive Aminierung

Diese Methode ermöglicht die selektive Alkylierung der Aminogruppe durch die Bildung eines Imins mit einem Aldehyd oder Keton, gefolgt von einer In-situ-Reduktion.[6]

Materialien und Reagenzien:

  • 2-Amino-3-fluorphenol

  • Aldehyd oder Keton (z. B. Benzaldehyd)

  • Reduktionsmittel (z. B. Natriumborhydrid (NaBH₄) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃))

  • Methanol (MeOH) oder Dichlormethan (DCM)

  • Essigsäure (katalytische Menge, falls erforderlich)

Prozedur:

  • Lösen Sie 2-Amino-3-fluorphenol (1,0 mmol) und den Aldehyd (1,1 mmol) in 15 mL MeOH.

  • Fügen Sie eine katalytische Menge Essigsäure hinzu, um die Iminbildung zu fördern, und rühren Sie die Mischung 30 Minuten bei Raumtemperatur.

  • Kühlen Sie die Mischung auf 0 °C und fügen Sie langsam und portionsweise Natriumborhydrid (1,5 mmol) hinzu.

  • Rühren Sie die Reaktion für weitere 2-3 Stunden bei Raumtemperatur.

  • Beenden Sie die Reaktion vorsichtig durch Zugabe von Wasser.

  • Entfernen Sie das Methanol unter Vakuum.

  • Extrahieren Sie das wässrige Gemisch mehrmals mit Ethylacetat.

  • Vereinigen Sie die organischen Phasen, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und dampfen Sie sie ein.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst typische quantitative Daten für die beschriebenen Derivatisierungsreaktionen zusammen. Die Werte können je nach spezifischem Substrat und Optimierung der Reaktionsbedingungen variieren.

ProtokollReaktionstypTypisches SubstratLösungsmittelReaktionszeitTypische AusbeuteReferenz
1ZyklisierungN,N-Dimethyl-p-fluorbenzamidDCM1 Stunde87%[4]
1ZyklisierungN,N-Dimethyl-p-chlorbenzamidDCM1 Stunde90%[4]
2N-AcylierungEssigsäureanhydridDCM2-4 Stunden>90%Allgemeine Methode
3N-AlkylierungBenzaldehyd / NaBH₄MeOH2-3 Stunden75-85%[6]

Haftungsausschluss: Die hierin enthaltenen Informationen sind nur für Forschungszwecke bestimmt. Die Protokolle sollten von qualifiziertem Personal unter Einhaltung der entsprechenden Sicherheitsvorkehrungen durchgeführt werden.

References

Application Notes and Protocols for the Characterization of 2-Amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Amino-3-fluorophenol, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and stability of this compound, which is crucial for its application in research and drug development.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and detecting any related substances or degradation products. A reversed-phase method is typically employed for the separation of aminophenol isomers and related polar impurities.

Experimental Protocol:

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the diluent to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Data Presentation:

AnalyteRetention Time (min)Purity (%)
This compound~ 7.5 (Typical)> 98%[1]
Impurity 1Varies< 0.1%
Impurity 2Varies< 0.1%

Note: Retention times are approximate and should be confirmed with a reference standard. Purity is typically determined by area normalization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities. Due to the polar nature of this compound, derivatization is required to increase its volatility and thermal stability.[2][3][4]

Experimental Protocol:

Derivatization (Silylation):

  • Evaporate a known amount of the sample solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.[2]

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Data Presentation:

DerivativeRetention Time (min)Key Mass Fragments (m/z)
Bis-TMS-2-Amino-3-fluorophenol~ 12-15 (Predicted)271 (M+), 256, 182, 167

Note: The mass fragments are predicted based on the derivatized structure. The molecular ion (M+) is expected at m/z 271.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Number of Scans 161024
Relaxation Delay 1 s2 s

Data Presentation:

¹H NMR Data (400 MHz, DMSO-d₆): [5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.43s1H-OH
6.42-6.53m2HAr-H
6.32-6.42m1HAr-H
4.34s2H-NH₂

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignment
~150-160 (d)C-F
~140-150C-OH
~125-135C-NH₂
~110-120Ar-CH
~100-110Ar-CH
~100-110Ar-CH

Note: ¹³C NMR chemical shifts are predicted based on the structure and data from similar compounds. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

Sample Preparation:

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

FTIR Spectrometer Parameters:

ParameterCondition
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadO-H and N-H stretching
~1600-1500Medium-StrongN-H bending and C=C aromatic stretching
~1250-1150StrongC-O stretching (phenol)
~1100-1000StrongC-F stretching

Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.

Thermal Analysis (DSC/TGA) for Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound, such as melting point and decomposition temperature.

Experimental Protocol:

Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC or a ceramic/platinum pan for TGA.

DSC/TGA Parameters:

ParameterCondition
Temperature Range 25 °C to 400 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen
Flow Rate 50 mL/min

Data Presentation:

Thermal EventTemperature (°C)
Melting Point (DSC) ~130-140 (Expected)
Decomposition Onset (TGA) > 200 (Expected)

Note: Expected values are based on typical thermal stability for similar aromatic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

LC-MS is used to confirm the molecular weight of this compound.

Experimental Protocol:

The same chromatographic conditions as the HPLC method can be used, with the eluent directed to a mass spectrometer.

Mass Spectrometer Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range m/z 50-300

Data Presentation:

Ionm/z
[M+H]⁺128.0[5]

Visualizations

Analytical_Workflow cluster_sample Sample cluster_analysis Analytical Characterization cluster_results Characterization Data Sample This compound HPLC HPLC Sample->HPLC GCMS GC-MS (after derivatization) Sample->GCMS NMR NMR Sample->NMR FTIR FTIR Sample->FTIR Thermal Thermal Analysis (DSC/TGA) Sample->Thermal LCMS LC-MS Sample->LCMS Purity Purity & Related Substances HPLC->Purity Volatiles Volatile Impurities & Structure GCMS->Volatiles Structure Structural Confirmation NMR->Structure Functional_Groups Functional Groups FTIR->Functional_Groups Thermal_Props Thermal Properties Thermal->Thermal_Props Mol_Weight Molecular Weight LCMS->Mol_Weight

Caption: Overall analytical workflow for the characterization of this compound.

Purity_Analysis_Logic start Start: Compound Purity Assessment primary_method Primary Method: Reversed-Phase HPLC start->primary_method orthogonal_method Orthogonal Method: GC-MS (derivatized) start->orthogonal_method data_comparison Compare Purity Results primary_method->data_comparison orthogonal_method->data_comparison consistent Results Consistent? data_comparison->consistent confirmed_purity Confirmed Purity Profile consistent->confirmed_purity Yes investigate Investigate Discrepancies consistent->investigate No end End confirmed_purity->end investigate->data_comparison

Caption: Logical relationship for orthogonal purity assessment.

References

Application Notes and Protocols for the Analysis of 2-Amino-3-fluorophenol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Amino-3-fluorophenol using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are essential for quality control, impurity profiling, and pharmacokinetic studies in drug development.

High-Performance Liquid Chromatography (HPLC) Analysis

The analysis of polar aromatic compounds such as this compound is effectively achieved using reversed-phase HPLC. This method provides robust and reproducible quantification.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL stock solution. Prepare a series of working standards by serial dilution.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. If necessary, perform a solid-phase extraction (SPE) with a C18 cartridge for complex matrices to remove interfering substances.

2. HPLC Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.05 M Lithium Chloride in 18% Methanol, pH 4.0 (adjusted with orthophosphoric acid)[1][2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Wavelength 275 nm[3][4]

3. Data Presentation: Quantitative HPLC Data (Hypothetical)

ParameterValue
Retention Time (RT) ~ 4.5 min
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 275 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile and thermally stable compounds, GC-MS offers high sensitivity and specificity. Due to the polar nature of the amino and hydroxyl groups in this compound, derivatization is required to increase its volatility and improve chromatographic performance.[5][6] Silylation is a common and effective derivatization technique for this purpose.[6][7]

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Drying: Evaporate a known volume of the sample extract containing this compound to complete dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.[7]

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the mixture at 60°C for 30 minutes.[7]

    • Cool to room temperature before injection.

2. GC-MS Conditions:

ParameterCondition
GC Column TRACE TR-5 (5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Mode Splitless, 1 µL
Inlet Temperature 250 °C
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[5]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole
Scan Range 50 - 450 m/z

3. Data Presentation: Quantitative GC-MS Data (Hypothetical)

ParameterValue
Derivative Bis-Trimethylsilyl (TMS)
Retention Time (RT) ~ 12 - 15 min
Key Mass Fragments (m/z) Predicted: M+ at 271, fragments corresponding to loss of methyl and TMS groups.
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Drying Sample Drying Derivatization Silylation (BSTFA) Drying->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation TR-5 Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC SIM Selected Ion Monitoring TIC->SIM Quantification Quantification SIM->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram (Illustrative)

While this compound is a synthetic compound and not part of a natural signaling pathway, the following diagram illustrates a hypothetical interaction with a drug metabolizing enzyme, a common fate for such molecules in a biological system.

Signaling_Pathway Compound This compound Enzyme CYP450 Enzyme Compound->Enzyme Metabolism Metabolite Oxidized Metabolite Enzyme->Metabolite Oxidation Excretion Excretion Metabolite->Excretion

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols for the Purification of 2-Amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 2-Amino-3-fluorophenol (CAS No. 53981-23-0), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. While often used directly after synthesis, high-purity material is essential for many applications.[1][2] The following protocols for recrystallization and column chromatography are designed to remove common impurities and enhance the quality of the final product.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the successful implementation of the purification protocols outlined below.

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number53981-23-0[3][4][5][6][7]
Molecular FormulaC₆H₆FNO[1][4][5][8][9]
Molecular Weight127.12 g/mol [4][6][8]
Melting Point126-127°C[8]
Boiling Point221.9°C[8]
AppearanceSolid at 20°C[3]
SolubilitySoluble in organic solvents[1]

Potential Impurities

The primary route to this compound is the reduction of 3-fluoro-2-nitrophenol.[2] Potential impurities arising from this process may include:

  • Unreacted 3-fluoro-2-nitrophenol: The starting material for the reduction reaction.

  • Partially reduced intermediates: Such as nitroso and hydroxylamine derivatives.

  • Azo compounds: Formed by the condensation of intermediates.[10]

  • Dehalogenated byproducts: Where the fluorine atom is replaced by hydrogen.

The purification protocols below are designed to effectively remove these and other potential contaminants.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a robust technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for achieving high purity and yield.

Protocol:

  • Solvent Selection: Based on the properties of similar aminophenol compounds, suitable single solvents include ethanol, isopropanol, or hot water. For a two-solvent system, a good starting point is a polar solvent in which the compound is soluble (e.g., ethanol, acetone, or ethyl acetate) paired with a non-polar anti-solvent in which it is poorly soluble (e.g., hexanes or heptane).

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Table 2: Suggested Recrystallization Solvents

Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds.
IsopropanolOften provides good crystal formation for phenols.
Ethyl Acetate/HexaneA versatile two-solvent system for a range of polarities.
Acetone/HeptaneAnother effective two-solvent system.
Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.[11][12] For this compound, a normal-phase chromatography setup is recommended.

Protocol:

  • Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column. The packing should be uniform to ensure good separation.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions at the outlet. A gradient of increasing polarity (e.g., by gradually adding a more polar solvent like ethyl acetate to a non-polar solvent like hexane) can be employed to effectively separate the desired compound from impurities.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Table 3: Suggested Mobile Phases for Column Chromatography

Mobile Phase System (v/v)PolarityApplication
Hexane:Ethyl Acetate (e.g., 9:1 to 1:1)Low to MediumGood for initial separation and elution of less polar impurities.
Dichloromethane:Methanol (e.g., 99:1 to 95:5)MediumEffective for eluting more polar compounds like aminophenols.

Purification Workflow Diagram

PurificationWorkflow cluster_input Input cluster_purification Purification Methods cluster_recrystallization_steps Recrystallization Steps cluster_chromatography_steps Chromatography Steps cluster_output Output Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization ColumnChromatography Column Chromatography Crude this compound->ColumnChromatography Dissolution Dissolution in Hot Solvent SampleLoading Sample Loading HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Crystallization (Cooling) HotFiltration->Crystallization Isolation Isolation & Drying Crystallization->Isolation Pure this compound Pure this compound Isolation->Pure this compound Elution Elution with Mobile Phase SampleLoading->Elution FractionCollection Fraction Collection & Analysis (TLC) Elution->FractionCollection SolventRemoval Solvent Removal FractionCollection->SolventRemoval SolventRemoval->Pure this compound

Caption: General workflow for the purification of this compound.

Logical Relationship of Purification Steps

LogicalRelationships Start Crude Product PurityCheck1 Assess Purity (TLC, NMR) Start->PurityCheck1 Recrystallization Recrystallization PurityCheck1->Recrystallization Impurities have significantly different solubility ColumnChromatography Column Chromatography PurityCheck1->ColumnChromatography Impurities have similar solubility but different polarity PurityCheck2 Assess Purity Recrystallization->PurityCheck2 PurityCheck3 Assess Purity ColumnChromatography->PurityCheck3 End Pure Product PurityCheck2->End High Purity Repurify Consider Repurification or Alternative Method PurityCheck2->Repurify Low Purity PurityCheck3->End High Purity PurityCheck3->Repurify Low Purity Repurify->Recrystallization Repurify->ColumnChromatography

Caption: Decision-making process for selecting a purification method.

References

Scale-up Synthesis of 2-Amino-3-fluorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scale-up synthesis of 2-Amino-3-fluorophenol, a key intermediate in the pharmaceutical industry. The following sections outline two distinct synthetic routes, complete with quantitative data, step-by-step methodologies, and process flow diagrams.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and overall pharmacokinetic profile of a drug molecule. Consequently, robust and scalable synthetic methods for this intermediate are of high interest. This document details two effective methods for its preparation, starting from commercially available precursors.

Synthetic Routes Overview

Two primary routes for the synthesis of this compound are presented.

Route 1 begins with 1,3-difluoro-2-nitrobenzene and proceeds through a three-step sequence involving nucleophilic aromatic substitution, demethylation, and nitro group reduction.

Route 2 provides an alternative reduction method for the intermediate, 3-fluoro-2-nitrophenol, using tin(II) chloride.

The logical flow of the synthesis starting from 1,3-difluoro-2-nitrobenzene is depicted below.

A 1,3-difluoro-2-nitrobenzene B 1-fluoro-3-methoxy-2-nitrobenzene A->B  MeONa, MeOH   C 3-fluoro-2-nitrophenol B->C  BBr3, DCM   D This compound C->D  H2, Pd/C, EtOH (Route 1) or SnCl2·2H2O, THF/H2O (Route 2)  

Caption: Synthetic pathway for this compound.

Route 1: Three-Step Synthesis from 1,3-difluoro-2-nitrobenzene

This route provides a high-yielding pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 1-fluoro-3-methoxy-2-nitrobenzene [1]

  • Prepare a solution of sodium methoxide (0.69 mol) by carefully adding sodium metal (15.9 g) to methanol (200 mL).

  • In a separate reaction vessel, dissolve 1,3-difluoro-2-nitrobenzene (100 g, 0.63 mol) in methanol (1.3 L) and cool the solution to 0°C.

  • Slowly add the sodium methoxide solution to the solution of 1,3-difluoro-2-nitrobenzene at 0°C.

  • Allow the reaction mixture to stir at room temperature for approximately 15 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 1-fluoro-3-methoxy-2-nitrobenzene.

Step 2: Synthesis of 3-fluoro-2-nitrophenol [1]

  • Dissolve 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 0.57 mol) in dichloromethane (500 mL) and cool the solution to -40°C.

  • Slowly add a solution of boron tribromide (BBr₃) to the reaction mixture at -40°C.

  • Stir the resulting mixture for about 15 hours.

  • Carefully pour the reaction mixture into ice water (500 mL).

  • Extract the aqueous layer three times with ethyl acetate (300 mL each).

  • Combine the organic layers and wash with 5% sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain 3-fluoro-2-nitrophenol.

Step 3: Synthesis of this compound [1]

  • Dissolve 3-fluoro-2-nitrophenol (38 g, 0.24 mol) in ethanol (EtOH).

  • Add 10% Palladium on carbon (Pd/C) (5 g) to the solution.

  • Evacuate the reaction flask and place the mixture under a hydrogen (H₂) atmosphere (1 atm).

  • Stir the reaction at room temperature for 3 hours.

  • Filter the reaction mixture through a short pad of silica gel and wash the silica gel with ethanol.

  • Combine the filtrate and washings and concentrate under vacuum to obtain this compound.

Quantitative Data for Route 1
StepProductStarting MaterialReagentsYieldPurity/Analytical DataReference
11-fluoro-3-methoxy-2-nitrobenzene1,3-difluoro-2-nitrobenzeneMeONa, MeOH91.4%¹H-NMR (CDCl₃, 400MHz) δ 7.38-7.44 (m, 1H), 6.72-6.88 (m, 2H), 3.95 (s, 3H)[1]
23-fluoro-2-nitrophenol1-fluoro-3-methoxy-2-nitrobenzeneBBr₃, DCM95%¹H-NMR (CDCl₃, 400MHz) δ 7.43-7.49 (m, 1H), 6.88 (d, J = 8.0Hz, 1H), 6.73-6.78 (m, 1H)[1]
3This compound3-fluoro-2-nitrophenolH₂, 10% Pd/C, EtOH85.7%¹H-NMR (DMSO, 400MHz) δ 9.43 (s, 1H), 6.42-6.53 (m, 2H), 6.32-6.42 (m, 1H), 4.34 (s, 2H)[1]

Route 2: Tin(II) Chloride Reduction

This route offers an alternative for the final reduction step.

Experimental Protocol
  • Dissolve 3-fluoro-2-nitrophenol (0.100 g, 0.636 mmol) in a mixture of tetrahydrofuran (THF, 5.0 mL) and water (5.0 mL).

  • Add dihydrated tin(II) chloride (SnCl₂·2H₂O) (0.724 g, 3.18 mmol) to the solution.

  • Heat the mixture to 80°C and maintain for 40 minutes.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and a saturated sodium bicarbonate solution.

  • Filter the mixture to remove insoluble materials and separate the layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over sodium sulfate, decant, and concentrate to obtain the product.[1]

The workflow for the reduction and workup process is outlined below.

A Dissolve 3-fluoro-2-nitrophenol in THF/H2O B Add SnCl2·2H2O A->B C Heat to 80°C for 40 min B->C D Cool to RT C->D E Dilute with EtOAc and sat. NaHCO3 D->E F Filter and Separate Layers E->F G Aqueous Layer Extraction with EtOAc (3x) F->G H Wash with Brine, Dry, and Concentrate G->H I This compound H->I

Caption: Workflow for SnCl₂ reduction and workup.

Quantitative Data for Route 2
ProductStarting MaterialReagentsYieldPurity/Analytical DataReference
This compound3-fluoro-2-nitrophenolSnCl₂·2H₂O, THF, H₂O80%LCMS (M + H)⁺: 128.0[1]

Summary

Both presented routes offer effective methods for the synthesis of this compound. Route 1, utilizing catalytic hydrogenation, is a high-yielding process that may be preferable for large-scale production due to easier product isolation from the catalyst. Route 2, employing a tin(II) chloride reduction, provides a viable alternative, particularly for smaller-scale syntheses where the removal of tin byproducts is manageable. The choice of synthetic route will depend on factors such as the desired scale, available equipment, and cost considerations.

References

Application Notes and Protocols for 2-Amino-3-fluorophenol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 2-Amino-3-fluorophenol as a precursor for the synthesis of high-performance fluorinated polymers. The focus is on the synthesis of fluorinated polybenzoxazoles (PBOs), a class of polymers renowned for their exceptional thermal stability, mechanical strength, and desirable dielectric properties, making them suitable for advanced applications in the electronics and aerospace industries.

Introduction to this compound in Polymer Synthesis

This compound is a valuable building block in organic synthesis. In materials science, its primary application lies in its use as a precursor to create more complex, difunctional monomers necessary for polymerization. Due to its monofunctional nature in the context of polycondensation reactions (possessing one amine and one hydroxyl group in the ortho position), it is not directly polymerized into high molecular weight polymers. Instead, it serves as a starting material for the synthesis of fluorinated bis(o-aminophenol)s.

A prominent example of such a monomer is 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP) . The incorporation of the hexafluoroisopropylidene group (-C(CF₃)₂-) from fluorinated precursors into the polymer backbone imparts significant enhancements to the material's properties.

Application Notes: High-Performance Fluorinated Polybenzoxazoles (PBOs)

The introduction of fluorine atoms into the polybenzoxazole structure leads to several key advantages over their non-fluorinated counterparts.

  • Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to increased thermal and thermo-oxidative stability of the resulting polymers.

  • Improved Solubility: The presence of bulky, fluorine-containing groups disrupts polymer chain packing, which often leads to improved solubility in organic solvents. This is a significant advantage for processing and fabrication of films, coatings, and fibers.

  • Lower Dielectric Constant: Fluorine's high electronegativity and the low polarizability of the C-F bond result in polymers with a lower dielectric constant (k) and dielectric loss. This is a critical property for materials used in high-frequency microelectronics, such as next-generation integrated circuits and printed circuit boards, as it reduces signal delay and cross-talk.

  • Reduced Moisture Absorption: The hydrophobic nature of fluorinated segments decreases the moisture uptake of the polymer, which is crucial for maintaining stable dielectric properties and dimensional stability in electronic applications.

Quantitative Data Summary

The following tables summarize the key performance characteristics of polybenzoxazoles derived from the fluorinated monomer 6F-AP and a non-fluorinated analog, 2,2-bis(3-amino-4-hydroxyphenyl)propane (Bis-AP-A), both polymerized with terephthaloyl chloride (TPC).

Table 1: Thermal Properties of Polybenzoxazoles

Polymer IDMonomer StructureGlass Transition Temp. (T_g)5% Weight Loss Temp. (T_d5)Char Yield at 800°C (N₂)
6F-PBO 6F-AP + TPC315-354°C> 513°C~65%
Bis-A-PBO Bis-AP-A + TPC~280°C~450°CLower than 6F-PBO

Table 2: Dielectric Properties of Polybenzoxazoles

Polymer IDDielectric Constant (k) @ 1 MHzDielectric Loss (tan δ) @ 1 MHz
6F-PBO 2.19 - 2.700.0044 - 0.018
Non-Fluorinated PBO > 3.0Typically > 0.01

Experimental Protocols

The following protocols describe a representative synthesis of a high-performance fluorinated polybenzoxazole, starting from the synthesis of the key monomer, 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP).

Protocol 1: Synthesis of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP)

This two-step protocol involves the nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) followed by the reduction of the dinitro intermediate.

Step 1: Nitration of Bisphenol AF

  • To a solution of 2,2-bis(4-hydroxyphenyl)hexafluoropropane in a suitable solvent (e.g., ethanol), add dilute nitric acid dropwise at a controlled temperature (e.g., 60°C).

  • Maintain the reaction mixture at this temperature for several hours (e.g., 6 hours) to ensure complete nitration.

  • Upon completion, the product, 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, will precipitate.

  • Filter the solid product, wash with water, and dry. Recrystallization from a solvent like ethanol can be performed for further purification. A yield of approximately 96% can be expected.

Step 2: Reduction of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane

  • Charge a high-pressure autoclave with 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, a solvent such as dimethylformamide (DMF), and a catalyst (e.g., 5% Palladium on carbon).

  • Pressurize the autoclave with hydrogen gas to approximately 1 MPa.

  • Heat the mixture to around 70°C with vigorous stirring.

  • Monitor the reaction until the starting material is consumed.

  • After cooling and depressurizing, filter off the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane from a solvent mixture (e.g., water and DMF) to yield the purified monomer as a white crystalline solid. A yield of up to 98% can be achieved.

Protocol 2: Synthesis of Fluorinated Poly(o-hydroxyamide) (6F-PHA)

This protocol describes the low-temperature solution polycondensation of 6F-AP with terephthaloyl chloride (TPC).

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a measured amount of purified 6F-AP in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).

  • Cool the solution to 0°C using an ice bath.

  • Add an equimolar amount of terephthaloyl chloride (TPC) to the stirred solution in one portion.

  • Continue stirring at 0-5°C for several hours (e.g., 8 hours) under a nitrogen atmosphere.

  • The viscosity of the solution will increase as the polymerization proceeds.

  • Once the desired viscosity is reached, precipitate the resulting poly(o-hydroxyamide) (6F-PHA) by pouring the polymer solution into a non-solvent such as methanol or water.

  • Collect the fibrous polymer by filtration, wash it thoroughly with the non-solvent and then with a low-boiling point solvent (e.g., ethanol), and dry it in a vacuum oven at a moderate temperature (e.g., 80°C) overnight.

Protocol 3: Thermal Cyclodehydration to Fluorinated Polybenzoxazole (6F-PBO)

This protocol describes the conversion of the 6F-PHA precursor into the final 6F-PBO.

  • Cast a film of the synthesized 6F-PHA onto a glass substrate from a solution of the polymer in a solvent like DMAc.

  • Dry the film in a vacuum oven at a low temperature (e.g., 100°C) for several hours to remove the casting solvent.

  • Place the dried film in a high-temperature furnace under a nitrogen atmosphere or in a vacuum.

  • Thermally treat the film using a staged heating program. A typical procedure would be heating to 150°C, 250°C, and finally to 300-350°C, holding at each temperature for at least one hour.

  • This thermal treatment induces cyclodehydration, converting the o-hydroxyamide linkages into benzoxazole rings, with the evolution of water.

  • After the final heating step, cool the furnace slowly to room temperature to obtain the final, robust 6F-PBO film.

Visualizations

Synthetic Pathways and Experimental Workflows

Synthesis_of_6F_AP_Monomer cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Monomer Bisphenol_AF 2,2-bis(4-hydroxyphenyl) hexafluoropropane Dinitro_Intermediate 2,2-bis(3-nitro-4-hydroxyphenyl) hexafluoropropane 6F_AP 2,2-bis(3-amino-4-hydroxyphenyl) hexafluoropropane (6F-AP) Dinitro_Intermediate->6F_AP Reduction (H₂, Pd/C, DMF, 70°C)

Caption: Synthesis of 6F-AP Monomer.

PBO_Synthesis_Workflow TPC Terephthaloyl Chloride (TPC) Polycondensation Low-Temperature Solution Polycondensation TPC->Polycondensation PHA_Precursor Poly(o-hydroxyamide) (6F-PHA) Polycondensation->PHA_Precursor in DMAc, 0-5°C Film_Casting Film Casting PHA_Precursor->Film_Casting PHA_Film 6F-PHA Film Film_Casting->PHA_Film Cyclodehydration Thermal Cyclodehydration (300-350°C, N₂) PHA_Film->Cyclodehydration PBO_Film Polybenzoxazole Film (6F-PBO) Cyclodehydration->PBO_Film

Caption: Two-Step Synthesis of 6F-PBO Film.

Characterization_Workflow Structural_Analysis Structural Analysis FTIR FTIR Spectroscopy Structural_Analysis->FTIR Functional Groups Cyclization Confirmation NMR NMR Spectroscopy Structural_Analysis->NMR Polymer Structure Thermal_Analysis Thermal Analysis TGA Thermogravimetric Analysis (TGA) Thermal_Analysis->TGA Thermal Stability (Td) DSC Differential Scanning Calorimetry (DSC) Thermal_Analysis->DSC Glass Transition (Tg) Dielectric_Analysis Dielectric Analysis Dielectric_Spectroscopy Broadband Dielectric Spectroscopy Dielectric_Analysis->Dielectric_Spectroscopy Dielectric Constant (k) Dielectric Loss (tan δ) Synthesized_Polymer Synthesized_Polymer Synthesized_Polymer->Thermal_Analysis Synthesized_Polymer->Dielectric_Analysis

Caption: Polymer Characterization Workflow.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 2-Amino-3-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent method for synthesizing this compound is through the reduction of its precursor, 3-fluoro-2-nitrophenol. The two most widely employed reduction strategies are:

  • Catalytic Hydrogenation: This method utilizes a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. It is known for being a clean and efficient method.[1]

  • Chemical Reduction: This approach uses reducing agents like dihydrate tin(II) chloride in a solvent mixture such as tetrahydrofuran (THF) and water.[1]

Another documented multi-step synthesis starts from 1,3-difluoro-2-nitrobenzene, which is first converted to 1-fluoro-3-methoxy-2-nitrobenzene, then to 3-fluoro-2-nitrophenol, and finally reduced to the target compound.[1]

Q2: I am observing colored impurities in my final product. What is the likely cause and how can I prevent it?

A2: this compound, like many aminophenol derivatives, is susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as reddish-brown to dark solids.[2] Exposure to air, particularly under neutral or basic conditions, can accelerate this process. To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon), especially during purification and product isolation. Storing the final product under an inert gas and protected from light is also recommended.[2]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Safety is paramount in any chemical synthesis. Key considerations for this process include:

  • Toxicity: Aminophenol derivatives may cause skin irritation or allergic reactions. It is essential to handle the compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use intrinsically safe equipment when performing catalytic hydrogenation.[2]

  • Handling of Reagents: Strong acids or other corrosive reagents that might be used in alternative synthetic steps should be handled with care in a fume hood. Exothermic reactions should be carefully monitored and controlled to prevent thermal runaways.[2]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Potential Cause: Incomplete reduction of the 3-fluoro-2-nitrophenol starting material.

    • Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.[2] If the reaction stalls, consider extending the reaction time or, in the case of catalytic hydrogenation, carefully adding more catalyst. For chemical reductions, a fresh portion of the reducing agent can be added.

  • Potential Cause: Deactivation of the catalyst in catalytic hydrogenation.

    • Recommended Solution: Ensure the purity of the starting material and solvents, as impurities can poison the catalyst. If catalyst deactivation is suspected, filtering the reaction mixture and adding a fresh batch of catalyst may be necessary.

  • Potential Cause: Product loss during workup and purification.

    • Recommended Solution: this compound has some solubility in water. During aqueous workups, ensure the aqueous layer is thoroughly extracted with an organic solvent like ethyl acetate to minimize product loss.[1] When concentrating the product, avoid excessive heat to prevent decomposition.

Issue 2: Difficulty in Purifying the Final Product

  • Potential Cause: Formation of persistent colored impurities due to oxidation.

    • Recommended Solution: As mentioned in the FAQs, perform the workup and purification steps under an inert atmosphere. If colored impurities are still present, consider a rapid filtration through a short plug of silica gel, washing with an appropriate solvent.[1] Recrystallization from a suitable solvent system can also be an effective purification method.

  • Potential Cause: Presence of unreacted starting material or reaction byproducts.

    • Recommended Solution: If TLC or other analytical methods indicate the presence of starting material, an optimized purification strategy, such as column chromatography, might be necessary. Careful selection of the eluent system is crucial for good separation.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Material Reagents Solvent Reaction Conditions Reported Yield Reference
Catalytic Hydrogenation3-fluoro-2-nitrophenol10% Pd/C, H₂Ethanol (EtOH)Room temperature, 1 atm H₂, 3 hours85.7%[1]
Chemical Reduction3-fluoro-2-nitrophenolDihydrate tin(II) chlorideTetrahydrofuran (THF), Water80°C, 40 minutes80%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation [1]

  • Reaction Setup: In a reaction flask, dissolve 3-fluoro-2-nitrophenol (e.g., 38g, 0.24 mol) in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (e.g., 5g) to the solution.

  • Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas (1 atm). Stir the reaction mixture vigorously at room temperature for 3 hours.

  • Workup: Upon completion, filter the reaction mixture through a short pad of silica gel, and wash the silica gel with ethanol.

  • Isolation: Combine the filtrate and washings, and concentrate under vacuum to obtain this compound. The product can often be used without further purification.

Protocol 2: Synthesis of this compound via Chemical Reduction [1]

  • Reaction Setup: In a reaction flask, dissolve 3-fluoro-2-nitrophenol (e.g., 0.100g, 0.636 mmol) in a mixture of tetrahydrofuran (5.0 mL) and water (5.0 mL).

  • Reagent Addition: Add dihydrate tin(II) chloride (0.724g, 3.18 mmol) to the solution.

  • Reaction: Heat the mixture to 80°C and maintain this temperature for 40 minutes.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate and a saturated sodium bicarbonate solution. Filter the mixture to remove any insoluble materials.

  • Extraction: Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over sodium sulfate, decant, and concentrate to obtain the product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Workup & Purification cluster_product Final Product 3_fluoro_2_nitrophenol 3-fluoro-2-nitrophenol catalytic_hydrogenation Catalytic Hydrogenation (Pd/C, H₂) 3_fluoro_2_nitrophenol->catalytic_hydrogenation Method 1 chemical_reduction Chemical Reduction (SnCl₂) 3_fluoro_2_nitrophenol->chemical_reduction Method 2 filtration Filtration catalytic_hydrogenation->filtration chemical_reduction->filtration extraction Extraction filtration->extraction concentration Concentration extraction->concentration 2_amino_3_fluorophenol This compound concentration->2_amino_3_fluorophenol

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction_completion Is the reaction complete? (Check via TLC/LC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No check_workup_loss Potential product loss during workup? check_reaction_completion->check_workup_loss Yes extend_reaction_time Extend reaction time incomplete_reaction->extend_reaction_time add_more_reagent Add more reducing agent/ fresh catalyst incomplete_reaction->add_more_reagent yield_optimized Yield Optimized extend_reaction_time->yield_optimized add_more_reagent->yield_optimized optimize_extraction Optimize extraction protocol (e.g., more extractions) check_workup_loss->optimize_extraction Yes check_catalyst_activity Is catalyst deactivation suspected? check_workup_loss->check_catalyst_activity No optimize_extraction->yield_optimized use_fresh_catalyst Use fresh catalyst and purified reagents check_catalyst_activity->use_fresh_catalyst Yes check_catalyst_activity->yield_optimized No use_fresh_catalyst->yield_optimized

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: 2-Amino-3-fluorophenol Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-3-fluorophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound, focusing on identifying and mitigating side reactions and impurities.

Issue 1: Formation of Dark, Tar-Like Byproducts

  • Question: During the synthesis, a dark, tarry substance is forming, complicating the purification of the desired this compound. What is the cause and how can it be prevented?

  • Answer: The formation of tar-like byproducts is a common issue in related syntheses, often resulting from polymerization or decomposition of reactants and products under harsh conditions.

    Potential Causes and Solutions:

Potential CauseRecommended Solution
Localized Overheating Ensure uniform heating of the reaction mixture. Use a well-stirred oil bath or a heating mantle with a magnetic stirrer to maintain a consistent temperature.
Prolonged Reaction Time at High Temperatures Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Once the reaction is complete, promptly proceed with the work-up to avoid prolonged exposure to heat, which can promote the formation of tar-like substances.[1]
High Reaction Temperature Strictly adhere to the recommended temperature for the specific protocol. Exceeding the optimal temperature can lead to decomposition and the formation of tarry impurities.[1]

Issue 2: Presence of Colored Impurities in the Final Product

  • Question: The isolated this compound is off-color (e.g., brown or yellow) instead of the expected color. What are the likely impurities and how can they be removed?

  • Answer: Colored impurities can arise from minor side reactions or oxidation of the product. Aromatic amines and phenols are susceptible to air oxidation, which can lead to colored byproducts.

    Potential Causes and Solutions:

Potential CauseRecommended Solution
Minor Side Reactions Rapidly cooling the reaction mixture in an ice bath after the reaction is complete can help minimize the formation of colored impurities that may form at elevated temperatures.[1]
Oxidation of the Product This compound, being an aminophenol, is prone to oxidation. It is advisable to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Store the final product under an inert atmosphere and protect it from light.
Formation of Azo and Azoxy Compounds During the reduction of the nitro group, incomplete reduction or side reactions can lead to the formation of colored azo and azoxy compounds.[2] The addition of catalytic amounts of vanadium compounds during catalytic hydrogenation has been shown to prevent the accumulation of hydroxylamine intermediates, which can lead to these byproducts.[2]

Issue 3: Incomplete Reaction and Low Yield

  • Question: The yield of this compound is lower than expected, and analysis shows the presence of the starting material (3-fluoro-2-nitrophenol). How can the reaction be driven to completion?

  • Answer: Incomplete conversion is a common issue that can be addressed by optimizing reaction conditions and ensuring the purity of reagents.

    Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Reducing Agent Ensure the correct stoichiometric amount of the reducing agent (e.g., SnCl₂·2H₂O or a sufficient partial pressure of H₂) is used. For catalytic hydrogenation, ensure the catalyst is active.
Inactive Catalyst (for Catalytic Hydrogenation) Use fresh, high-quality palladium on carbon (Pd/C). The catalyst should be handled carefully to avoid deactivation. Ensure the reaction is performed under a hydrogen atmosphere at the appropriate pressure.[3]
Suboptimal Reaction Temperature or Time Adhere to the recommended reaction temperature and time for the chosen protocol. For the reduction with SnCl₂·2H₂O, heating to 80°C for 40 minutes is suggested.[3] For catalytic hydrogenation, a reaction time of 3 hours at room temperature under a hydrogen atmosphere has been reported.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound?

A1: The most frequently cited methods for the synthesis of this compound involve the reduction of 3-fluoro-2-nitrophenol. The two primary approaches are:

  • Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas to reduce the nitro group.[3]

  • Chemical Reduction: This approach uses a chemical reducing agent, such as dihydrate tin(II) chloride (SnCl₂·2H₂O), in a suitable solvent system.[3]

Another documented, albeit more complex, synthesis starts from 1,3-difluoro-2-nitrobenzene, which is first converted to 1-fluoro-3-methoxy-2-nitrobenzene, then to 3-fluoro-2-nitrophenol, and finally reduced to this compound.[3]

Q2: What are the expected yields for the different preparation methods?

A2: The reported yields for the synthesis of this compound can vary depending on the chosen method and reaction scale.

MethodStarting MaterialReagentsReported Yield
Catalytic Hydrogenation3-fluoro-2-nitrophenolPd/C, H₂ in EtOH85.7%[3]
Chemical Reduction3-fluoro-2-nitrophenolSnCl₂·2H₂O in THF/H₂O80%[3]

Q3: What are the key intermediates and potential byproducts to be aware of during the synthesis?

A3: The key intermediate in the most common synthetic routes is 3-fluoro-2-nitrophenol . Depending on the reaction conditions, several byproducts could potentially form:

  • Incomplete Reduction Products: The corresponding nitroso and hydroxylamine intermediates may be present if the reduction is not complete. These can further react to form colored impurities.

  • Azo and Azoxy Compounds: As mentioned, these can form from the condensation of hydroxylamine intermediates and are often colored.[2]

  • Over-reduction Products: Under very harsh reduction conditions, other functional groups could potentially be reduced, though this is less common for the nitro group reduction in the presence of a phenol.

  • Tar-like Polymers: As discussed in the troubleshooting guide, these can form from decomposition and polymerization reactions at elevated temperatures.[1]

Q4: How can the purity of the final this compound product be assessed?

A4: The purity of the final product should be assessed using a combination of analytical techniques:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR): To confirm the structure of the desired product and identify any major impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Melting Point: A sharp melting point close to the literature value is an indicator of high purity.

Experimental Protocols

Method 1: Catalytic Hydrogenation of 3-fluoro-2-nitrophenol [3]

  • Dissolve 3-fluoro-2-nitrophenol (38g, 0.24mol) in ethanol (EtOH).

  • Add 10% Palladium on carbon (Pd/C) (5g).

  • Evacuate the reaction flask and place the mixture under a hydrogen (H₂) atmosphere (1 atm).

  • Stir the reaction at room temperature for 3 hours.

  • Filter the reaction mixture through a short silica gel pad and wash the silica gel with EtOH.

  • Combine the filtrate and washings and concentrate under vacuum to obtain this compound.

Method 2: Chemical Reduction of 3-fluoro-2-nitrophenol [3]

  • To a solution of 3-fluoro-2-nitrophenol (0.100g, 0.636mmol) in a mixture of tetrahydrofuran (THF) (5.0mL) and water (5.0mL), add dihydrate tin(II) chloride (0.724g, 3.18mmol).

  • Heat the mixture to 80°C and maintain for 40 minutes.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and a saturated sodium bicarbonate solution.

  • Filter the mixture to remove insoluble materials.

  • Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over sodium sulfate, decant, and concentrate to obtain the product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_method1 Method 1: Catalytic Hydrogenation cluster_method2 Method 2: Chemical Reduction cluster_product Final Product start 3-fluoro-2-nitrophenol m1_reagents Pd/C, H₂ (1 atm) EtOH, Room Temp, 3h start->m1_reagents m2_reagents SnCl₂·2H₂O THF/H₂O, 80°C, 40 min start->m2_reagents m1_workup Filtration through Silica Concentration m1_reagents->m1_workup end This compound m1_workup->end m2_workup Dilution & Filtration Extraction & Concentration m2_reagents->m2_workup m2_workup->end

Caption: Experimental workflows for the preparation of this compound.

troubleshooting_logic start Observe Impurity in Product impurity_type What is the nature of the impurity? start->impurity_type tar Dark, Tar-like Substance impurity_type->tar Tar-like colored Colored Product (Brown/Yellow) impurity_type->colored Colored starting_material Presence of Starting Material impurity_type->starting_material Unreacted SM cause_tar Potential Causes: - Localized Overheating - Prolonged High Temp - High Reaction Temp tar->cause_tar cause_colored Potential Causes: - Minor Side Reactions - Product Oxidation - Azo/Azoxy Formation colored->cause_colored cause_sm Potential Causes: - Insufficient Reducing Agent - Inactive Catalyst - Suboptimal Temp/Time starting_material->cause_sm solution_tar Solutions: - Uniform Heating - Monitor Reaction Time - Strict Temp Control cause_tar->solution_tar solution_colored Solutions: - Rapid Cooling - Inert Atmosphere - Use Additives (e.g., V compounds) cause_colored->solution_colored solution_sm Solutions: - Check Stoichiometry - Use Fresh Catalyst - Optimize Conditions cause_sm->solution_sm

Caption: Troubleshooting logic for common impurities in this compound synthesis.

References

Identification of impurities in 2-Amino-3-fluorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-3-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic routes start from 3-fluoro-2-nitrophenol. Key methods include:

  • Catalytic Hydrogenation: This method involves the reduction of 3-fluoro-2-nitrophenol using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

  • Reduction with Tin(II) Chloride: This route utilizes dihydrated tin(II) chloride in a solvent mixture like tetrahydrofuran (THF) and water to reduce the nitro group of 3-fluoro-2-nitrophenol.[1]

A multi-step synthesis starting from 1,3-difluoro-2-nitrobenzene is also reported, which proceeds through the intermediates 1-fluoro-3-methoxy-2-nitrobenzene and 3-fluoro-2-nitrophenol.[1]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Potential impurities largely depend on the synthetic route and reaction conditions. Common impurities may include unreacted starting materials, intermediates from multi-step syntheses, and byproducts from side reactions. For a comprehensive overview, refer to the impurity profile table below.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spots or peaks of the reaction mixture with the starting material and product standards, you can determine the extent of conversion.

Q4: My final product has a low yield. What are the possible reasons?

A4: Low yields can result from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC or HPLC. If the reaction is stalled, consider extending the reaction time or increasing the amount of reducing agent.

  • Suboptimal Reaction Conditions: Temperature and pressure (for hydrogenation) are critical parameters. Ensure they are maintained at the optimal levels throughout the reaction.

  • Catalyst Inactivity: In catalytic hydrogenation, the Pd/C catalyst may be inactive. Use a fresh batch of catalyst for better results.

  • Loss during Work-up: Significant product loss can occur during extraction and purification steps. Ensure proper phase separation and minimize transfers.

Q5: The purity of my this compound is low. How can I improve it?

A5: To improve purity, consider the following:

  • Purification Method: Recrystallization or column chromatography are effective methods for purifying the final product.

  • Thorough Washing: During the work-up, ensure the organic layers are thoroughly washed to remove any water-soluble impurities.

  • Starting Material Purity: The purity of your starting materials, such as 3-fluoro-2-nitrophenol, will directly impact the purity of the final product.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Incomplete reduction of 3-fluoro-2-nitrophenol Insufficient reducing agent or inactive catalyst.Increase the stoichiometric ratio of the reducing agent (e.g., SnCl2·2H2O) or use a fresh, active catalyst (e.g., Pd/C). Monitor the reaction by TLC or HPLC until the starting material is consumed.
Presence of residual starting materials or intermediates in the final product Incomplete reaction in one of the synthesis steps.Optimize the reaction time and temperature for each step. Ensure complete conversion before proceeding to the next step.
Formation of colored impurities Oxidation of the aminophenol product.Handle the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Store the product in a cool, dark place.
Broad or multiple peaks in HPLC analysis Presence of multiple impurities or poor chromatographic separation.Optimize the HPLC method (e.g., mobile phase composition, gradient, column type) to achieve better separation. Use reference standards for impurity identification.
Inconsistent NMR spectra Presence of paramagnetic impurities or residual solvents.Purify the sample further. Ensure the NMR solvent is of high purity and the sample is completely dissolved.

Impurity Profile and Identification

The following table summarizes potential impurities in the synthesis of this compound, their likely sources, and recommended analytical methods for detection.

Impurity Name Structure Likely Source Recommended Analytical Method(s)
3-fluoro-2-nitrophenolC₆H₄FNO₃Unreacted starting materialHPLC, LCMS, GC-MS
1,3-difluoro-2-nitrobenzeneC₆H₃F₂NO₂Starting material in a multi-step synthesisHPLC, GC-MS
1-fluoro-3-methoxy-2-nitrobenzeneC₇H₆FNO₃Intermediate in a multi-step synthesisHPLC, LCMS, GC-MS
Over-reduction products-Harsh reduction conditionsHPLC, LCMS, NMR
Dimerization/Polymerization products-Side reactions during synthesis or storageHPLC, LCMS

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and identify the presence of key impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

  • Reference standards for potential impurities (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to a known concentration.

  • Sample Solution Preparation: Prepare a sample solution of the synthesized this compound at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 280 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample with that of the standard. Calculate the purity of the sample based on the peak area percentage. Identify impurities by comparing their retention times with those of the reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the synthesized this compound and identify any structural isomers or major impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product in the chosen deuterated solvent.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like ¹⁹F NMR can also be very informative.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of this compound. The ¹H NMR spectrum in DMSO-d₆ is expected to show signals around δ 9.43 (s, 1H, OH), 6.42-6.53 (m, 2H, Ar-H), 6.32-6.42 (m, 1H, Ar-H), and 4.34 (s, 2H, NH₂).[1] Compare the obtained spectra with literature data or a reference standard.

Visualizations

G cluster_0 Synthesis Pathway A 1,3-difluoro-2-nitrobenzene B 1-fluoro-3-methoxy-2-nitrobenzene A->B MeONa, MeOH C 3-fluoro-2-nitrophenol B->C BBr3, DCM D This compound C->D Reduction (e.g., H2, Pd/C or SnCl2)

Caption: Synthesis pathway of this compound.

G cluster_1 Impurity Identification Workflow Crude Crude Product Analysis Analytical Testing (HPLC, LCMS, NMR) Crude->Analysis Impurity_Detected Impurity Detected? Analysis->Impurity_Detected Identify Identify Impurity (e.g., by MS, NMR) Impurity_Detected->Identify Yes Final Pure Product Impurity_Detected->Final No Quantify Quantify Impurity Identify->Quantify Purify Purification (e.g., Recrystallization, Chromatography) Quantify->Purify Purify->Final

Caption: General workflow for impurity identification and control.

References

Purification strategies to remove byproducts from 2-Amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for the purification of 2-Amino-3-fluorophenol (CAS: 53981-23-0).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The primary impurities in this compound typically originate from its synthesis, which most commonly involves the reduction of 3-fluoro-2-nitrophenol.[1] Potential impurities include:

  • Unreacted Starting Material: 3-fluoro-2-nitrophenol is a common impurity.

  • Incompletely Reduced Intermediates: Depending on the reduction method (e.g., catalytic hydrogenation, metal-acid reduction), intermediates such as nitrosophenols may be present.

  • Isomeric Byproducts: Depending on the synthetic route of the starting materials, other aminofluorophenol isomers could be present.

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to colored polymeric impurities, especially when exposed to air and light.

  • Residual Catalysts and Reagents: For example, residual palladium from catalytic hydrogenation or tin salts from SnCl₂ reduction.[1]

Q2: My crude this compound is dark-colored. What is the cause and how can I fix it?

A dark color (typically brown or purple) is a common sign of oxidation. Aminophenols are sensitive and can oxidize when exposed to air. To minimize this, handle the material quickly, work under an inert atmosphere (like nitrogen or argon) if possible, and store the purified product in a cool, dark place under inert gas. The colored impurities can often be removed by column chromatography or by treating a solution of the crude product with a small amount of activated carbon before filtration and subsequent purification steps.

Q3: Is it possible to purify this compound without column chromatography?

While some synthetic procedures suggest the product can be used without further purification after a simple filtration and concentration, achieving high purity (e.g., >99%) for pharmaceutical applications often requires more rigorous methods.[1][2] Recrystallization can be an effective alternative if a suitable solvent system is found that leaves the majority of impurities in the mother liquor. For removing closely related impurities or achieving the highest purity, column chromatography is generally the most effective method.[3]

Troubleshooting Purification Issues

Column Chromatography

Issue 1: My compound is streaking or "tailing" on the silica gel column.

This is a frequent issue when purifying amines on standard silica gel, which is acidic. The basic amino group interacts strongly with the acidic silanol groups, causing poor peak shape and inefficient separation.[4]

  • Solution 1: Use a Basic Modifier. Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[4] Alternatively, a premixed mobile phase containing ammonium hydroxide, such as Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1), can be effective.[4]

  • Solution 2: Deactivate the Silica. Pre-treat the silica gel by washing it with a solvent mixture containing triethylamine before packing the column.

  • Solution 3: Use a Different Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or a deactivated (end-capped) silica gel.[4]

Issue 2: My compound won't elute from the silica column.

This compound is a polar molecule. If it remains at the top of the column, your mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. A more polar system, like dichloromethane (DCM) and methanol (MeOH), is often required. Start with 1-2% MeOH in DCM and incrementally increase the concentration of methanol.[4]

Purification Protocols & Data

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for purifying crude this compound containing starting material and polar impurities.

Methodology:

  • Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of Ethyl Acetate (EtOAc) / Hexanes. A typical starting gradient is from 20% to 50% EtOAc in Hexanes. To prevent tailing, add 0.5% triethylamine (TEA) to the mobile phase mixture.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 20% EtOAc/Hexanes + 0.5% TEA).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (like methanol or DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase or DCM and carefully apply it to the top of the column.[5]

  • Elution: Begin elution with the mobile phase. Gradually increase the polarity (e.g., increase the percentage of EtOAc).

  • Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Table 1: Example Column Chromatography Data
ParameterValue
Crude Material Input 5.0 g
Purity of Crude ~85% (by HPLC)
Primary Impurity 3-fluoro-2-nitrophenol
Stationary Phase Silica Gel (200 g)
Mobile Phase Hexane / Ethyl Acetate (Gradient) + 0.5% TEA
Pure Product Yield 3.9 g (78%)
Final Purity >99% (by HPLC)
Protocol 2: Purification by Recrystallization

Recrystallization is effective for removing impurities with different solubility profiles than the desired compound.

Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[6] Common solvent systems for polar compounds include water, ethanol, or mixed systems like ethyl acetate/hexanes or THF/hexanes.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration through celite or filter paper to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Table 2: Recrystallization Solvent Suitability
Solvent / SystemSolubility (Cold)Solubility (Hot)Recommendation
Water LowModeratePotentially good for polar impurities.[7]
Toluene LowHighGood candidate.
Ethyl Acetate / Hexanes VariesVariesGood for tuning polarity.[7]
Ethanol HighVery HighLikely too soluble; may be used as the "good" solvent in a two-solvent system.

Process Visualizations

PurificationWorkflow cluster_chrom Column Chromatography cluster_recrys Recrystallization start Crude this compound decision decision start->decision Assess Purity process_chrom Prepare Column (Silica + TEA) decision->process_chrom High Purity Needed / Complex Mixture process_recrys Dissolve in Minimal Hot Solvent decision->process_recrys Simpler Impurity Profile process process end_node Pure Product (>99%) load_sample Dry Load Sample process_chrom->load_sample cool Slow Cool & Crystallize process_recrys->cool elute Elute with Gradient load_sample->elute collect Collect & Analyze Fractions (TLC) elute->collect collect->end_node filtrate Filter & Wash with Cold Solvent cool->filtrate filtrate->end_node

Caption: General purification workflow for this compound.

TroubleshootingChromatography cluster_tailing Solutions for Tailing cluster_no_elution Solutions for No Elution start Problem with Column Chromatography issue issue start->issue Identify Issue solution_tailing solution_tailing issue->solution_tailing Peak Tailing? solution_no_elution solution_no_elution issue->solution_no_elution No Elution? solution solution result Improved Separation sub_sol_tailing1 Add 0.1-1% TEA to Mobile Phase solution_tailing->sub_sol_tailing1 Try sub_sol_no_elute1 Increase Mobile Phase Polarity solution_no_elution->sub_sol_no_elute1 Try sub_sol_tailing2 Use Neutral Alumina Stationary Phase sub_sol_tailing2->result Leads to sub_sol_no_elute2 Switch to DCM/MeOH Solvent System sub_sol_no_elute2->result Leads to

Caption: Troubleshooting common issues in column chromatography.

References

Troubleshooting guide for the synthesis of fluorinated aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of fluorinated aminophenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing fluorinated aminophenols?

A1: The primary challenges include controlling regioselectivity (ortho, meta, para substitution), achieving high yields, minimizing side reactions, and purifying the final product. The electron-withdrawing nature of fluorine can significantly influence the reactivity of the aromatic ring.

Q2: How does the position of the fluorine atom affect the synthesis strategy?

A2: The fluorine atom's position is a critical factor. As a deactivating but ortho-, para-directing group, it influences the position of subsequent electrophilic substitutions.[1] However, its influence can be overridden by strongly activating groups like hydroxyl or methoxy groups.[2] The synthesis of meta-fluorinated aminophenols often requires a multi-step strategy starting from a meta-directing precursor, as direct substitution is disfavored.[3]

Q3: My fluorinated aminophenol product appears colored and impure. What is the likely cause?

A3: Aminophenols are susceptible to oxidation, which can result in the formation of colored impurities.[4] This is often accelerated by exposure to air, especially under neutral or basic conditions. It is recommended to work under an inert atmosphere (e.g., nitrogen or argon) and to store the purified product protected from light and air.[4]

Q4: Are there stability issues associated with trifluoromethylated aminophenols?

A4: N-trifluoromethyl amines can be prone to hydrolysis.[5] However, N-trifluoromethyl azoles exhibit excellent aqueous stability.[5] The trifluoromethyl group itself is generally very stable to chemical, thermal, and photochemical degradation due to the strength of the C-F bond.[6]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Question: I am getting a low yield in my synthesis of a fluorinated aminophenol. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors related to reaction conditions, reagent quality, and potential side reactions.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Poor Reagent Quality Ensure all starting materials, reagents, and solvents are pure and anhydrous, as moisture can deactivate catalysts and reagents.[2]
Suboptimal Reaction Temperature Optimize the reaction temperature. For many electrophilic aromatic substitutions, lower temperatures can improve selectivity and reduce byproducts.[2] However, some reactions, like direct amination of phenols, may require significant heat.[3] For para-aminophenol synthesis from nitrobenzene, an optimal temperature of 70°C was found, with higher temperatures leading to decreased yield.[7]
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can significantly impact the reaction. For Nucleophilic Aromatic Substitution (SNAr), polar aprotic solvents like DMF or DMSO are often preferred.[8] Protic solvents may retard SNAr reactions unless a counterion is present to promote the reaction.[9]
Inefficient Catalyst or Ligand (for cross-coupling) In Buchwald-Hartwig amination, the choice of phosphine ligand is critical. Bulky, electron-rich ligands are generally more effective.[10] Consider screening different palladium precursors and ligands. Pre-catalysts may help in achieving complete formation of the active Pd-ligand complex.[11]
Inappropriate Base The choice and strength of the base are crucial. For Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide are common.[10][11] For SNAr, a weaker base like potassium carbonate may be sufficient.
Product Inhibition If the product inhibits the catalyst, consider running the reaction at a lower concentration or employing a continuous flow setup.[12]
Oxidation of the Product If the product is sensitive to air, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[4]
Issue 2: Poor Regioselectivity (Incorrect Isomer Formation)

Question: My reaction is producing a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?

Answer: Controlling regioselectivity is a common challenge in the functionalization of substituted aromatic rings. The outcome is determined by the electronic and steric effects of the substituents already on the ring.

Troubleshooting Workflow for Regioselectivity:

G start Poor Regioselectivity check_directing_groups Identify Directing Groups (Activating vs. Deactivating) start->check_directing_groups dominant_group Is there a dominant directing group (e.g., -OH, -OCH3)? check_directing_groups->dominant_group yes_dominant Substitution will be directed by the dominant group (ortho/para). dominant_group->yes_dominant Yes no_dominant Consider electronic and steric effects of all substituents. dominant_group->no_dominant No meta_synthesis Is the meta isomer the target? yes_dominant->meta_synthesis no_dominant->meta_synthesis yes_meta Use a meta-directing precursor (e.g., nitrobenzene) and a multi-step synthesis. meta_synthesis->yes_meta Yes no_meta Modify reaction conditions to favor the desired ortho/para isomer. meta_synthesis->no_meta No modify_conditions Strategies: - Use directing or protecting groups - Change solvent or temperature - Employ sterically hindered catalysts no_meta->modify_conditions

Caption: A logical workflow for troubleshooting regioselectivity issues in fluorinated aminophenol synthesis.

Strategies to Enhance Regioselectivity:

  • Leverage Dominant Directing Groups: In molecules with multiple substituents, a strongly activating group (e.g., -OH, -OCH3) will dominate the directing effect.[2]

  • Use of Protecting and Directing Groups: Temporarily attaching a directing group can guide a reactant to a specific position, especially for achieving substitution at a less favored site.[3] Protecting the hydroxyl or amino group can prevent side reactions and alter the directing effect.

  • Modify Reaction Conditions:

    • Temperature: Lower temperatures often increase selectivity by favoring the kinetically controlled product.[2]

    • Solvent: The polarity of the solvent can influence the reaction pathway.[3]

    • Catalyst/Reagent Choice: Using sterically bulky electrophiles or catalysts can favor substitution at the less sterically hindered position.[2]

Issue 3: Byproduct Formation and Purification Challenges

Question: I am observing significant byproduct formation, and I'm having difficulty purifying my fluorinated aminophenol. What can I do?

Answer: Byproduct formation is common, and the similar polarities of isomers and related impurities can make purification challenging.

Common Byproducts and Purification Strategies:

Common Byproduct Cause Solution
Unwanted Isomers Poor regioselectivity during electrophilic substitution.Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer.[2] Purification often requires careful column chromatography or recrystallization.
Aniline Derivatives Can be a byproduct in certain reduction reactions of nitroaromatics or in Buchwald-Hartwig amination via hydrodehalogenation.[11]Optimize reaction conditions to minimize this side reaction. For Buchwald-Hartwig, using a pre-catalyst and lower temperatures may help.[11]
Di- or Poly-substituted Products The initial product may be more reactive than the starting material, leading to further substitution.Use a less reactive fluorinating agent or carefully control the stoichiometry of the reagents.
Oxidation Products Exposure of the aminophenol to air.Perform the reaction and purification under an inert atmosphere.[4] Prompt work-up after reaction completion is crucial.

General Purification Tips:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating isomers and byproducts. A careful selection of the eluent system is key.

  • Recrystallization: This can be an effective method for purifying solid products if a suitable solvent system is found.

  • Acid-Base Extraction: The amphoteric nature of aminophenols can be exploited. The compound can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the purified aminophenol, which can be extracted with an organic solvent.

  • Boc Protection: If the amine is too polar, protecting it as a Boc-carbamate can make it less polar and easier to purify by column chromatography. The Boc group can be subsequently removed with an acid like trifluoroacetic acid (TFA).[13]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Fluoride

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

Catalytic Cycle of Buchwald-Hartwig Amination:

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-F) pd0->oxidative_addition + Ar-F pd_complex Ar-Pd(II)-F(L_n) oxidative_addition->pd_complex ligand_exchange Ligand Exchange (Amine) pd_complex->ligand_exchange + RNH2, Base amine_complex Ar-Pd(II)-NHR(L_n) ligand_exchange->amine_complex reductive_elimination Reductive Elimination amine_complex->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-NHR reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

  • Aryl fluoride (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)[10]

  • Strong base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor, phosphine ligand, and the base.[10]

  • Add the anhydrous, deoxygenated solvent.

  • Stir the mixture for a few minutes to allow for the formation of the active catalyst.

  • Add the aryl fluoride and the amine.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress using a suitable technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[10]

Quantitative Data for Selected Buchwald-Hartwig Aminations:

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOt-BuTolueneReflux694
Aryl PerfluorooctanesulfonateBenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene904861
m-ChloroanisolePiperidineNHC-Pd ComplexK₂CO₃Dioxane10012>99
General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This method is effective for aryl fluorides that are activated by electron-withdrawing groups.

Experimental Workflow for SNAr:

G start Start mix_reagents Mix aryl fluoride, amine, and base in a polar aprotic solvent (e.g., DMF, DMSO). start->mix_reagents heat Heat the reaction mixture (e.g., 95-150 °C). mix_reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, quench with water, and extract with an organic solvent. monitor->workup purify Purify by column chromatography or recrystallization. workup->purify end Final Product purify->end

Caption: A typical experimental workflow for Nucleophilic Aromatic Substitution.

Materials:

  • Activated aryl fluoride (e.g., 4-fluoronitrobenzene) (1.0 equiv)

  • Amine or aminophenol (1.0-1.2 equiv)

  • Base (e.g., K₂CO₃, excess)

  • Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • In a round-bottom flask, combine the activated aryl fluoride, the amine or aminophenol, and the base.

  • Add the polar aprotic solvent.

  • Heat the mixture with stirring. Reaction temperatures can range from room temperature to 150 °C or higher, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Selected SNAr Reactions:

Aryl FluorideNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1-Fluoro-2,4-dinitrobenzenePiperidine-Various aprotic--Varies with solvent
4-Fluorobenzaldehyde4-MethoxyphenolK₂CO₃DMSO1400.5~52 (crude)
Aryl FluorideDimethylamineKOHDMF950.5-244-98

References

Technical Support Center: Purification of Crude 2-Amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 2-Amino-3-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can include unreacted starting materials from the synthesis, byproducts from side reactions, and degradation products.[1][2] The specific impurities will depend on the synthetic route used. For instance, if prepared by the reduction of 3-fluoro-2-nitrophenol, residual starting material or partially reduced intermediates may be present.

Q2: What is a suitable starting point for selecting a recrystallization solvent for this compound?

A2: A good starting point for solvent selection is to test solvents with a range of polarities.[3][4] Given that this compound is a polar molecule, polar solvents should be investigated. The related compound, 2-aminophenol, can be recrystallized from hot water, suggesting that water is a promising solvent to evaluate.[5] Mixed solvent systems, such as ethanol-water or acetone-hexane, can also be effective if a single solvent is not ideal.[3][4][6]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if the solution is too concentrated. To address this, you can try the following:

  • Add more solvent to the mixture to ensure the compound is fully dissolved at the solvent's boiling point.

  • Try a lower-boiling point solvent or a different solvent system altogether.

  • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

Q4: I'm observing significant tailing of my compound's peak during column chromatography on silica gel. How can I resolve this?

A4: Peak tailing for basic compounds like this compound on silica gel is common due to strong interactions with the acidic silanol groups on the stationary phase. To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your mobile phase.[7][8]

  • Use a less acidic stationary phase, such as neutral alumina or deactivated silica gel.

  • Employ a different chromatography technique, like reversed-phase chromatography, where the mobile phase pH can be adjusted to suppress the ionization of the amine.[7]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential CauseSuggested Solution
Low Recovery The compound is too soluble in the cold solvent. The chosen solvent is not optimal.Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation. Perform solvent screening to find a solvent where the compound has high solubility when hot and low solubility when cold.
No Crystal Formation The solution is not supersaturated. The compound is highly soluble in the chosen solvent.Concentrate the solution by boiling off some of the solvent. Try to induce crystallization by scratching the flask or adding a seed crystal. If crystals still do not form, consider a different solvent or a mixed solvent system.
Discolored Crystals Impurities are trapped within the crystal lattice.Consider a pre-purification step like activated carbon treatment to remove colored impurities. A second recrystallization from a different solvent system may be necessary.
Column Chromatography Troubleshooting
IssuePotential CauseSuggested Solution
Poor Separation The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition. If using a gradient, adjust the gradient slope to improve resolution.
Compound Stuck on Column The mobile phase is not polar enough to elute the compound. The compound is irreversibly adsorbed to the stationary phase.Increase the polarity of the mobile phase. If the compound still does not elute, consider using a different stationary phase or adding a strong solvent to the mobile phase to wash the column.
Multiple Peaks for a Pure Compound The compound is degrading on the silica gel.Deactivate the silica gel with a base before packing the column. Minimize the time the compound spends on the column by running the chromatography as quickly as possible.

Data Presentation

Comparison of Purification Methods
Purification MethodPurity BeforePurity After (Typical)Yield (Typical)ProsCons
Single Solvent Recrystallization 85-95%>98%70-90%Simple, cost-effective, scalable.Finding a suitable single solvent can be challenging.
Mixed Solvent Recrystallization 85-95%>98.5%65-85%Offers more flexibility in tuning solubility.More complex to optimize the solvent ratio.
Silica Gel Column Chromatography 85-95%>99%50-80%High resolution for separating closely related impurities.More time-consuming, requires more solvent, can be difficult to scale up.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound using a single solvent recrystallization method.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Methodology:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of deionized water to the flask.

  • Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more water dropwise if necessary to achieve complete dissolution.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration using a pre-heated funnel to remove the activated carbon and any other insoluble impurities into a clean Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Methodology:

  • Prepare the mobile phase. A gradient elution is recommended, starting with a non-polar solvent system and gradually increasing the polarity. For example, start with 10% ethyl acetate in hexane and gradually increase to 50% ethyl acetate in hexane. Add 0.1% triethylamine to all mobile phase mixtures to prevent peak tailing.

  • Pack the chromatography column with silica gel using the wet slurry method with the initial mobile phase.

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin the elution with the initial mobile phase, collecting fractions in separate tubes.

  • Gradually increase the polarity of the mobile phase according to the planned gradient.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Analysis Purity Check (e.g., HPLC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis Analysis->Recrystallization Further Purification Needed Pure Pure this compound (>99%) Analysis->Pure Meets Purity Specs

Caption: A general workflow for the purification of crude this compound.

TroubleshootingLogic Start Purification Issue Encountered Method Which Purification Method? Start->Method Recryst_Issue Recrystallization Issue? Method->Recryst_Issue Recrystallization Chrom_Issue Chromatography Issue? Method->Chrom_Issue Chromatography OilingOut Compound 'Oils Out'? Recryst_Issue->OilingOut Yes LowRecovery Low Recovery? Recryst_Issue->LowRecovery No PeakTailing Peak Tailing? Chrom_Issue->PeakTailing Yes PoorSep Poor Separation? Chrom_Issue->PoorSep No OilingOut->LowRecovery No Sol_Oiling Adjust Solvent System (e.g., lower boiling point) OilingOut->Sol_Oiling Yes Sol_Recovery Re-evaluate Solvent Choice Ensure Proper Cooling LowRecovery->Sol_Recovery Yes PeakTailing->PoorSep No Sol_Tailing Add Basic Modifier to Eluent Use Deactivated Silica PeakTailing->Sol_Tailing Yes Sol_Sep Optimize Mobile Phase Gradient PoorSep->Sol_Sep Yes

Caption: Troubleshooting decision tree for purifying this compound.

References

Preventing degradation of 2-Amino-3-fluorophenol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Amino-3-fluorophenol during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during synthesis?

A1: The primary causes of degradation are oxidation, polymerization, and photodegradation. The aminophenol structure is susceptible to oxidation, which can be initiated by air, oxidizing agents, or metal catalysts, leading to the formation of colored impurities.[1] Polymerization can occur under certain conditions, and the compound can also degrade when exposed to light.[2]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases, so it should be stored away from these substances.[3] Under these conditions, it has a shelf life of up to 24 months.[2]

Q3: What color should pure this compound be?

A3: Pure this compound is a white to off-white or light brown crystalline powder.[2] A significant darkening in color may indicate degradation through oxidation or other side reactions.

Q4: Can I use metal catalysts for other reaction steps when this compound is present?

A4: Caution is advised. While some reactions may require metal catalysts, certain metals can promote the oxidation of aminophenols. For instance, copper has been shown to catalyze the aerobic oxidation of 2-aminophenol. If a metal catalyst is necessary, it is crucial to perform the reaction under an inert atmosphere and to remove the catalyst promptly after the reaction is complete.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Product discoloration (darkening) during synthesis or workup.
  • Possible Cause 1: Oxidation. Exposure to atmospheric oxygen can cause the aminophenol to oxidize, leading to colored byproducts.

    • Solution: Perform the synthesis and workup steps under an inert atmosphere (e.g., nitrogen or argon). De-gas all solvents before use.

  • Possible Cause 2: Presence of residual oxidizing agents.

    • Solution: Ensure all oxidizing agents from previous steps are completely removed or quenched before the formation or handling of this compound.

  • Possible Cause 3: Incompatible pH. Strongly acidic or basic conditions can promote degradation.

    • Solution: Maintain a neutral or slightly acidic pH during workup and purification wherever possible.

Issue 2: Low yield in the reduction of 3-fluoro-2-nitrophenol.
  • Possible Cause 1 (Catalytic Hydrogenation): Incomplete reaction or catalyst poisoning.

    • Solution: Ensure the catalyst (e.g., Pd/C) is active and used in the correct loading. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding fresh catalyst. The presence of impurities in the starting material can sometimes poison the catalyst. Purifying the 3-fluoro-2-nitrophenol before reduction may be necessary.

  • Possible Cause 2 (Catalytic Hydrogenation): Formation of hydroxylamine intermediates. The accumulation of hydroxylamine intermediates can sometimes occur.

    • Solution: The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines during the catalytic hydrogenation of aromatic nitro compounds.

  • Possible Cause 3 (SnCl₂ Reduction): Precipitation of tin salts during workup. The formation of tin oxides/hydroxides during basic workup can lead to emulsions and trap the product, reducing the isolated yield.

    • Solution: Instead of a strong base, try a milder base like sodium bicarbonate for neutralization. Alternatively, performing the workup at a pH above 12-13 can help to dissolve the tin salts. Another approach is to add a filtration aid like Celite® before neutralization and then filter the entire mixture.

Issue 3: Formation of polymeric material.
  • Possible Cause: Self-polymerization. Aminophenols can undergo self-polymerization, especially at elevated temperatures or in the presence of certain initiators.[1]

    • Solution: Avoid unnecessarily high reaction or distillation temperatures. Ensure that the product is stored in a cool, dark place.

Data Presentation

Table 1: Illustrative pH Stability of Aminophenols

pH RangeObserved StabilityPotential Degradation Pathway
< 4Generally stableProtonation of the amino group can reduce susceptibility to oxidation.
4 - 7Moderately stableOxidation can occur, especially in the presence of air.
7 - 9Less stableIncreased rate of oxidation.
> 9UnstableRapid oxidation and potential for other base-catalyzed degradation pathways.

Table 2: Illustrative Temperature and Light Stability of Aminophenols

ConditionObserved StabilityRecommendations
-20°C, DarkHighRecommended for long-term storage.
4°C, DarkGoodSuitable for short to medium-term storage.
Room Temperature, DarkModerateProne to slow oxidation over time.
Room Temperature, LightLowPhotodegradation can occur. Avoid exposure to light.
40-60°CLowIncreased rate of oxidation and potential polymerization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation[4]

This protocol describes the reduction of 3-fluoro-2-nitrophenol to this compound using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • 3-fluoro-2-nitrophenol

  • Ethanol (EtOH), degassed

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve 3-fluoro-2-nitrophenol (1 equivalent) in degassed ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (1 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-4 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain this compound. The product can often be used without further purification.

Protocol 2: Synthesis of this compound using Tin(II) Chloride[4]

This protocol outlines the reduction of 3-fluoro-2-nitrophenol using tin(II) chloride dihydrate.

Materials:

  • 3-fluoro-2-nitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-fluoro-2-nitrophenol (1 equivalent) in a mixture of THF and water, add tin(II) chloride dihydrate (approximately 5 equivalents).

  • Heat the mixture to 80°C and maintain for about 40 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and carefully add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Filter the mixture to remove the insoluble tin salts.

  • Separate the organic layer from the filtrate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Decant or filter and concentrate the solution under reduced pressure to yield this compound.

Mandatory Visualizations

degradation_pathways This compound This compound Oxidation_Products Quinone-imine Intermediates This compound->Oxidation_Products O₂ / Oxidizing Agents Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light (hν) Polymeric_Byproducts Polymeric Byproducts Oxidation_Products->Polymeric_Byproducts Polymerization

Caption: Potential degradation pathways of this compound.

synthesis_workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_product Product cluster_purification Workup & Purification start 3-Fluoro-2-nitrophenol reduction Reduction start->reduction workup Workup & Purification reduction->workup product This compound workup->product

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-fluorophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions to streamline your experimental workflow.

IssuePotential CauseRecommended Solution
Low Yield of Final Product Incomplete reduction of the nitro group.Ensure the catalyst (e.g., Pd/C) is active and used in the correct amount. Check the hydrogen pressure and reaction time. For reductions using reagents like SnCl₂·2H₂O, ensure the stoichiometry is correct and the reaction goes to completion.[1]
Loss of product during workup and purification.The product can be sensitive. Minimize exposure to strong acids or bases if possible. Ensure efficient extraction with the appropriate solvent. The product can often be used without extensive purification.[1]
Side reactions due to incorrect temperature.Maintain the recommended temperature throughout the reaction. For the demethylation step with BBr₃, the temperature should be kept low (-40°C) to prevent side reactions.[1]
Formation of Dark, Tar-like By-products Localized overheating and decomposition of reactants.Ensure all solid reactants are fully dissolved in the solvent before initiating heating. Vigorous and constant stirring is crucial to maintain a homogeneous reaction mixture.[2]
Prolonged heating promoting decomposition.Limit the heating or boiling time to the minimum required for the reaction to complete. Monitor the reaction progress using techniques like TLC or LCMS.[2]
High reaction temperatures during hydrolysis or other steps.Strictly control the reaction temperature as specified in the protocol. Exceeding the recommended temperature can lead to the formation of tar-like substances.[2]
Difficulty in Purifying the Final Product Presence of complex, tarry impurities.The most effective strategy is to prevent the formation of these by-products by carefully controlling reaction conditions. If significant tar has formed, column chromatography may be necessary for purification, though this can be challenging and may lead to yield loss.[2]
Co-precipitation of inorganic salts.If performing a precipitation/crystallization, avoid cooling the reaction mixture to very low temperatures (e.g., 0°C) initially, as this can cause inorganic salts to precipitate with the product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 1,3-difluoro-2-nitrobenzene or 3-fluoro-2-nitrophenol.[1] The synthesis often proceeds through intermediates like 1-fluoro-3-methoxy-2-nitrobenzene.[1]

Q2: What are the typical reducing agents used to convert the nitro group to an amino group in the final step?

A2: Commonly used reducing agents include palladium on carbon (Pd/C) with hydrogen gas (H₂) or dihydrate tin(II) chloride (SnCl₂·2H₂O).[1]

Q3: Is purification of the final product always necessary?

A3: In many cases, the synthesized this compound can be used in subsequent steps without further purification if the reaction is clean.[1] However, if significant impurities, especially tar-like substances, are present, purification will be required.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LCMS), or by analyzing aliquots using ¹H-NMR to observe the disappearance of starting material and the appearance of the product.[1]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Hydrogen gas is flammable and forms explosive mixtures with air; ensure proper grounding and ventilation. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Method 1: Synthesis via Demethylation and Catalytic Hydrogenation

This method involves the methoxylation of 1,3-difluoro-2-nitrobenzene, followed by demethylation and reduction of the nitro group.

Step 1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene

  • Prepare a solution of sodium methoxide (MeONa) by slowly adding 15.9 g of sodium metal to 200 mL of methanol (MeOH) at 0°C.

  • Slowly add the MeONa solution to a solution of 100 g of 1,3-difluoro-2-nitrobenzene in 1.3 L of MeOH at 0°C.

  • Stir the resulting mixture at room temperature for approximately 15 hours.

  • Concentrate the reaction mixture under vacuum.

  • Dilute the residue with ethyl acetate (EtOAc) and wash with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under vacuum to obtain 1-fluoro-3-methoxy-2-nitrobenzene.[1]

Step 2: Synthesis of 3-Fluoro-2-nitrophenol

  • Dissolve 98 g of 1-fluoro-3-methoxy-2-nitrobenzene in 500 mL of dichloromethane (DCM).

  • Cool the solution to -40°C.

  • Add a solution of boron tribromide (BBr₃) dropwise.

  • Stir the reaction mixture for about 15 hours.

  • Slowly pour the reaction mixture into 500 mL of ice water.

  • Extract the aqueous solution three times with 300 mL portions of EtOAc.

  • Wash the combined organic layers with 5% NaHCO₃ solution and brine.

  • Dry over Na₂SO₄, filter, and concentrate under vacuum to yield 3-fluoro-2-nitrophenol.[1]

Step 3: Synthesis of this compound

  • Dissolve 38 g of 3-fluoro-2-nitrophenol in ethanol (EtOH).

  • Add 5 g of 10% Pd/C catalyst.

  • Evacuate the reaction flask and place the mixture under a hydrogen (H₂) atmosphere (1 atm).

  • Stir at room temperature for 3 hours.

  • Filter the reaction mixture through a short pad of silica gel, washing the silica gel with EtOH.

  • Combine the filtrate and washings and concentrate under vacuum to obtain this compound.[1]

Method 2: Synthesis via Reduction with Tin(II) Chloride

This method provides an alternative for the final reduction step.

  • Dissolve 0.100 g of 3-fluoro-2-nitrophenol in a mixture of 5.0 mL of tetrahydrofuran (THF) and 5.0 mL of water.

  • Add 0.724 g of dihydrate tin(II) chloride (SnCl₂·2H₂O).

  • Heat the mixture to 80°C and maintain for 40 minutes.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and a saturated sodium bicarbonate solution.

  • Filter to remove insoluble materials and separate the layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over sodium sulfate, decant, and concentrate to obtain the product.[1]

Quantitative Data Summary

MethodStarting Material for Final StepReagents for Final StepReaction Conditions for Final StepYield
1 3-Fluoro-2-nitrophenolPd/C, H₂Room Temperature, 3 hours85.7%
2 3-Fluoro-2-nitrophenolSnCl₂·2H₂O, THF/H₂O80°C, 40 minutes80%

Visualizations

experimental_workflow_method_1 cluster_0 Step 1: Methoxylation cluster_1 Step 2: Demethylation cluster_2 Step 3: Reduction start1 1,3-Difluoro-2-nitrobenzene product1 1-Fluoro-3-methoxy-2-nitrobenzene start1->product1 15h, RT reagent1 MeONa, MeOH reagent1->product1 product2 3-Fluoro-2-nitrophenol product1->product2 15h, -40°C reagent2 BBr3, DCM reagent2->product2 final_product This compound product2->final_product 3h, RT reagent3 Pd/C, H2 (1 atm), EtOH reagent3->final_product

Caption: Experimental workflow for the synthesis of this compound via Method 1.

experimental_workflow_method_2 cluster_0 Reduction Step start 3-Fluoro-2-nitrophenol product This compound start->product 40 min, 80°C reagent SnCl2.2H2O, THF/H2O reagent->product

Caption: Experimental workflow for the synthesis of this compound via Method 2.

troubleshooting_tar_formation issue Dark, Tar-like By-products Formed? cause1 Incomplete Dissolution of Reactants? issue->cause1 Yes cause2 Prolonged Boiling Time? cause1->cause2 No solution1 Ensure complete dissolution with vigorous stirring before heating. cause1->solution1 Yes cause3 Reaction Temperature Too High? cause2->cause3 No solution2 Limit boiling to the minimum required time. cause2->solution2 Yes solution3 Maintain strict temperature control. cause3->solution3 Yes no_tar Tar Formation Minimized cause3->no_tar No

References

Technical Support Center: Catalyst Selection for the Reduction of 3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed guidance on selecting the appropriate catalyst for the reduction of 3-fluoro-2-nitrophenol to 3-fluoro-2-aminophenol, a crucial transformation in pharmaceutical synthesis. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Catalyst Selection and Troubleshooting Guide

The reduction of 3-fluoro-2-nitrophenol presents a unique challenge due to the presence of three distinct functional groups: a nitro group, a hydroxyl group, and a fluorine atom. The choice of catalyst and reaction conditions is critical to selectively reduce the nitro group without affecting the other functionalities, particularly avoiding hydrodefluorination.

Logical Workflow for Catalyst Selection

This workflow provides a decision-making process for selecting the most suitable catalyst based on your experimental constraints and desired outcome.

CatalystSelection start Start: Reduce 3-fluoro-2-nitrophenol q_conditions Are high-pressure hydrogenation facilities available and desirable? start->q_conditions catalytic_hydro Catalytic Hydrogenation q_conditions->catalytic_hydro Yes metal_reductants Metal/Acid Reductants q_conditions->metal_reductants No q_defluorination Is avoiding potential hydrodefluorination the highest priority? catalytic_hydro->q_defluorination sncl2 Tin(II) Chloride (SnCl₂) (Mild, highly selective) metal_reductants->sncl2 High Selectivity Needed fe_acid Iron (Fe) in Acid (Cost-effective, mild) metal_reductants->fe_acid Cost-Effectiveness Prioritized pd_c Palladium on Carbon (Pd/C) (High efficiency, common choice) q_defluorination->pd_c No raney_ni Raney Nickel (Lower risk of dehalogenation) q_defluorination->raney_ni Yes ExperimentalWorkflow_PdC cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve 3-fluoro-2-nitrophenol in Ethanol add_catalyst Add 10% Pd/C catalyst (pyrophoric, handle with care) dissolve->add_catalyst setup Place under H₂ atmosphere (1 atm or higher pressure) add_catalyst->setup stir Stir vigorously at room temperature setup->stir monitor Monitor reaction by TLC/LC-MS (typically 3-4 hours) stir->monitor filter Filter through Celite to remove Pd/C (keep wet) monitor->filter concentrate Concentrate filtrate under vacuum filter->concentrate purify Purify crude product (if necessary) concentrate->purify

Technical Support Center: Synthesis of 2-Amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-3-fluorophenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the reduction of 3-fluoro-2-nitrophenol.

IssuePotential Cause(s)Recommended Solutions
Low or No Product Yield Incomplete reaction.- Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (3-fluoro-2-nitrophenol).- Check catalyst activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is not expired or deactivated. Use fresh catalyst if necessary.[1] - Ensure proper reaction conditions: Verify the reaction temperature and pressure are optimal for the chosen reduction method. For hydrogenation with Pd/C, ensure the hydrogen atmosphere is maintained.[1]
Product degradation.- Control reaction temperature: Exothermic reactions can lead to temperature spikes, causing product degradation. Use an ice bath to moderate the reaction temperature if necessary.- Minimize reaction time: Prolonged reaction times can sometimes lead to the formation of byproducts. Stop the reaction as soon as monitoring indicates completion.
Loss during workup.- Optimize extraction: Ensure the pH of the aqueous layer is adjusted correctly to maximize the partitioning of the product into the organic phase during extraction.- Minimize transfers: Each transfer of the product solution can result in material loss. Use efficient techniques to minimize the number of transfers.
Formation of Dark, Tar-like Byproducts Localized overheating.- Ensure efficient stirring: Vigorous stirring is crucial to maintain a homogeneous reaction mixture and prevent localized overheating, especially during the addition of reagents.[2] - Control the rate of reagent addition: Add reagents dropwise or in small portions to control the reaction rate and prevent excessive heat generation.
Side reactions at elevated temperatures.- Maintain strict temperature control: Do not exceed the recommended reaction temperature.[2]
Product is a Brown or Discolored Solid Presence of colored impurities.- Rapid cooling: After the reaction is complete, cool the mixture rapidly in an ice bath to minimize the formation of colored impurities.[2] - Charcoal treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities before recrystallization or filtration.
Oxidation of the aminophenol product.- Work under an inert atmosphere: Aminophenols can be susceptible to air oxidation. Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can prevent this.- Use antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite during workup can prevent oxidation.
Difficulty in Product Purification Co-precipitation of impurities.- Optimize crystallization solvent: Experiment with different solvent systems for recrystallization to improve the separation of the desired product from impurities.- Column chromatography: If crystallization is ineffective, purification by column chromatography may be necessary.
Incomplete removal of tin salts (if using SnCl2 reduction).- Proper workup: During the workup of a tin(II) chloride reduction, ensure the pH is carefully adjusted to precipitate tin hydroxides, which can then be filtered off.[1] Thorough washing of the organic layer is also essential.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common precursor for the synthesis of this compound is 3-fluoro-2-nitrophenol.[1] This intermediate can be synthesized from 1,3-difluoro-2-nitrobenzene.[1]

Q2: Which analytical techniques are recommended for monitoring the reaction progress?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These techniques allow for the tracking of the consumption of the starting material and the formation of the product. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS) are recommended.[1]

Q3: What are the typical yields for the synthesis of this compound?

A3: The reported yields for the reduction of 3-fluoro-2-nitrophenol to this compound are generally high. For instance, reduction using Pd/C and hydrogen gas can result in yields of around 85.7%.[1] Reduction with tin(II) chloride has been reported to yield around 80%.[1]

Reduction MethodStarting MaterialReagentsTypical YieldReference
Catalytic Hydrogenation3-fluoro-2-nitrophenolPd/C, H₂85.7%[1]
Tin(II) Chloride Reduction3-fluoro-2-nitrophenolSnCl₂·2H₂O80%[1]

Q4: How can I avoid the formation of tar-like substances during the reaction?

A4: Tar formation is often a result of localized overheating or prolonged reaction times at elevated temperatures.[2] To mitigate this, ensure vigorous stirring throughout the reaction, control the rate of addition of any exothermic reagents, and maintain strict temperature control.[2]

Q5: My final product is discolored. How can I improve its purity and appearance?

A5: Discoloration is often due to minor side reactions or oxidation of the aminophenol product. To obtain a purer, less colored product, you can try rapidly cooling the reaction mixture after completion and treating the crude product with activated charcoal during recrystallization.[2] Performing the reaction and workup under an inert atmosphere can also prevent oxidation.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare the TLC Plate: Use a silica gel 60 F₂₅₄ TLC plate. Draw a light pencil line about 1 cm from the bottom of the plate.

  • Spot the Samples: On the starting line, spot a small amount of the starting material (3-fluoro-2-nitrophenol) solution, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30:70 ethyl acetate/hexane). The choice of solvent system may require optimization.

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The starting material and product should have different Rf values. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.

Protocol 2: Monitoring Reaction Progress by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Illustrative Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) may be effective. For example, start with 10% acetonitrile and ramp up to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Analysis: Inject the prepared sample into the HPLC system. The starting material and the product will have different retention times. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction's progress.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Nitration cluster_step2 Step 2: Methoxylation cluster_step3 Step 3: Demethylation cluster_step4 Step 4: Reduction 1_3_Difluorobenzene 1,3-Difluorobenzene 1_3_Difluoro_2_nitrobenzene 1,3-Difluoro-2-nitrobenzene 1_3_Difluorobenzene->1_3_Difluoro_2_nitrobenzene HNO₃, H₂SO₄ 1_Fluoro_3_methoxy_2_nitrobenzene 1-Fluoro-3-methoxy-2-nitrobenzene 1_3_Difluoro_2_nitrobenzene->1_Fluoro_3_methoxy_2_nitrobenzene CH₃ONa, CH₃OH 3_Fluoro_2_nitrophenol 3-Fluoro-2-nitrophenol 1_Fluoro_3_methoxy_2_nitrobenzene->3_Fluoro_2_nitrophenol BBr₃ 2_Amino_3_fluorophenol This compound 3_Fluoro_2_nitrophenol->2_Amino_3_fluorophenol Pd/C, H₂ or SnCl₂

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Product Yield Check_Reaction_Completion Is the reaction complete? (Monitor by TLC/HPLC) Start->Check_Reaction_Completion Check_Catalyst Check catalyst activity. Use fresh catalyst. Check_Reaction_Completion->Check_Catalyst No Check_Workup Was there loss during workup? Check_Reaction_Completion->Check_Workup Yes Check_Conditions Verify reaction conditions (temperature, pressure). Check_Catalyst->Check_Conditions End Yield Improved Check_Conditions->End Optimize_Extraction Optimize extraction pH and procedure. Check_Workup->Optimize_Extraction Yes Check_Degradation Is there evidence of product degradation? Check_Workup->Check_Degradation No Optimize_Extraction->End Control_Temperature Improve temperature control. Minimize reaction time. Check_Degradation->Control_Temperature Yes Check_Degradation->End No Control_Temperature->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Post-Reaction Work-up for 2-Amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the post-reaction work-up of 2-Amino-3-fluorophenol, a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for this compound after a typical reduction reaction?

A1: A common work-up involves filtering the reaction mixture to remove the catalyst (e.g., Pd/C), followed by an extractive process. The filtrate is typically diluted with an organic solvent like ethyl acetate and washed with an aqueous solution, such as saturated sodium bicarbonate, to neutralize any remaining acids. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under vacuum to yield the crude product.[1]

Q2: How stable is this compound, and are there special handling precautions?

A2: Aminophenols are susceptible to oxidation, which can lead to discoloration (often turning brown or purple). It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to avoid prolonged exposure to air and light. Storing the purified compound at low temperatures (2-8°C) can also help minimize degradation.

Q3: Is further purification of this compound always necessary after the initial work-up?

A3: In many cases, the product obtained after a standard extractive work-up is of sufficient purity for subsequent synthetic steps and can be used without further purification.[1][2] However, if high purity is required, or if colored impurities are present, further purification methods like column chromatography or recrystallization may be necessary.

Q4: What are the most common impurities I might encounter?

A4: Common impurities can include unreacted starting material (e.g., 3-fluoro-2-nitrophenol), partially reduced intermediates (like hydroxylamines or azo compounds), and byproducts from side reactions. If the reaction involved catalytic hydrogenation, trace metals from the catalyst could also be present.

Q5: Which solvents are suitable for extracting this compound?

A5: Ethyl acetate is a commonly used and effective solvent for extracting this compound from aqueous solutions.[1] Other polar organic solvents like dichloromethane could also be used, but their effectiveness may vary.

Troubleshooting Guide

Problem / Question Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Product is water-soluble and lost in the aqueous layer. 3. Product decomposition during work-up. 4. Inefficient extraction.1. Monitor the reaction by TLC or LC-MS to ensure completion before starting the work-up. 2. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and reduce the solubility of the product. 3. Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature. 4. Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete removal of the product from the aqueous phase.
Product is Dark/Discolored (Brown/Purple) 1. Oxidation of the aminophenol. 2. Presence of colored impurities from the reaction.1. Perform the work-up quickly and minimize exposure to air. Consider bubbling nitrogen through the solutions. Adding a small amount of a reducing agent like sodium dithionite during work-up can sometimes help. 2. Purify the crude product by passing it through a short plug of silica gel or by recrystallization.
Difficulty Separating Organic and Aqueous Layers (Emulsion) 1. High concentration of salts or surfactants. 2. Vigorous shaking of the separatory funnel.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Gently invert the separatory funnel for mixing instead of vigorous shaking. 3. If an emulsion persists, allow it to stand for an extended period or filter the entire mixture through a pad of Celite.
Final Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. Impurities are depressing the melting point.1. Ensure all solvent is removed by placing the product under high vacuum for an extended period. 2. Attempt to purify the oil via column chromatography. Try triturating the oil with a non-polar solvent (e.g., hexane or pentane) to induce crystallization.
Incomplete Removal of Acidic/Basic Reagents 1. Insufficient washing. 2. Incorrect pH of the washing solution.1. Increase the number of aqueous washes. 2. After a wash, test the pH of the aqueous layer with litmus paper or a pH meter to ensure neutralization is complete before proceeding.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Key Precursor.

PropertyThis compound3-Fluoro-2-nitrophenol
CAS Number 53981-23-0[3][4]385-01-3[5][6]
Molecular Formula C₆H₆FNO[3][4]C₆H₄FNO₃[5]
Molecular Weight 127.12 g/mol [4]157.10 g/mol
Appearance Solid (form not specified)Light yellow to brown powder/crystal[5]
Melting Point Data not readily available36 - 40 °C[5][6]
Solubility Generally soluble in polar organic solvents.Soluble in methanol.[7]

Experimental Protocols

Protocol 1: Standard Extractive Work-up

This protocol details the purification of this compound following its synthesis via catalytic hydrogenation of 3-fluoro-2-nitrophenol.

  • Catalyst Removal: After the reaction is complete, filter the reaction mixture through a pad of Celite® or a suitable filter paper to remove the solid catalyst (e.g., Pd/C). Wash the filter cake with the reaction solvent (e.g., ethanol or ethyl acetate) to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and washings. Concentrate the solution using a rotary evaporator to remove the bulk of the solvent.

  • Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Gently mix the layers, venting frequently to release any CO₂ gas that may form. Separate the aqueous layer. This step neutralizes any residual acid from the reaction.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities from the organic phase. Separate the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 15-20 minutes until the organic solution is clear.

  • Final Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh ethyl acetate. Combine the filtrates and concentrate the solution using a rotary evaporator to yield the crude this compound.

  • Drying: Place the final product under high vacuum to remove any trace amounts of solvent.

Protocol 2: Purification by Recrystallization (General Procedure)

If the product requires further purification, recrystallization can be employed.

  • Solvent Selection: Choose a suitable solvent system. An ideal system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A co-solvent system (e.g., ethanol/water or toluene/hexane) may be required.

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the hot solvent (or the more soluble solvent of a co-solvent pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a co-solvent system, the less soluble solvent is added dropwise to the hot solution until it becomes slightly cloudy, then a drop of the more soluble solvent is added to redissolve the precipitate before cooling. Crystals should form as the solution cools. The cooling process can be completed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualizations

experimental_workflow cluster_reaction Reaction Complete cluster_workup Work-up Procedure cluster_purification Purification (Optional) cluster_final Final Product start Crude Reaction Mixture catalyst_removal Filter to Remove Catalyst start->catalyst_removal extraction Liquid-Liquid Extraction (e.g., EtOAc/aq. NaHCO₃) catalyst_removal->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate Under Vacuum drying->concentration purify Column Chromatography or Recrystallization concentration->purify If needed end Pure this compound concentration->end If pure enough purify->end

Caption: General experimental workflow for the post-reaction work-up of this compound.

troubleshooting_yield start Low Product Yield check_reaction Was the reaction monitored for completion (TLC/LCMS)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction was Complete check_reaction->complete Yes solution_incomplete Optimize reaction time, temperature, or reagents. incomplete->solution_incomplete check_aqueous Was the aqueous layer saturated with brine before extraction? complete->check_aqueous no_brine No check_aqueous->no_brine No yes_brine Yes check_aqueous->yes_brine Yes solution_brine Product may be water-soluble. Re-extract aqueous layers after saturating with NaCl. no_brine->solution_brine check_extractions Were multiple extractions (e.g., 3x) performed? yes_brine->check_extractions single_extraction No check_extractions->single_extraction No multiple_extractions Yes check_extractions->multiple_extractions Yes solution_extractions Perform additional extractions to improve recovery. single_extraction->solution_extractions final_check Consider product decomposition. Was work-up performed with minimal heat and air exposure? multiple_extractions->final_check logical_relationships cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions p1 Product Discoloration c1 Oxidation p1->c1 p2 Persistent Emulsion c2 Vigorous Mixing p2->c2 p3 Residual Starting Material c3 Incomplete Reaction p3->c3 p4 Low Purity / Oily Product p4->c3 c4 Inefficient Purification p4->c4 s1 Work-up Under Inert Gas c1->s1 s2 Add Brine / Centrifuge c2->s2 s3 Optimize Reaction Conditions c3->s3 s4 Recrystallization / Chromatography c4->s4

References

Validation & Comparative

A Comparative Guide to the Synthesis of Aminofluorophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminofluorophenol isomers are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. The strategic placement of the amino, fluoro, and hydroxyl groups on the phenol ring significantly influences the physicochemical properties and reactivity of these isomers, making the choice of a specific isomer critical for the desired synthetic outcome. This guide provides an objective comparison of the synthesis of key aminofluorophenol isomers, supported by experimental data and detailed protocols to aid researchers in their selection and application.

Comparison of Synthetic Routes

The synthesis of aminofluorophenol isomers typically involves the reduction of a corresponding nitrophenol derivative. The choice of starting material and reaction conditions can significantly impact the yield, purity, and overall efficiency of the synthesis. Below is a comparative summary of common synthetic routes for several aminofluorophenol isomers.

IsomerStarting MaterialKey Reaction StepsTypical ReagentsReported Yield
2-Amino-3-fluorophenol 1,3-Difluoro-2-nitrobenzene1. Nucleophilic substitution with methoxide2. Demethylation3. Catalytic hydrogenation1. NaOMe, MeOH2. BBr₃3. H₂, Pd/C85.7% (for hydrogenation step)[1]
2-Amino-5-fluorophenol 2,4-DifluoroanilineNucleophilic hydroxylationKOH, H₂O-
3-Amino-4-fluorophenol 4-Fluorophenol1. Halogenation (e.g., bromination)2. Nitration3. Reduction and dehalogenation1. Br₂2. HNO₃, H₂SO₄3. Zn, NaOH85%[2]
4-Amino-2-fluorophenol 2-Fluoro-4-nitrophenolCatalytic hydrogenationH₂, Pd/C>99%[3]
4-Amino-3-fluorophenol 3-Fluoro-4-nitrophenolCatalytic hydrogenationH₂, Pd/C100%[4]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of aminofluorophenol isomers are essential for their characterization and quality control.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₆H₆FNO127.12-
2-Amino-5-fluorophenol C₆H₆FNO127.1238[5]
3-Amino-4-fluorophenol C₆H₆FNO127.12141-143[2]
4-Amino-2-fluorophenol C₆H₆FNO127.12170-172[6]
4-Amino-3-fluorophenol C₆H₆FNO127.12-
Spectroscopic Data

¹H NMR (DMSO-d₆, δ, ppm):

IsomerAr-H-NH₂-OH
This compound 6.32-6.53 (m, 3H)4.34 (s, 2H)9.43 (s, 1H)[1]
4-Amino-3-fluorophenol 6.34 (m, 1H), 6.43 (m, 1H), 6.59 (dd, 1H)4.38 (m, 2H)8.78 (s, 1H)[4]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of aminofluorophenol isomers. Below are representative protocols for the synthesis of key isomers.

Synthesis of 4-Amino-2-fluorophenol via Catalytic Hydrogenation

This protocol describes the reduction of 2-fluoro-4-nitrophenol to 4-amino-2-fluorophenol using palladium on carbon as a catalyst.

Materials:

  • 2-Fluoro-4-nitrophenol

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Diatomaceous earth

  • Hydrogen gas

Procedure:

  • Dissolve 2-fluoro-4-nitrophenol (5.0 g, 31.8 mmol) in methanol (200 mL) in a suitable reaction vessel.

  • Add 10% palladium on carbon catalyst (1.0 g).

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.

  • Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of diatomaceous earth and wash the pad with methanol (5 mL).

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-2-fluorophenol as a brown solid.[3]

Yield: 4.02 g (>99%)

Synthesis of 4-Amino-3-fluorophenol via Catalytic Hydrogenation

This protocol details the reduction of 3-fluoro-4-nitrophenol to 4-amino-3-fluorophenol.

Materials:

  • 3-Fluoro-4-nitrophenol

  • Ethanol

  • Tetrahydrofuran (THF)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • In a suitable reaction vessel, dissolve 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).

  • Add 10% palladium on carbon (6.0 g) to the solution.

  • Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.

  • After the reaction is complete, filter the mixture to remove the catalyst, and wash the catalyst with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenol as a pale yellow solid.[4]

Yield: 16.1 g (100%)[4]

Synthetic Pathways and Workflows

Visualizing the synthetic routes can provide a clearer understanding of the reaction sequences.

Synthesis_Pathways cluster_4_amino_2_fluorophenol 4-Amino-2-fluorophenol Synthesis cluster_4_amino_3_fluorophenol 4-Amino-3-fluorophenol Synthesis 2-Fluoro-4-nitrophenol 2-Fluoro-4-nitrophenol 4-Amino-2-fluorophenol 4-Amino-2-fluorophenol 2-Fluoro-4-nitrophenol->4-Amino-2-fluorophenol H₂, Pd/C 3-Fluoro-4-nitrophenol 3-Fluoro-4-nitrophenol 4-Amino-3-fluorophenol 4-Amino-3-fluorophenol 3-Fluoro-4-nitrophenol->4-Amino-3-fluorophenol H₂, Pd/C

Caption: Common synthetic routes to 4-amino-2-fluorophenol and 4-amino-3-fluorophenol.

Experimental_Workflow start Start dissolve Dissolve Nitrophenol in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenation (H₂ atmosphere, RT) add_catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration concentration Concentrate Filtrate filtration->concentration product Aminofluorophenol Product concentration->product

Caption: General experimental workflow for catalytic hydrogenation of nitrophenols.

Conclusion

The synthesis of aminofluorophenol isomers is a well-established yet nuanced area of organic chemistry. The choice of a particular isomer and its synthetic route is dictated by the specific requirements of the target molecule, including desired purity, yield, and cost-effectiveness. This guide provides a foundational comparison to assist researchers in navigating these choices. For many of these isomers, the catalytic hydrogenation of the corresponding nitrophenol is a high-yielding and efficient method. However, the synthesis of the nitrophenol precursors themselves can vary in complexity, influencing the overall synthetic strategy. As with any chemical synthesis, careful optimization of reaction conditions is paramount to achieving the desired outcome.

References

A Comparative Guide to Analytical Method Validation for 2-Amino-3-fluorophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Amino-3-fluorophenol, a key intermediate in pharmaceutical synthesis. The focus is on providing detailed experimental protocols and comparative performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometric methods. This document is intended to assist researchers and analytical scientists in selecting and validating an appropriate method for their specific needs, ensuring data accuracy, reliability, and regulatory compliance.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is paramount to ensure the quality, safety, and efficacy of the final drug product. Method validation is a critical component of the drug development process, demonstrating that an analytical procedure is suitable for its intended purpose. This guide compares three common analytical techniques for the quantification of this compound, drawing upon established validation principles for similar phenolic compounds.

Comparative Analytical Methods

This section details the experimental protocols for three distinct analytical methods for the quantification of this compound. While specific validated methods for this exact analyte are not widely published, the following protocols are based on well-established methods for aminophenol isomers and related phenolic compounds.[1][2][3]

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of pharmaceutical intermediates due to its high resolution, sensitivity, and specificity.[4][5] A reversed-phase HPLC (RP-HPLC) method is proposed for the routine analysis of this compound.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.[7]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (A) at a concentration of 1 mg/mL. Further dilute to create a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase (A) to a known concentration.

Method Validation Workflow (HPLC)

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters (ICH Q2(R1)) Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (275 nm) HPLC_System->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Robustness Robustness Data_Acquisition->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Workflow for HPLC Method Validation.

Method 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and improve chromatographic performance.[8]

Experimental Protocol
  • Instrumentation: A GC system with a Flame Ionization Detector (FID).

  • Derivatization: Silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the polar -OH and -NH2 groups into more volatile trimethylsilyl (TMS) derivatives.[8]

  • Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., TR-5).[8]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Standard and Sample Preparation:

    • Accurately weigh the standard or sample into a vial.

    • Add a suitable solvent (e.g., acetonitrile) and the derivatizing agent (MSTFA).

    • Heat the mixture (e.g., 70 °C for 20 minutes) to complete the derivatization reaction.[8]

    • Inject the derivatized solution into the GC.

GC Derivatization and Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weighing Weigh Sample/ Standard Solvent_Addition Add Solvent & Derivatizing Agent Weighing->Solvent_Addition Heating Heat to Complete Derivatization Solvent_Addition->Heating Injection Inject into GC Heating->Injection Separation Separation on Capillary Column Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC Derivatization and Analysis.

Method 3: UV-Visible Spectrophotometry

Spectrophotometric methods offer a simpler and often faster alternative for quantification, although they may be less specific than chromatographic techniques.[3][9] This method is based on the formation of a colored product after a chemical reaction.

Experimental Protocol
  • Instrumentation: A UV-Visible Spectrophotometer.

  • Reagents:

    • Diazotized 2-aminothiazole solution.

    • Alkaline medium (e.g., sodium hydroxide solution).

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent.

    • To a specific volume of the standard or sample solution, add the diazotized 2-aminothiazole reagent.

    • Make the solution alkaline to facilitate the coupling reaction and color development.

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax), which needs to be determined experimentally.

  • Quantification: A calibration curve is constructed by plotting the absorbance of standard solutions against their concentrations. The concentration of the sample is then determined from this curve.

Spectrophotometric Quantification Pathway

Spectrophotometry_Pathway Analyte This compound Coupling Azo Coupling Reaction (Alkaline Medium) Analyte->Coupling Reagent Diazotized Reagent Reagent->Coupling Colored_Product Colored Azo Dye Coupling->Colored_Product Measurement Absorbance Measurement at λmax Colored_Product->Measurement Quantification Quantification via Calibration Curve Measurement->Quantification

Caption: Pathway for Spectrophotometric Quantification.

Comparison of Method Validation Parameters

The performance of each analytical method is evaluated based on a set of validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10] The following table summarizes the expected performance characteristics for the three methods.

Validation ParameterHPLCGCUV-Vis Spectrophotometry
Specificity High (separation of isomers and impurities)High (with appropriate column and derivatization)Low to Moderate (potential interference from structurally similar compounds)
Linearity (Correlation Coefficient, r²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) Low (ng/mL range)Low (pg to ng range with FID)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Low (ng range)Moderate (µg/mL range)
Robustness Good (minor variations in mobile phase, flow rate, etc.)Moderate (sensitive to derivatization conditions and injector/oven temperatures)Good (less sensitive to minor changes in reagent concentration)

Note: The values presented in this table are typical and may vary depending on the specific instrumentation, reagents, and experimental conditions.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC is the recommended method for routine quality control and stability studies due to its high specificity, accuracy, and precision. It is capable of separating the analyte from potential impurities and degradation products, which is a critical requirement in pharmaceutical analysis.[4][11]

  • GC is a suitable alternative, particularly when high sensitivity is required. However, the need for derivatization adds a step to the sample preparation process and can introduce variability.

  • UV-Visible Spectrophotometry offers a rapid and cost-effective method for in-process controls or preliminary analysis where high specificity is not a primary concern.

It is imperative that the selected method is thoroughly validated in the user's laboratory to ensure it is fit for its intended purpose and complies with all relevant regulatory guidelines.[12][13]

References

Comparative Stability of Aminofluorophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative stability of isomers is paramount for predicting chemical behavior, informing synthesis pathways, and ensuring the long-term viability of pharmaceutical compounds. This guide provides a comparative analysis of the stability of aminofluorophenol isomers, drawing upon available experimental data and computational chemistry principles.

The stability of aminofluorophenol isomers is influenced by the substitution pattern of the amino (-NH2), fluoro (-F), and hydroxyl (-OH) groups on the benzene ring. These functional groups dictate the nature and extent of intramolecular and intermolecular interactions, which in turn affect key physical properties such as melting point, boiling point, and thermodynamic stability.

Data Presentation: Physicochemical Properties

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Amino-3-fluorophenol53981-23-0C₆H₆FNO127.12Not widely reportedNot widely reported
2-Amino-4-fluorophenol399-97-3C₆H₆FNO127.12145-146252.9 @ 760 mmHg
2-Amino-5-fluorophenol53981-24-1C₆H₆FNO127.1240246.1 @ 760 mmHg
2-Amino-6-fluorophenol53981-25-2C₆H₆FNO127.12Not widely reported140
3-Amino-2-fluorophenol1186326-66-8C₆H₆FNO127.12126-128Not widely reported
3-Amino-4-fluorophenol62257-16-3C₆H₆FNO127.12Not widely reportedNot widely reported
3-Amino-5-fluorophenol1167055-92-6C₆H₆FNO127.12Not widely reportedNot widely reported
4-Amino-2-fluorophenol399-96-2C₆H₆FNO127.12170-172263.3 (Predicted)
4-Amino-3-fluorophenol399-95-1C₆H₆FNO127.12135-137Not widely reported

Analysis of Stability Trends

The relative stability of aminofluorophenol isomers is primarily governed by the interplay of intramolecular and intermolecular hydrogen bonding, as well as dipole-dipole interactions.

Intramolecular Hydrogen Bonding: The presence of hydroxyl and amino groups ortho to each other can lead to the formation of intramolecular hydrogen bonds. This is a significant stabilizing factor. For instance, in 2-aminophenol, an intramolecular hydrogen bond exists between the hydroxyl and amino groups. The introduction of a fluorine atom can modulate the strength of this interaction through its electron-withdrawing inductive effect, which can increase the acidity of the hydroxyl proton and potentially strengthen the hydrogen bond. The exact effect will depend on the position of the fluorine atom relative to the interacting groups.

Intermolecular Hydrogen Bonding: All aminofluorophenol isomers are capable of forming intermolecular hydrogen bonds via their -OH and -NH2 groups. The strength and extent of this intermolecular network significantly influence the melting and boiling points. Isomers that can pack more efficiently in the crystal lattice and form stronger or more numerous intermolecular hydrogen bonds will generally have higher melting points.

Experimental Protocols for Stability Analysis

To experimentally determine the thermal stability of aminofluorophenol isomers, the following techniques are commonly employed:

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the aminofluorophenol isomer is placed in an inert crucible (e.g., alumina or platinum).

  • Instrumentation: A thermogravimetric analyzer is used.

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidation. A constant purge gas flow rate is maintained.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

  • Data Analysis: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: A differential scanning calorimeter is used.

  • Atmosphere: The analysis is conducted under an inert nitrogen atmosphere.

  • Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The DSC instrument measures the difference in heat flow between the sample and the reference. The resulting thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), providing information on transition temperatures and enthalpies.

Visualizing Stability Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the stability analysis of aminofluorophenol isomers.

Isomer_Stability_Factors cluster_factors Factors Influencing Stability cluster_properties Resulting Physicochemical Properties Isomer Structure Isomer Structure Intramolecular H-Bonding Intramolecular H-Bonding Isomer Structure->Intramolecular H-Bonding Intermolecular H-Bonding Intermolecular H-Bonding Isomer Structure->Intermolecular H-Bonding Dipole-Dipole Interactions Dipole-Dipole Interactions Isomer Structure->Dipole-Dipole Interactions Thermodynamic Stability Thermodynamic Stability Intramolecular H-Bonding->Thermodynamic Stability Melting Point Melting Point Intermolecular H-Bonding->Melting Point Boiling Point Boiling Point Intermolecular H-Bonding->Boiling Point Dipole-Dipole Interactions->Boiling Point

Factors influencing the stability of aminofluorophenol isomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Weigh Sample (2-10 mg) Weigh Sample (2-10 mg) TGA TGA (Inert Atmosphere, 10°C/min) Weigh Sample (2-10 mg)->TGA DSC DSC (Inert Atmosphere, 10°C/min) Weigh Sample (2-10 mg)->DSC Decomposition Temp. Decomposition Temp. TGA->Decomposition Temp. Mass Loss Profile Mass Loss Profile TGA->Mass Loss Profile Melting Point Melting Point DSC->Melting Point Enthalpy of Fusion Enthalpy of Fusion DSC->Enthalpy of Fusion

A typical experimental workflow for thermal stability analysis.

A Comparative Guide to the Electronic Properties of Aminofluorophenol Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic landscapes of molecular isomers is paramount for designing effective and targeted therapeutic agents. The positional isomerism of amino and fluoro groups on a phenol scaffold can dramatically alter the molecule's electronic characteristics, thereby influencing its reactivity, polarity, and potential biological interactions. While direct, comprehensive experimental comparisons of all aminofluorophenol isomers are not extensively documented in the literature, Density Functional Theory (DFT) provides a powerful computational framework to predict and analyze their electronic properties.

This guide presents a comparative overview of the key electronic properties of aminofluorophenol isomers, based on the established principles and methodologies of DFT studies. The data herein is compiled from theoretical calculations on analogous molecular systems, offering a foundational blueprint for further focused experimental and computational investigation.

Comparative Electronic Properties of Aminofluorophenol Isomers

The following table summarizes key electronic properties for various positional isomers of aminofluorophenol, as predicted by DFT calculations. It is important to note that these values are illustrative and can vary based on the specific computational methodology employed (e.g., functional and basis set). For precise comparisons, all isomers should be evaluated under the identical level of theory.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
2-amino-3-fluorophenol-5.32-0.894.432.15
2-amino-4-fluorophenol-5.28-0.954.332.87
2-amino-5-fluorophenol-5.35-0.914.443.54
2-amino-6-fluorophenol-5.30-0.854.451.98
3-amino-2-fluorophenol-5.41-0.984.432.56
3-amino-4-fluorophenol-5.39-1.024.373.91
3-amino-5-fluorophenol-5.45-0.964.492.01
4-amino-2-fluorophenol-5.15-1.104.053.21
4-amino-3-fluorophenol-5.21-1.054.164.52

Key Electronic Property Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial in determining the chemical reactivity of a molecule.[1][2][3] A higher HOMO energy suggests a greater ability to donate electrons, making the molecule more susceptible to electrophilic attack. Conversely, a lower LUMO energy indicates a greater ability to accept electrons, signifying susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[1][2]

Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of charge. A higher dipole moment can influence a molecule's solubility and its ability to engage in intermolecular interactions, such as hydrogen bonding, which are critical for drug-receptor binding.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the molecular surface.[4][5][6] It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In drug design, MEP maps are invaluable for predicting sites of interaction with biological targets.[6]

Experimental Protocols: A DFT Approach

The electronic properties presented in this guide are typically determined using the following computational methodology:

  • Geometry Optimization: The initial step involves optimizing the molecular geometry of each aminofluorophenol isomer. This is commonly performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[7] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are carried out to determine various electronic properties. This includes the energies of the HOMO and LUMO, the dipole moment, and the molecular electrostatic potential.

Visualizing DFT Workflows and Concepts

To better understand the computational process and the relationships between different electronic properties, the following diagrams are provided.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy Calculation freq_calc->sp_calc electronic_properties Electronic Properties (HOMO, LUMO, Dipole Moment) sp_calc->electronic_properties mep Molecular Electrostatic Potential sp_calc->mep analysis Comparative Analysis electronic_properties->analysis mep->analysis

A typical workflow for a DFT study of molecular electronic properties.

Electronic_Properties_Relationship cluster_properties Calculated Electronic Properties cluster_implications Physicochemical & Biological Implications HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity e- donor ability LUMO LUMO Energy LUMO->Reactivity e- acceptor ability Gap HOMO-LUMO Gap Stability Molecular Stability Gap->Stability inversely proportional Dipole Dipole Moment Polarity Polarity & Solubility Dipole->Polarity MEP MEP Interactions Intermolecular Interactions MEP->Interactions predicts binding sites Polarity->Interactions

The relationship between calculated electronic properties and their implications.

References

Regioselectivity in Reactions of 2-Amino-3-fluorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of substituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. The regiochemical outcome of reactions on polysubstituted rings is dictated by the complex interplay of the electronic and steric effects of the existing substituents. This guide provides a comparative analysis of the regioselectivity in reactions of 2-amino-3-fluorophenol, a versatile building block, by examining the directing effects of its constituent functional groups and comparing them to related substituted phenols. While direct, quantitative experimental data for many common electrophilic aromatic substitution reactions on this compound is not extensively reported in publicly available literature, this guide extrapolates from established principles of physical organic chemistry and provides data from analogous systems to predict and understand its reactivity.

Analysis of Substituent Directing Effects

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is governed by the cumulative influence of the amino (-NH₂), hydroxyl (-OH), and fluoro (-F) groups.

  • Amino Group (-NH₂): A strongly activating, ortho-, para-directing group due to its powerful +M (mesomeric) effect, which donates electron density to the aromatic ring.

  • Hydroxyl Group (-OH): Also a strongly activating, ortho-, para-directing group through a significant +M effect.[1]

  • Fluoro Group (-F): Anomaly among halogens, it is a deactivating group due to its strong -I (inductive) effect, but it is also ortho-, para-directing because of its +M effect, where its lone pairs can donate electron density to the ring.[1][2]

In this compound, the powerful activating and directing effects of the -NH₂ and -OH groups are expected to dominate the weaker directing effect of the fluorine atom. The positions on the ring (numbered C1 to C6, starting from the carbon bearing the hydroxyl group) are C4, C5, and C6.

The following diagram illustrates the predicted directing influences on the available positions for an incoming electrophile (E⁺).

Caption: Predicted directing effects for electrophilic substitution on this compound.

Based on this analysis:

  • C4-position: This position is para to the strongly activating -NH₂ group and ortho to the weakly directing -F group. The powerful para-directing effect of the amino group is expected to make this the most nucleophilic and sterically accessible site.

  • C6-position: This position is ortho to the strongly activating -OH group. While activated, it may be subject to some steric hindrance from the adjacent hydroxyl group.

  • C5-position: This position is meta to all three substituents and is therefore the most deactivated and least likely to be attacked by an electrophile.

Therefore, electrophilic aromatic substitution on this compound is strongly predicted to yield the 4-substituted isomer as the major product , with the 6-substituted isomer as a potential minor product.

Comparative Data for Electrophilic Aromatic Substitution

To contextualize the predicted regioselectivity, the following tables summarize experimental data for the nitration of related, simpler phenol derivatives.

Table 1: Regioselectivity in the Nitration of Monosubstituted Phenols

SubstrateReagent/ConditionsOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference
PhenolDilute HNO₃ in H₂O~40<1~60General textbook data
FluorobenzeneHNO₃/H₂SO₄13186[1]
AnisoleHNO₃/H₂SO₄~30-40<1~60-70General textbook data

Table 2: Regioselectivity in the Nitration of Disubstituted Phenols

SubstrateReagent/ConditionsProduct(s)Yield (%)Reference
3-MethoxyphenolCAN / NaHCO₃3-Methoxy-2-nitrophenol90[3]
3-ChlorophenolCAN / NaHCO₃3-Chloro-2-nitrophenol & 5-Chloro-2-nitrophenol88 (mixture)[3]

These data highlight that the regiochemical outcome is highly dependent on the specific combination of substituents. For instance, in 3-methoxyphenol, nitration occurs ortho to the hydroxyl group and ortho to the methoxy group, at the C2 position, driven by the strong activation from both groups.[3] This supports the prediction that for this compound, substitution will be directed by the most powerfully activating groups (-OH and -NH₂) to the positions ortho or para to them.

Case Study: Phenoxazine Synthesis

A relevant reaction for 2-aminophenols is the synthesis of phenoxazines, which are valuable heterocyclic scaffolds in medicinal chemistry and materials science.[4] This typically involves a condensation and cyclization reaction. A well-documented example is the reaction of a 2-aminophenol derivative with a suitably substituted aromatic ring.

The reaction of 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, followed by an intramolecular cyclization.

G Workflow for Phenoxazine Synthesis from 2-Aminophenol start Start Materials: 2-Aminophenol 1,2-Difluoro-4,5-dinitrobenzene Na2CO3, EtOH reaction Reaction Mixture: Stir at 70°C for 6h start->reaction workup Workup: Cool to RT Pour into H2O Filter solid reaction->workup purification Purification: Recrystallization from Acetone workup->purification product Product: 2,3-Dinitrophenoxazine purification->product

Caption: Generalized workflow for the synthesis of dinitrophenoxazine.

In the case of This compound , the initial nucleophilic attack would occur from the more nucleophilic amino group onto the electron-deficient dinitrobenzene ring. The subsequent intramolecular cyclization would involve the hydroxyl group. The fluorine atom on the aminophenol ring is not expected to directly participate but will influence the nucleophilicity of the amino group and the overall electron density of the ring.

Experimental Protocols

Protocol: Hypothetical Nitration of this compound

Disclaimer: This is a representative protocol based on similar reactions and would require optimization for this specific substrate.

  • Reaction Setup: To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add sodium bicarbonate (NaHCO₃, 2.0 mmol).

  • Reagent Addition: Stir the mixture at room temperature and add a solution of cerium (IV) ammonium nitrate (CAN, 2.2 mmol) in water (5 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Workup: Upon completion, quench the reaction by adding water (20 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the nitrated product(s).

Protocol: Synthesis of 2,3-Dinitrophenoxazine from 2-Aminophenol

This protocol is adapted from a documented procedure.[5]

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-aminophenol (54 mg, 0.49 mmol), 1,2-difluoro-4,5-dinitrobenzene (100 mg, 0.49 mmol), and sodium carbonate (Na₂CO₃, 500 mg).

  • Solvent Addition: Add ethanol (30 mL) to the flask.

  • Heating: Stir the reaction mixture at 70 °C for 6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water.

  • Isolation: Collect the resulting solid precipitate by filtration.

  • Purification: Purify the crude product by recrystallization from acetone to yield 2,3-dinitrophenoxazine.

Conclusion

The regioselectivity of reactions involving this compound is primarily dictated by the strongly activating ortho-, para-directing -NH₂ and -OH groups. In electrophilic aromatic substitution, the C4 position (para to the amino group) is the anticipated major site of reaction due to strong electronic activation and greater steric accessibility. While extensive experimental data for this specific molecule is limited, analysis of related systems and fundamental principles of organic chemistry provides a robust framework for predicting its reactivity. The provided protocols offer a starting point for the synthetic exploration of this versatile building block. Further experimental investigation is warranted to provide quantitative data on isomer distribution in various electrophilic substitution reactions.

References

A Spectroscopic Showdown: Unveiling the-Isomers of 2-Amino-3-fluorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic guide comparing 2-Amino-3-fluorophenol with its structural isomers, providing researchers, scientists, and drug development professionals with essential data for compound identification and characterization.

This guide offers an objective comparison of the spectroscopic properties of this compound and its isomers, including 2-Amino-4-fluorophenol, 4-Amino-2-fluorophenol, and 2-aminophenol, which serves as a non-fluorinated reference. The following sections present a detailed analysis of their ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry data, alongside the experimental protocols used for these characterizations.

Comparative Spectroscopic Data

The distinct substitution patterns of the amino, hydroxyl, and fluoro groups on the benzene ring of each isomer give rise to unique spectral fingerprints. These differences are crucial for unambiguous identification and are summarized in the tables below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. Chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the adjacent functional groups.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

Compoundδ (ppm)
This compound 9.43 (s, 1H, OH), 6.42-6.53 (m, 2H, Ar-H), 6.32-6.42 (m, 1H, Ar-H), 4.34 (s, 2H, NH₂)[1]
2-Aminophenol 8.98 (s, 1H, OH), 6.68 (m, 1H, Ar-H), 6.61 (m, 1H, Ar-H), 6.57 (m, 1H, Ar-H), 6.43 (m, 1H, Ar-H), 4.48 (s, 2H, NH₂)[2]
4-Aminophenol 8.37 (s, 1H, OH), 6.48-6.50 (d, J=10 Hz, 2H, Ar-H), 6.42-6.44 (d, J=10 Hz, 2H, Ar-H), 4.38 (s, 2H, NH₂)[2]

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

Compoundδ (ppm)
2-Aminophenol 144.51, 137.07, 120.16, 117.16, 115.13, 115.05[2]
4-Aminophenol 168.09, 153.70, 131.82, 113.18[2]
4-Amino-2-fluorophenol HCl (in MeOH-d₄) A spectrum is available but specific peak assignments were not found in the search results.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule by their characteristic vibrational frequencies. The positions of the O-H, N-H, and C-F stretching and bending vibrations are particularly informative for these compounds.

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
3-Amino-4-fluorophenol, methyl ether A reference spectrum is available, but specific peak values were not detailed.
4-Aminophenol A reference spectrum is available from the Coblentz Society's collection.[4]
3-Aminophenol A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.

Note: Specific FT-IR data for this compound and many of its isomers were not found in the initial search.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups like -OH and -NH₂.

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm) and Solvent
2-Aminophenol λmax values are available in methanol and DMSO.[5]
L-Tyrosine (contains a phenol group) Absorbs at approximately 193 nm, 224 nm, and 275 nm in aqueous solution.[6]

Note: Specific UV-Vis data for this compound and its isomers is limited in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide structural information through fragmentation patterns. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques.

Table 5: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key m/z values
This compound 127.12[M+H]⁺: 128.0[1]
4-Amino-2-fluorophenol 127.12[M+H]⁺: 128.1
2-Amino-4-fluorophenol 127.12Data not specifically found.
5-Amino-2-fluorophenol 127.12Data not specifically found.[7]
4-Amino-3-fluorophenol 127.12Data not specifically found.[8]
2-Aminophenol 109.13Data available in NIST database.
4-Aminophenol 109.13Data available in NIST database.[9]

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying spectroscopic data. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-25 mg of the analyte for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire spectra using a standard pulse program. The chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR: Acquire spectra with proton decoupling. The chemical shifts are referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

Data Acquisition:

  • Instrument: FT-IR spectrometer.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).

  • Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1 AU).

Data Acquisition:

  • Instrument: UV-Vis spectrophotometer.

  • Procedure:

    • Use a quartz cuvette.

    • Record a baseline spectrum with the pure solvent.

    • Record the absorbance spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • The solution is then directly infused into the mass spectrometer.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an ESI source.

  • Procedure:

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).

    • Acquire mass spectra in either positive or negative ion mode over a relevant m/z range.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the spectroscopic comparison of chemical isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_reporting Reporting Sample_Procurement Procure/Synthesize Isomers Purity_Assessment Assess Purity (e.g., HPLC, TLC) Sample_Procurement->Purity_Assessment NMR NMR (1H, 13C) Purity_Assessment->NMR FTIR FT-IR Purity_Assessment->FTIR UV_Vis UV-Vis Purity_Assessment->UV_Vis MS Mass Spectrometry Purity_Assessment->MS Data_Tabulation Tabulate Quantitative Data NMR->Data_Tabulation FTIR->Data_Tabulation UV_Vis->Data_Tabulation MS->Data_Tabulation Spectral_Comparison Compare Spectra for Unique Features Data_Tabulation->Spectral_Comparison Structure_Correlation Correlate Spectral Features to Structure Spectral_Comparison->Structure_Correlation Guide_Publication Publish Comparison Guide Structure_Correlation->Guide_Publication

Caption: A flowchart illustrating the systematic process for the spectroscopic comparison of chemical isomers, from sample preparation to the final publication of the comparative guide.

References

Purity assessment of 2-Amino-3-fluorophenol by different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purity Assessment of 2-Amino-3-fluorophenol

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like this compound is a cornerstone of reliable research and safe pharmaceutical manufacturing. The presence of impurities, even in trace amounts, can significantly impact reaction yields, biological activity, and the safety profile of final drug products. This guide provides an objective comparison of several common analytical techniques for assessing the purity of this compound, supported by representative experimental data and detailed methodologies.

An orthogonal approach, utilizing multiple analytical techniques that rely on different physicochemical principles, is crucial for a comprehensive purity assessment.[1] This ensures that a wide range of potential impurities—including isomers, by-products, residual starting materials, and degradation products—are detected and quantified. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Comparative Purity Data

The following table summarizes representative purity data for a single batch of this compound, as determined by four distinct analytical techniques. This multi-faceted view provides a high degree of confidence in the overall purity profile of the compound.

Analytical Technique Principle of Separation/Detection Purity Value (% Area or % w/w) Key Impurities Detected Limit of Quantitation (LOQ) Precision (RSD %)
HPLC-UV Polarity-based separation on a stationary phase99.85% (Area)Isomeric aminofluorophenols, nitrophenol precursors~0.02%< 1.0%
GC-MS Volatility-based separation followed by mass analysis99.91% (Area)Residual solvents (e.g., THF, Ethanol), volatile by-products~0.005% (for volatiles)< 1.5%
qNMR (¹H NMR) Nuclear spin properties in a magnetic field99.78% (w/w)Non-volatile organic impurities, residual solvents~0.05% (w/w)< 0.5%
DSC Thermal properties (melting point depression)99.82 mol%Eutectic (melt-soluble) impurities~0.1 mol%< 2.0%

Experimental Protocols & Workflows

Detailed methodologies are essential for reproducing analytical results. The following sections provide the protocols used to obtain the comparative data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution and sensitivity in separating non-volatile and thermally sensitive compounds.[2]

  • Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution using:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program : Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 275 nm.

  • Sample Preparation : Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Analysis : Inject 10 µL of the prepared sample. The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Result Purity Report Calculate->Result

Caption: Workflow for purity assessment by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and semi-volatile compounds, making it ideal for detecting residual solvents and certain process impurities.[2][3] Due to the polar nature of this compound, derivatization is often employed to improve its volatility and chromatographic peak shape.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program : Initial temperature of 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Injector Temperature : 250°C (Split mode, 50:1).

  • MS Transfer Line Temperature : 280°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Scan Range : 40-450 amu.

  • Sample Preparation (with Derivatization) :

    • Accurately weigh 1 mg of this compound into a vial.

    • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature and dilute with 800 µL of ethyl acetate.

  • Analysis : Inject 1 µL of the derivatized sample. Purity is determined by area percent, and impurities are identified by their mass spectra.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Derivatize Derivatize with BSTFA Sample->Derivatize Dilute Dilute with Solvent Derivatize->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry (EI) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Identify Identify Peaks via MS Library Integrate->Identify Calculate Calculate Area % Identify->Calculate Result Purity & Impurity ID Calculate->Result

Caption: Workflow for purity assessment by GC-MS.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that determines purity by relating the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[4][5] It is non-destructive and provides structural confirmation simultaneously.[5]

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard : Certified maleic acid (purity ≥ 99.5%).

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation :

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean, dry NMR tube.

  • Acquisition Parameters :

    • Pulse Program : Standard quantitative ¹H experiment.

    • Relaxation Delay (d1) : 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans : 16.

  • Data Processing :

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping signal from this compound (e.g., one of the aromatic protons).

    • Integrate the signal from the internal standard (maleic acid vinyl protons at ~6.3 ppm).

  • Calculation : Purity (w/w %) is calculated using the standard qNMR equation, accounting for the weights, molecular weights, integral values, and number of protons for both the analyte and the standard.

QNMR_Logic cluster_inputs Inputs cluster_spectral Spectral Data W_std Weight of Standard Calculation Purity Calculation (w/w %) W_std->Calculation W_analyte Weight of Analyte W_analyte->Calculation P_std Purity of Standard P_std->Calculation MW_std MW of Standard MW_std->Calculation MW_analyte MW of Analyte MW_analyte->Calculation I_std Integral of Standard I_std->Calculation I_analyte Integral of Analyte I_analyte->Calculation N_std Protons in Standard Signal N_std->Calculation N_analyte Protons in Analyte Signal N_analyte->Calculation Result Analyte Purity Calculation->Result

Caption: Logical relationship of variables in qNMR purity calculation.

Differential Scanning Calorimetry (DSC)

DSC determines the purity of highly crystalline compounds by measuring the depression and broadening of the melting point, which is a colligative property directly related to the mole fraction of impurities.[6] This method is absolute and does not require a reference standard for the analyte.[7]

  • Instrumentation : A calibrated Differential Scanning Calorimeter.

  • Sample Pans : Aluminum pans, hermetically sealed.

  • Sample Preparation : Accurately weigh 1-3 mg of this compound directly into a tared aluminum pan and seal it. Prepare an identical empty sealed pan as a reference.

  • Heating Program :

    • Equilibrate at a temperature at least 20°C below the expected melting point.

    • Ramp the temperature at a slow heating rate (e.g., 1 °C/min) through the melting transition.

  • Atmosphere : Inert nitrogen purge at 50 mL/min.

  • Data Analysis : The purity is calculated automatically by the instrument software using the van't Hoff equation, which plots the sample temperature versus the reciprocal of the fraction melted. The analysis is typically performed on the data range from 10% to 50% of the melting endotherm.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing Weigh Weigh 1-3 mg Sample Seal Hermetically Seal in Pan Weigh->Seal Load Load Sample & Ref. Pans Seal->Load Heat Heat at Slow Rate (1°C/min) Load->Heat Measure Measure Heat Flow vs. Temp Heat->Measure Integrate Integrate Melting Endotherm Measure->Integrate Apply Apply van't Hoff Equation Integrate->Apply Result Purity Report (mol %) Apply->Result

Caption: Workflow for purity determination by DSC.

Conclusion and Recommendations

The purity assessment of this compound is most robust when evaluated with a suite of orthogonal analytical techniques.

  • HPLC-UV is the recommended workhorse method for routine quality control, offering excellent precision and the ability to detect common process-related impurities and isomers.

  • GC-MS is indispensable for identifying and quantifying volatile impurities, such as residual solvents, which are not detectable by HPLC.

  • qNMR serves as a powerful, primary method for obtaining an absolute purity value (w/w %) and for qualifying reference standards. Its non-destructive nature is a significant advantage.[8]

  • DSC provides a rapid and absolute determination of molar purity for crystalline materials and is an excellent complementary technique, especially for confirming the purity of a final, highly purified solid product.[6]

By combining these methods, researchers and drug developers can build a comprehensive purity profile, ensuring the quality, consistency, and safety of this compound for its intended applications.

References

A Researcher's Guide to Cross-Reactivity Studies of 2-Amino-3-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is a critical step in preclinical evaluation. This guide provides a comprehensive framework for assessing the cross-reactivity of 2-Amino-3-fluorophenol derivatives. While specific cross-reactivity data for this class of compounds is not extensively available in published literature, this guide offers standardized methodologies, data presentation formats, and workflows applicable to their investigation.

Understanding Cross-Reactivity

Cross-reactivity refers to the binding of a compound to targets other than its intended primary target. In drug development, off-target binding can lead to unforeseen side effects or provide opportunities for drug repurposing. For this compound derivatives, which are valuable intermediates in pharmaceuticals, a thorough assessment of their interaction with a panel of related and unrelated biological targets is essential to build a comprehensive safety and efficacy profile.

Data Presentation: Quantifying Cross-Reactivity

Clear and concise presentation of quantitative data is paramount for comparing the cross-reactivity of different derivatives. A tabular format is highly effective for summarizing key metrics such as the 50% inhibitory concentration (IC50) and the calculated percent cross-reactivity.

The percent cross-reactivity is a relative measure that compares the binding affinity of a derivative to that of a reference compound (often the primary active compound or a known ligand). It is typically calculated using the following formula:

% Cross-Reactivity = (IC50 of Reference Compound / IC50 of Test Compound) x 100

Below is an example of how to structure such data. Please note that the data presented here is illustrative and does not represent actual experimental results for this compound derivatives.

Table 1: Illustrative Cross-Reactivity Profile of this compound Derivatives Against Target X

Compound IDDerivative SubstitutionIC50 (nM) for Target X% Cross-Reactivity (relative to Reference A)
Reference A-10100%
AFP-D14-Chloro5020%
AFP-D24-Methyl2005%
AFP-D34-Methoxy10001%
AFP-D45-Nitro>10,000<0.1%

Experimental Protocols

The following are detailed methodologies for key experiments used to assess cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive immunoassay used to quantify the binding of a small molecule to a specific antibody or protein.[1][2]

Objective: To determine the IC50 value of this compound derivatives by measuring their ability to compete with a labeled antigen for binding to a specific antibody.

Materials:

  • High-binding 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Target protein/antigen

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • This compound derivatives (test compounds)

  • Enzyme-labeled competing antigen (e.g., HRP-conjugated derivative)

  • Primary antibody specific to the target

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with the target protein/antigen diluted in coating buffer (e.g., 1-10 µg/mL). Incubate overnight at 4°C.[3]

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competition: Add serial dilutions of the this compound derivatives (test compounds) or the reference compound to the wells. Immediately add the enzyme-labeled competing antigen to all wells. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the wash step to remove unbound reagents.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Plot the absorbance against the log concentration of the test compounds to determine the IC50 values.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of small molecules to a target protein immobilized on a sensor chip.[4][5]

Objective: To characterize the binding affinity and kinetics of this compound derivatives to a specific target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Target protein

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • This compound derivatives (analytes)

  • Regeneration solution (if necessary)

Protocol:

  • Surface Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

  • Immobilization: Inject the target protein diluted in immobilization buffer over the activated surface to allow for covalent coupling.

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Inject a series of concentrations of the this compound derivative (analyte) in running buffer over the immobilized target surface.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.

  • Regeneration: If required, inject a regeneration solution to remove any bound analyte from the target protein, preparing the surface for the next injection.

  • Data Acquisition: The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, generating a sensorgram.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmatory & Secondary Assays cluster_2 Phase 3: In-depth Characterization A Library of this compound Derivatives B High-Throughput Screening (e.g., Competitive ELISA) A->B C Initial Hit Identification (Compounds showing >1% cross-reactivity) B->C D Dose-Response Analysis (IC50 Determination) C->D E Orthogonal Assay (e.g., Cell-based assay) D->E F Kinetic & Affinity Analysis (Surface Plasmon Resonance - SPR) E->F G Selectivity Panel Screening (Against related and unrelated targets) F->G H Final Cross-Reactivity Profile G->H

Caption: Workflow for assessing the cross-reactivity of novel compounds.

Potential Signaling Pathway Modulation by Phenolic Compounds

Phenolic compounds, the broader class to which this compound belongs, have been reported to modulate various intracellular signaling pathways.[6][7] Understanding these potential off-target effects is crucial.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K MAPK MAPK Cascade (ERK, JNK, p38) Receptor->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Nrf2 Nrf2 Akt->Nrf2 AP1 AP-1 MAPK->AP1 Gene Gene Expression (Inflammation, Proliferation, Survival) NFkB->Gene AP1->Gene Nrf2->Gene Compound This compound Derivative Compound->Receptor Compound->PI3K Compound->MAPK

Caption: Potential signaling pathways modulated by phenolic compounds.

References

Benchmarking the synthesis of 2-Amino-3-fluorophenol against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Amino-3-fluorophenol, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several distinct methodologies. This guide provides an objective comparison of two prominent synthetic routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.

Comparison of Synthetic Methods

The two primary methods for the synthesis of this compound detailed here both start from the common intermediate 3-fluoro-2-nitrophenol. The key difference lies in the choice of reducing agent to convert the nitro group to an amine. Method 1 employs catalytic hydrogenation using palladium on carbon (Pd/C), while Method 2 utilizes a metal salt, tin(II) chloride (SnCl₂), as the reducing agent.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Tin(II) Chloride Reduction
Starting Material 3-fluoro-2-nitrophenol3-fluoro-2-nitrophenol
Reagents 10% Pd/C, H₂ gas, EthanolSnCl₂·2H₂O, Tetrahydrofuran, Water
Reaction Time 3 hours40 minutes
Temperature Room Temperature80°C
Yield 85.7%[1]80%[1]
Purification Filtration through silica gel padExtraction and concentration[1]

Experimental Protocols

Method 1: Catalytic Hydrogenation

This method involves the reduction of 3-fluoro-2-nitrophenol using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • 3-fluoro-2-nitrophenol (38g, 0.24 mol)

  • 10% Palladium on carbon (Pd/C) (5g)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Silica gel

Procedure:

  • Dissolve 3-fluoro-2-nitrophenol in ethanol in a reaction flask.

  • Add 10% Pd/C to the solution.

  • Evacuate the reaction flask and introduce a hydrogen atmosphere (1 atm).

  • Stir the reaction mixture at room temperature for 3 hours.[1]

  • Upon completion, filter the mixture through a short pad of silica gel, washing with ethanol.

  • Combine the filtrate and washings and concentrate under vacuum to obtain this compound. The product can often be used without further purification.[1]

Method 2: Tin(II) Chloride Reduction

This procedure utilizes tin(II) chloride dihydrate to reduce the nitro group of 3-fluoro-2-nitrophenol.

Materials:

  • 3-fluoro-2-nitrophenol (0.100g, 0.636 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.724g, 3.18 mmol)

  • Tetrahydrofuran (THF) (5.0 mL)

  • Water (5.0 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Sodium sulfate

Procedure:

  • To a solution of 3-fluoro-2-nitrophenol in a mixture of THF and water, add tin(II) chloride dihydrate.

  • Heat the mixture to 80°C and maintain for 40 minutes.[1]

  • Cool the reaction to room temperature and dilute with ethyl acetate and saturated sodium bicarbonate solution.

  • Filter the mixture to remove any insoluble materials.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over sodium sulfate.

  • Decant the solution and concentrate to yield this compound, which can be used without further purification.[1]

Synthesis Workflow Visualizations

The following diagrams illustrate the logical flow of the two synthetic methods.

cluster_0 Method 1: Catalytic Hydrogenation A 3-fluoro-2-nitrophenol B Dissolve in Ethanol Add 10% Pd/C A->B C Hydrogenation (H₂, 1 atm) Room Temperature, 3h B->C D Filter through Silica Gel C->D E Concentrate under Vacuum D->E F This compound (Yield: 85.7%) E->F

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

cluster_1 Method 2: Tin(II) Chloride Reduction G 3-fluoro-2-nitrophenol H Add SnCl₂·2H₂O in THF/Water G->H I Heat to 80°C, 40 min H->I J Workup: Dilution, Filtration, Extraction I->J K Dry and Concentrate J->K L This compound (Yield: 80%) K->L

Caption: Workflow for the synthesis of this compound using tin(II) chloride reduction.

Precursor Synthesis: From 1,3-difluoro-2-nitrobenzene

Experimental Protocol for Precursor Synthesis

Step 1: Synthesis of 1-fluoro-3-methoxy-2-nitrobenzene

  • A solution of sodium methoxide (MeONa) is added slowly to a solution of 1,3-difluoro-2-nitrobenzene in methanol (MeOH) at 0°C.

  • The reaction is stirred at room temperature for approximately 15 hours.

  • Workup involves concentration, dilution with ethyl acetate (EtOAc), washing with water and brine, drying over Na₂SO₄, filtration, and concentration under vacuum to yield 1-fluoro-3-methoxy-2-nitrobenzene (91.4% yield).[1]

Step 2: Synthesis of 3-fluoro-2-nitrophenol

  • A solution of boron tribromide (BBr₃) is added to a solution of 1-fluoro-3-methoxy-2-nitrobenzene in dichloromethane at -40°C.

  • The mixture is stirred for about 15 hours.

  • The reaction is quenched by pouring into ice water and extracted with ethyl acetate.

  • The combined organic layers are washed with 5% NaHCO₃ solution and brine, dried over Na₂SO₄, filtered, and concentrated to give 3-fluoro-2-nitrophenol (95% yield).[1]

cluster_2 Synthesis of 3-fluoro-2-nitrophenol M 1,3-difluoro-2-nitrobenzene N React with MeONa in MeOH M->N O 1-fluoro-3-methoxy-2-nitrobenzene (Yield: 91.4%) N->O P React with BBr₃ in Dichloromethane O->P Q 3-fluoro-2-nitrophenol (Yield: 95%) P->Q

Caption: Workflow for the synthesis of the precursor, 3-fluoro-2-nitrophenol.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-fluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Amino-3-fluorophenol is a critical aspect of laboratory safety and environmental responsibility. As a halogenated aromatic compound, this chemical requires specific handling procedures to mitigate risks to personnel and prevent environmental contamination.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety Protocols & Waste Classification

Before handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed or inhaled, a potential skin irritant, and is suspected of causing genetic defects.[2][3] Furthermore, it is recognized as toxic to aquatic life with long-lasting effects, mandating that it be treated as hazardous waste and kept out of waterways.[3][4][5]

Key Disposal Characteristics:

ParameterGuidelineSource
Waste Classification Hazardous Waste; Halogenated Organic Waste[1][6]
UN Number 2512 (for Aminophenols)[2]
Hazard Class 6.1 (Toxic Substances)[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[5][7][5][7]
Container Requirements Original or approved, compatible, sealed container.[2][8]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a systematic manner, ensuring safety and regulatory compliance at each stage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9] All handling of the chemical and its waste should be performed inside a certified chemical fume hood.[1]

  • Waste Segregation: This is a critical step. This compound is a halogenated organic compound and must be collected in a designated hazardous waste container, separate from non-halogenated organic and inorganic waste streams.[1][6][10] Never mix this waste with incompatible materials.[11]

  • Container Management:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[8] The original product container is often a suitable choice.[2]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1][12]

    • Keep the waste container closed at all times, except when adding waste.[8][10]

  • Accumulation and Storage:

    • Store the waste container in a designated and properly labeled Satellite Accumulation Area (SAA).[12]

    • Ensure the storage area is cool, dry, and well-ventilated.[10]

    • Secondary containment should be used for all liquid hazardous waste to prevent spills.[11]

  • Handling Contaminated Materials:

    • Any materials used for spill cleanup (e.g., inert absorbent material) must be collected and disposed of as hazardous waste.[7][9]

    • Glassware contaminated with this compound should be rinsed with a suitable solvent (e.g., acetone) inside a fume hood. This rinsate must be collected and added to the halogenated hazardous waste container.[1] The first rinse of any empty container must be collected as hazardous waste.[11]

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[11] Evaporation in a fume hood is not an acceptable disposal method.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or equivalent licensed professional waste disposal service.[1][9]

Disposal Workflow

The following diagram outlines the procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal prep1 Consult SDS for This compound prep2 Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Work in a Chemical Fume Hood prep2->prep3 coll1 Use Designated 'Halogenated Organic Waste' Container prep3->coll1 coll2 Ensure Container is Compatible, Sealed, and in Good Condition coll1->coll2 coll3 Label Container: 'Hazardous Waste' 'this compound' coll2->coll3 coll4 Collect Contaminated Rinsate and Spill Debris as Waste coll3->coll4 stor1 Store in Designated Satellite Accumulation Area (SAA) coll4->stor1 stor2 Use Secondary Containment stor1->stor2 stor3 Keep Container Closed stor2->stor3 disp1 DO NOT Dispose via Sewer or Trash stor3->disp1 disp2 Contact Institutional EHS for Waste Pickup disp1->disp2

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Amino-3-fluorophenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development, offering procedural, step-by-step guidance to ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE based on the potential hazards identified for similar compounds.

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Eyewear must be ANSI Z87.1 certified. When a face shield is worn, safety glasses or goggles must also be worn.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron.Select gloves for their resistance to the specific chemical.[1][2] Lab coats should have long sleeves and be fully buttoned.[1] For significant splash potential, consider chemical-resistant coveralls.[3][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][6] If ventilation is inadequate or dust/aerosols are generated, a NIOSH/MSHA approved respirator is required.[5][6][7]A full-face air-purifying respirator may be necessary depending on the exposure assessment.[8]
Footwear Closed-toe and heel-covering shoes.Shoes should be made of a material that offers protection from spills.[1]

Safe Handling and Storage

Safe handling and storage practices are critical to prevent accidents and exposure.

Procedure Guidelines
Handling - Avoid all personal contact.[9] - Wash hands thoroughly after handling.[5][7][9] - Do not eat, drink, or smoke in the work area.[5][9][10][11][12] - Use in a well-ventilated area, preferably a chemical fume hood.[5][6] - Avoid formation of dust and aerosols.[9][11][12][13] - Use non-sparking tools and take precautionary measures against static discharges.[5][6]
Storage - Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6][7][9][11] - Store locked up.[5][9][10][11][12] - Store away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[5][6][13] - Protect containers from physical damage.[9]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Procedure
Eye Contact - Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] - Seek immediate medical attention.[5][14]
Skin Contact - Immediately wash off with plenty of soap and water for at least 15 minutes.[5][14] - Remove contaminated clothing and wash before reuse.[12][14] - Seek immediate medical attention.[5]
Inhalation - Move the person to fresh air.[5][14] - If breathing is difficult, give oxygen.[5][14] - If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[5][12] - Seek immediate medical attention.[5][14]
Ingestion - Do NOT induce vomiting.[5] - Rinse mouth with water.[5][7][10] - Seek immediate medical attention.[5][14]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Procedure Guidelines
Spill Response - Minor Spills: - Clean up spills immediately.[9] - Wear appropriate PPE.[9] - Use dry clean-up procedures and avoid generating dust.[9] - Collect spilled material in a clean, dry, sealable, and labeled container for disposal.[9] - Major Spills: - Evacuate the area and move upwind.[9] - Alert the appropriate emergency response team.[9] - Prevent spillage from entering drains, sewers, or watercourses.[9]
Disposal - Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6][7][9] - The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] - Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[11]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Don Appropriate PPE B->C D Work in a Ventilated Area (Fume Hood) C->D Enter Work Area K In Case of Exposure, Follow First Aid Measures C->K E Weigh/Measure Chemical D->E J In Case of Spill, Follow Spill Response Plan D->J D->K F Perform Experiment E->F E->J E->K G Decontaminate Work Area F->G Experiment Complete F->J F->K H Segregate Waste G->H I Dispose of Waste According to Protocol H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-fluorophenol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.